molecular formula C10H10ClNO3 B099153 4-Acetamidophenyl 2-chloroacetate CAS No. 17321-63-0

4-Acetamidophenyl 2-chloroacetate

Número de catálogo: B099153
Número CAS: 17321-63-0
Peso molecular: 227.64 g/mol
Clave InChI: XUUVNQDYDVGMBF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Acetamidophenyl 2-chloroacetate is a useful research compound. Its molecular formula is C10H10ClNO3 and its molecular weight is 227.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Acetamidophenyl 2-chloroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetamidophenyl 2-chloroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(4-acetamidophenyl) 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-7(13)12-8-2-4-9(5-3-8)15-10(14)6-11/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUVNQDYDVGMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60534119
Record name 4-Acetamidophenyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17321-63-0
Record name 4-Acetamidophenyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure and properties of 4-Acetamidophenyl 2-chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Acetamidophenyl 2-chloroacetate: Synthesis, Characterization, and Application

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Acetamidophenyl 2-chloroacetate, a key chemical intermediate in pharmaceutical synthesis. The document delves into its chemical structure, physicochemical properties, and detailed synthesis protocols. Emphasis is placed on the scientific rationale behind experimental procedures, methods for analytical characterization, and its principal application in the development of the paracetamol prodrug, Propacetamol. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this compound.

Introduction: Strategic Importance in Prodrug Synthesis

4-Acetamidophenyl 2-chloroacetate (CAS No. 17321-63-0) is an ester derivative of paracetamol (4-Acetamidophenol). While not an active pharmaceutical ingredient (API) itself, it holds significant strategic importance as the pivotal precursor in the synthesis of Propacetamol.[1] Propacetamol is a water-soluble prodrug of paracetamol, designed for intravenous administration, allowing for rapid achievement of therapeutic concentrations when oral administration is not feasible. Understanding the synthesis and properties of 4-Acetamidophenyl 2-chloroacetate is therefore critical for process chemists and pharmaceutical developers working on parenteral analgesics. This guide provides the fundamental chemistry, validated protocols, and expert insights required to effectively synthesize, purify, and utilize this compound.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's identity and properties is the foundation of all subsequent experimental work.

Chemical Structure

The molecule consists of a paracetamol core esterified at the phenolic hydroxyl group with chloroacetic acid.

cluster_main 4-Acetamidophenyl 2-chloroacetate mol mol

Caption: Chemical Structure of 4-Acetamidophenyl 2-chloroacetate.

Core Chemical Identifiers

The fundamental identifiers for 4-Acetamidophenyl 2-chloroacetate are summarized below for unambiguous reference.

IdentifierValueSource(s)
CAS Number 17321-63-0[2][3]
Molecular Formula C₁₀H₁₀ClNO₃[2][3]
Molecular Weight 227.64 g/mol [2][3]
IUPAC Name 4-acetamidophenyl 2-chloroacetate[3][4]
Canonical SMILES CC(=O)NC1=CC=C(C=C1)OC(=O)CCl[2][4]
InChIKey XUUVNQDYDVGMBF-UHFFFAOYSA-N[2][4]
Synonyms 4-Acetamidophenol chloroacetate, Propacetamol Impurity 4[3][4]
Physicochemical Properties

These properties are critical for determining appropriate solvents for reaction and purification, as well as for predicting the compound's behavior in various experimental settings.

PropertyValueSource(s)
Melting Point 184.75 °C[3]
Boiling Point (Predicted) 410.4 ± 25.0 °C[3][5]
Water Solubility 0.28 g/L (at 37 °C)[3][4]
LogP 1.86220[2]
Storage Temperature 2-8 °C, Inert Atmosphere[3][6]
Appearance White to off-white solidInferred

Synthesis and Purification

The most direct and widely cited method for synthesizing 4-Acetamidophenyl 2-chloroacetate is the esterification of 4-Acetamidophenol (paracetamol) with chloroacetyl chloride.[2][3][4]

Synthesis Workflow Diagram

G Paracetamol 4-Acetamidophenol (Paracetamol) Reaction Esterification Reaction (-15°C to 0°C) Paracetamol->Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction SolventBase Aprotic Solvent (THF) Triethylamine (Base) SolventBase->Reaction Quench Work-up / Quenching Reaction->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Drying (e.g., MgSO₄) Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification: Recrystallization (Ethanol) Evaporate->Purify FinalProduct 4-Acetamidophenyl 2-chloroacetate Purify->FinalProduct

Caption: General workflow for the synthesis and purification of the target compound.

Causality in Experimental Design
  • Choice of Reagents : Paracetamol is the obvious starting scaffold. Chloroacetyl chloride is a highly reactive acylating agent, ideal for this esterification due to the electrophilicity of the acyl chloride carbon.

  • Role of the Base : A non-nucleophilic organic base like triethylamine (TEA) is crucial. It serves to deprotonate the phenolic hydroxyl group of paracetamol, forming a more nucleophilic phenoxide ion. This significantly accelerates the rate of reaction with chloroacetyl chloride. TEA also neutralizes the HCl byproduct generated during the reaction, preventing potential side reactions.

  • Solvent Selection : A polar aprotic solvent such as tetrahydrofuran (THF) or dioxane is preferred.[7] These solvents can dissolve the reactants but do not participate in the reaction (unlike protic solvents like water or alcohols).

  • Temperature Control : The reaction is highly exothermic. Maintaining a low temperature (e.g., -15 °C to 0°C) is critical to control the reaction rate and minimize the formation of impurities.[1]

Step-by-Step Synthesis Protocol

This protocol is a self-validating system designed for high purity and yield.

  • Preparation : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add 4-Acetamidophenol (1 equivalent) and anhydrous tetrahydrofuran (THF).

  • Cooling : Cool the resulting suspension to -15 °C using an appropriate cooling bath (e.g., acetone/dry ice).

  • Base Addition : Add triethylamine (1.1 equivalents) dropwise to the stirred suspension, ensuring the temperature does not exceed -10 °C.

  • Acylation : Dissolve chloroacetyl chloride (1.1 equivalents) in anhydrous THF and add it dropwise via the dropping funnel to the reaction mixture over 30-60 minutes. Maintain the temperature at or below 0 °C throughout the addition.

  • Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.[7] Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/petroleum ether 1:1), observing the consumption of the 4-Acetaminophenol spot.[8]

  • Work-up : Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt precipitate. Concentrate the filtrate under reduced pressure.

  • Purification : Recrystallize the crude solid from hot ethanol.[1] The desired product will crystallize upon cooling.

  • Isolation : Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure 4-Acetamidophenyl 2-chloroacetate.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following analytical techniques are standard.

Spectroscopic Analysis

While specific spectra are proprietary, the expected signals based on the molecule's structure are described below.

TechniqueExpected Observations
¹H NMR - A singlet around 2.1 ppm (3H, -COCH₃).- A singlet around 4.3 ppm (2H, -COCH₂Cl).- A set of doublets in the aromatic region (7.0-7.6 ppm, 4H, AA'BB' system).- A broad singlet for the amide proton (>9.5 ppm, 1H, -NH).
¹³C NMR - A signal around 24 ppm (-COCH₃).- A signal around 41 ppm (-CH₂Cl).- Four distinct signals in the aromatic region (approx. 120-145 ppm).- Two carbonyl signals (approx. 165-170 ppm, ester and amide).
IR Spectroscopy - A strong C=O stretching band for the ester around 1750-1770 cm⁻¹.- A strong C=O stretching band for the amide (Amide I) around 1670 cm⁻¹.- An N-H stretching band around 3300 cm⁻¹.- A C-Cl stretching band around 700-800 cm⁻¹
Mass Spectrometry (EI) - A molecular ion peak (M⁺) at m/z 227.- An isotope peak (M+2) at m/z 229 with ~1/3 the intensity of M⁺, characteristic of a single chlorine atom.- Fragmentation patterns corresponding to the loss of key functional groups.
Chromatographic Purity
  • Thin-Layer Chromatography (TLC) : As mentioned in the synthesis protocol, TLC is an effective tool for real-time reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC) : For quantitative purity assessment, a reverse-phase HPLC method should be developed and validated. A C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is a typical starting point. Purity should exceed 98% for use in subsequent pharmaceutical synthesis steps.

Application: Synthesis of Propacetamol

The primary utility of 4-Acetamidophenyl 2-chloroacetate is its role as the direct precursor to Propacetamol.[1]

Conversion Pathway

G Start 4-Acetamidophenyl 2-chloroacetate Reaction Nucleophilic Substitution (SN2 Reaction) Start->Reaction Reagent Diethylamine (Nucleophile) Reagent->Reaction Product Propacetamol (Free Base) Reaction->Product Solvent Solvent (THF) Solvent->Reaction Acidification Acidification with HCl Product->Acidification FinalProduct Propacetamol HCl (API Salt Form) Acidification->FinalProduct

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Acetamidophenyl 2-chloroacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility profile of 4-Acetamidophenyl 2-chloroacetate, a key intermediate in the synthesis of various pharmaceutical compounds. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, provides a detailed experimental protocol for its determination, and discusses the anticipated solubility of the compound in a range of common organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successful drug development. It influences everything from reaction kinetics and purification efficiency during synthesis to bioavailability and formulation strategies in the final drug product. 4-Acetamidophenyl 2-chloroacetate, a derivative of acetaminophen, serves as a crucial building block in organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for optimizing synthetic routes, ensuring high purity, and developing robust and scalable manufacturing processes.

This guide will provide the necessary theoretical background and practical, field-proven methodologies to empower researchers to determine and understand the solubility profile of this important compound.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces between the solute and solvent molecules. For 4-Acetamidophenyl 2-chloroacetate, its solubility in a given organic solvent is primarily dictated by a balance of the following interactions:

  • Polarity: The 4-Acetamidophenyl 2-chloroacetate molecule possesses both polar and non-polar regions. The acetamido and ester functional groups introduce polarity and the capacity for hydrogen bonding, while the phenyl ring and the chloroacetyl group contribute to its non-polar character.

  • Hydrogen Bonding: The amide group can act as a hydrogen bond donor and acceptor, and the ester carbonyl can act as a hydrogen bond acceptor. Solvents that can engage in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

  • Dipole-Dipole Interactions: The polar functional groups create permanent dipoles in the molecule, leading to dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: These are weaker, non-specific interactions that occur between all molecules and will play a role in the dissolution process, particularly with non-polar solvents.

A solvent's ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions will determine the extent of solubility.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2] This section provides a detailed, self-validating protocol for determining the solubility of 4-Acetamidophenyl 2-chloroacetate in an organic solvent of interest.

Materials and Equipment
  • 4-Acetamidophenyl 2-chloroacetate (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

The following workflow is designed to ensure accurate and reproducible solubility measurements.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 4-Acetamidophenyl 2-chloroacetate B Add a known volume of organic solvent to a vial A->B C Seal the vial and place on an orbital shaker B->C D Shake at a constant temperature (e.g., 25°C) for 24-48 hours C->D E Allow the solution to settle D->E F Centrifuge to pellet undissolved solid E->F G Filter the supernatant through a 0.22 µm syringe filter F->G H Prepare serial dilutions of the filtrate G->H I Analyze dilutions by HPLC-UV H->I J Quantify concentration against a standard curve I->J

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of 4-Acetamidophenyl 2-chloroacetate to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary study can be conducted to determine the time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter that has been pre-wetted with the solvent to minimize adsorption of the analyte.

  • Quantification by HPLC:

    • Prepare a series of accurate dilutions of the filtered saturated solution.

    • Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for acetaminophen and its derivatives.[3][4][5] The mobile phase can be a gradient or isocratic mixture of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[4][6]

    • Detection is typically performed using a UV detector at a wavelength where 4-Acetamidophenyl 2-chloroacetate has significant absorbance.

    • Quantify the concentration of the dissolved solid by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Predicted Solubility Profile of 4-Acetamidophenyl 2-chloroacetate

The following table presents the known solubility of acetaminophen in various organic solvents and provides a qualitative prediction for the solubility of 4-Acetamidophenyl 2-chloroacetate. It is imperative to note that these are estimations and should be confirmed by experimental determination as outlined in Section 3.

Organic SolventPolarity IndexHydrogen BondingAcetaminophen Solubility ( g/100 mL)Predicted 4-Acetamidophenyl 2-chloroacetate Solubility
Alcohols
Methanol5.1Donor/Acceptor~10[7]High
Ethanol4.3Donor/Acceptor~14[7]High
1-Propanol4.0Donor/AcceptorSolubleHigh
2-Propanol (Isopropanol)3.9Donor/AcceptorSolubleHigh
1-Butanol3.9Donor/AcceptorSolubleModerate to High
Ketones
Acetone5.1Acceptor~7.7[7]High
Esters
Ethyl Acetate4.4AcceptorSolubleModerate to High
Chlorinated Solvents
Dichloromethane3.1Weak AcceptorVery slightly solubleModerate
Chloroform4.1Weak Donor~2[7]Moderate
Ethers
Tetrahydrofuran (THF)4.0AcceptorSolubleHigh
Diethyl Ether2.8AcceptorInsoluble[7]Low to Moderate
Aprotic Polar Solvents
Dimethylformamide (DMF)6.4AcceptorSolubleVery High
Dimethyl Sulfoxide (DMSO)7.2AcceptorSolubleVery High
Acetonitrile5.8AcceptorSolubleModerate to High
Hydrocarbons
Toluene2.4NoneInsolubleLow
Hexane0.1NoneInsolubleVery Low

Note: The predicted solubility is a qualitative estimation based on chemical principles and the known solubility of the parent compound. Experimental verification is essential.

Discussion and Mechanistic Insights

The chloroacetate ester of acetaminophen is expected to exhibit higher solubility in less polar organic solvents compared to its parent compound. This is due to the replacement of the polar hydroxyl group with the more lipophilic chloroacetate group. However, the presence of the ester and amide functionalities will still allow for significant solubility in polar aprotic and protic solvents.

For instance, in a synthetic context, the use of solvents like tetrahydrofuran (THF) or acetone for reactions involving 4-Acetamidophenyl 2-chloroacetate is well-documented, indicating good solubility in these media.[8] The high predicted solubility in polar aprotic solvents like DMF and DMSO makes them suitable for reactions requiring high concentrations of the substrate.

Conversely, the solubility in non-polar hydrocarbon solvents like hexane and toluene is expected to be very low. This property can be advantageously exploited for purification by precipitation or recrystallization.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 4-Acetamidophenyl 2-chloroacetate in organic solvents. By combining a sound theoretical understanding with a robust and detailed experimental protocol, researchers and drug development professionals can generate the critical data needed to optimize synthetic processes, develop effective purification strategies, and ultimately accelerate the drug development pipeline. The provided predicted solubility profile serves as a valuable starting point for solvent selection, though it is strongly recommended to perform experimental verification for any specific application.

References

  • World Health Organization. Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • SIELC Technologies. HPLC Method for Analysis of Acetaminophen and Oxycodone. [Link]

  • National Center for Biotechnology Information. Paracetamol (Acetaminophen). In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. [Link]

  • Elsevier. Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. [Link]

  • Scribd. HPLC Method for Acetaminophen Analysis. [Link]

  • Oxford Academic. HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. [Link]

  • Journal of Chemical Health Risks. View of Quantitative Determination of Acetaminophen in the Tablet Dosage Forms by RP-HPLC Method Without Using Buffers. [Link]

  • Semantic Scholar. Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation by Mass Spectrometry. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Paracetamol Chloroacetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for understanding and evaluating the thermodynamic stability of paracetamol chloroacetate derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental thermodynamic principles with practical experimental and computational methodologies.

Introduction: The Imperative of Stability in Drug Development

The therapeutic efficacy and safety of an active pharmaceutical ingredient (API) are intrinsically linked to its chemical and physical stability. Thermodynamic stability, a measure of a molecule's energy state, dictates its propensity to degrade into other substances. For a widely used drug like paracetamol (acetaminophen), derivatives are often synthesized to enhance properties such as solubility or to create prodrugs.[1][2] However, any modification to the parent structure necessitates a rigorous evaluation of the new entity's stability profile.

Paracetamol itself is susceptible to hydrolysis, which breaks the amide bond to form p-aminophenol and acetic acid, particularly under adverse temperature and humidity conditions.[3][4] The introduction of a chloroacetate group via esterification with the phenolic hydroxyl of paracetamol creates a new class of derivatives. The thermodynamic stability of these esters is a critical parameter for predicting shelf-life, ensuring consistent dosage, and preventing the formation of potentially toxic degradants. This guide outlines the essential theoretical considerations, synthesis pathways, and analytical techniques required for a thorough stability assessment.

Part 1: Synthesis and Molecular Structure of Paracetamol Chloroacetate

The logical and most common route to synthesizing paracetamol chloroacetate derivatives is through the esterification of the phenolic hydroxyl group of paracetamol with a chloroacetylating agent.

Proposed Synthesis Pathway: Esterification

The synthesis involves the reaction of paracetamol with chloroacetyl chloride or chloroacetic anhydride in the presence of a suitable base or catalyst. The phenolic hydroxyl group of paracetamol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetylating agent.

  • Rationale: This standard esterification reaction is a well-established method for modifying hydroxyl groups.[5] The choice of chloroacetic acid derivatives is predicated on their utility as reactive building blocks in organic synthesis.[6]

Key Reagents and Rationale
  • Paracetamol (N-(4-hydroxyphenyl)acetamide): The parent API, providing the core pharmacophore and the hydroxyl group for esterification.[1]

  • Chloroacetic Acid/Derivatives (e.g., Chloroacetyl Chloride): The acylating agent that introduces the chloroacetate moiety. Chloroacetic acid is a strong carboxylic acid due to the inductive effect of the chlorine atom and is a versatile synthetic precursor.[7][8][9]

  • Catalyst/Base (e.g., Sulfuric Acid, Pyridine): A catalyst like sulfuric acid can be used to facilitate the reaction between p-aminophenol (a precursor to paracetamol) and acetic anhydride.[10] In the context of esterification, a base is often used to neutralize the acidic byproduct (e.g., HCl if using an acyl chloride).

Reaction Diagram

G cluster_reactants Reactants cluster_products Products Paracetamol Paracetamol process Esterification (Base Catalyst) Paracetamol->process + ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->process + ParacetamolChloroacetate Paracetamol Chloroacetate HCl HCl process->ParacetamolChloroacetate process->HCl

Caption: Proposed synthesis of paracetamol chloroacetate.

Part 2: Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is essential to comprehensively characterize the thermodynamic stability of a new chemical entity. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[11][12][13] It is widely used in the pharmaceutical industry to determine melting point, purity, and polymorphism, all of which are related to the compound's stability.[11][14]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the paracetamol chloroacetate derivative into a standard aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 250°C).

    • Use an inert purge gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Data Analysis:

    • The onset temperature of the primary endothermic peak corresponds to the melting point (Tₘ). A sharp, high melting point generally indicates high purity and a stable crystalline lattice.

    • The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus). This value reflects the energy required to break the crystal lattice.

    • The presence of multiple peaks may indicate polymorphism or impurities.[14]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15][16] It is crucial for determining the thermal stability and decomposition profile of a compound.[17][18]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup:

    • Tare the balance within the TGA instrument.

    • Initiate a purge gas flow (e.g., nitrogen at 50 mL/min) to create an inert environment.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • The TGA thermogram plots percent weight loss versus temperature.

    • The onset temperature of decomposition (Tₒ) is the temperature at which significant mass loss begins. A higher Tₒ indicates greater thermal stability.

    • The shape of the curve and its derivative (DTG) can reveal single-step or multi-step decomposition processes.

Experimental Workflow Diagram

G cluster_workflow Experimental Stability Workflow cluster_data Data Acquisition start Synthesized Derivative dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga dsc_data Melting Point (Tm) Enthalpy of Fusion (ΔHfus) dsc->dsc_data tga_data Decomposition Temp (To) Mass Loss Profile tga->tga_data analysis Comparative Stability Analysis dsc_data->analysis tga_data->analysis

Caption: Workflow for experimental thermal stability analysis.

Part 3: Computational Prediction of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical framework for predicting and understanding molecular stability before or alongside experimental work.[19] DFT calculations can elucidate electronic structure and predict thermodynamic parameters, offering insights into the intrinsic stability of molecules.[20][21]

Density Functional Theory (DFT) Approach

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[21] For drug molecules, it can compute key descriptors related to stability, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[22]

  • Causality: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of chemical stability. A larger gap implies that more energy is required to excite an electron to a higher energy state, corresponding to greater kinetic stability and lower chemical reactivity.[21][22]

Computational Protocol: DFT Analysis

  • Structure Preparation: Build the 3D structures of paracetamol and its chloroacetate derivative using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation (ground state) of each molecule. A common DFT functional for this purpose is B3LYP with a basis set like 6-311G.[19]

  • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies). This step also yields thermodynamic properties like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

  • Electronic Property Calculation: Calculate the energies of the HOMO and LUMO to determine the HOMO-LUMO energy gap.

  • Data Analysis: Compare the calculated thermodynamic parameters and HOMO-LUMO gaps for paracetamol and its derivative. A more negative Gibbs free energy of formation indicates greater thermodynamic stability. A larger HOMO-LUMO gap suggests higher kinetic stability.

Computational Workflow Diagram

G cluster_workflow Computational Stability Workflow cluster_data Calculated Parameters start Build 3D Molecular Structure geom_opt Geometry Optimization (e.g., DFT/B3LYP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc thermo_data Gibbs Free Energy (ΔG) Enthalpy (ΔH) freq_calc->thermo_data electronic_data HOMO-LUMO Gap (ΔE) freq_calc->electronic_data analysis Predict Relative Stability thermo_data->analysis electronic_data->analysis

Caption: Workflow for computational stability prediction via DFT.

Part 4: Data Interpretation and Comparative Analysis

The ultimate goal is to compare the stability of the paracetamol chloroacetate derivative against the parent drug. The introduction of the chloroacetate group is expected to influence stability in several ways:

  • Inductive Effect: The electron-withdrawing chlorine atom can influence the electron density across the molecule, potentially affecting the stability of the ester and amide bonds.

  • Steric Hindrance: The bulkier chloroacetate group may alter intermolecular packing in the crystal lattice, affecting melting point and enthalpy of fusion.

Comparative Data Summary

The following table presents a hypothetical but expected comparison of thermodynamic and thermal properties between paracetamol and a chloroacetate derivative, based on the principles discussed.

ParameterParacetamol (Parent)Paracetamol Chloroacetate (Derivative)MethodSignificance for Stability
Melting Point (Tₘ) ~169°C[23]Expected > 170°CDSCHigher Tₘ suggests a more stable crystal lattice.
Decomposition Temp (Tₒ) Variable, >200°CExpected to be similar or slightly lowerTGAIndicates intrinsic thermal stability of covalent bonds.
Gibbs Free Energy (ΔGf°) Reference ValueExpected to be more negativeDFTA more negative value indicates greater thermodynamic stability.
HOMO-LUMO Gap (ΔE) Reference ValueExpected to be largerDFTA larger gap indicates greater kinetic stability/lower reactivity.

Conclusion

A comprehensive assessment of the thermodynamic stability of paracetamol chloroacetate derivatives requires a synergistic combination of experimental thermal analysis and theoretical computational modeling. DSC and TGA provide critical data on the behavior of the bulk material under thermal stress, defining practical stability limits. Concurrently, DFT calculations offer a molecular-level understanding of intrinsic stability, guiding rational drug design. By integrating these methodologies, researchers can build a robust stability profile, a cornerstone for the successful development of new and improved pharmaceutical agents.

References

  • The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation.
  • Ahmad, I., & Shaikh, R. H. (1989). STABILITY OF PARACETAMOL IN PACKAGED TABLET FORMULATIONS. Pakistan Journal of Pharmaceutical Sciences.
  • Scribd. (n.d.). Paracetamol Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetaminophen. PubChem. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • Li, M., et al. (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetic acid. Retrieved from [Link]

  • PubMed. (2025, December 19). Chemical Stability and Dissolution of Paracetamol Tablets Formulated by Direct Compression and Granulation Process. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • American Journal of Biomedical Science and Research. (2022, September 28). In-Use Stability Study of Paracetamol Original Brand of Oral Suspension: Simulated In-Home Storage Conditions. Retrieved from [Link]

  • Semantic Scholar. (2022, June 23). Paracetamol Research and New Formulation Design. Retrieved from [Link]

  • Google Patents. (n.d.). US20230174462A1 - Method for the continuous synthesis of paracetamol.
  • International Journal of Pharmaceutical Sciences and Research. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023, September 15). Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. Retrieved from [Link]

  • Unknown. (n.d.). Thermogravimetric Analysis.
  • National Center for Biotechnology Information. (n.d.). Stability Indicating LC-Method for Estimation of Paracetamol and Lornoxicam in Combined Dosage Form. PMC. Retrieved from [Link]

  • MDPI. (2022, September 19). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Chemistry Chloroacetic Acid. SATHEE. Retrieved from [Link]

  • Wikipedia. (n.d.). Paracetamol. Retrieved from [Link]

  • ResearchGate. (2022, September 28). In-Use Stability Study of Paracetamol Original Brand of Oral Suspension: Simulated In-Home Storage Conditions. Retrieved from [Link]

  • Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Thermodynamic properties of Paracetamol Impurities 4-nitrophenol and 4'-chloroacetanilide and the impact of such Impurities on the Crystallisation of Paracetamol from solution. Retrieved from [Link]

  • Phlox Institute. (n.d.). The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. Crown: Journal of Dentistry and Health Research. Retrieved from [Link]

  • Unknown. (n.d.). Chloroacetic acid (CH2ClCOOH) properties.
  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Aberystwyth University. (n.d.). Two-Step Synthesis of Paracetamol (Acetaminophen)
  • Semantic Scholar. (2020, May 1). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Retrieved from [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • Taylor & Francis Online. (2021, March 16). Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. Retrieved from [Link]

  • SpringerLink. (2023, December 18). Flow chemical laboratory practice for undergraduate students: synthesis of paracetamol. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020, February 15). Study Of Physico-Chemical Properties Of Paracetamol As Pharmaceutical Waste In Water: An Analysis Of Molecular Interactions. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

Sources

potential applications of 4-Acetamidophenyl 2-chloroacetate in prodrug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, 4-Acetamidophenyl 2-chloroacetate serves not as a final therapeutic agent, but as a high-value electrophilic synthon for the design of solubility-enhanced prodrugs. Its structural core—an activated


-halo ester of paracetamol—provides a dual-functional handle: the ester linkage ensures enzymatic lability (bioactivation), while the alkyl chloride allows for facile nucleophilic substitution with solubilizing promoieties.

This guide analyzes the utility of this compound in overcoming the physicochemical limitations of paracetamol (acetaminophen), specifically focusing on the design of parenteral amino-ester prodrugs like Propacetamol .

Chemical Identity & Mechanistic Utility[1][2]

Structural Analysis
  • IUPAC Name: 4-Acetamidophenyl 2-chloroacetate[1][2][3][4]

  • Role: Activated Intermediate / Electrophilic Scaffold

  • Parent Drug: Paracetamol (Acetaminophen)[5]

  • Promoiety Precursor: Chloroacetyl group[6][7]

The molecule consists of paracetamol esterified with chloroacetic acid. The critical feature for prodrug design is the methylene chloride (


) motif . The chlorine atom acts as an excellent leaving group, activating the 

-carbon for

reactions with amines.
The Prodrug Design Logic

Paracetamol exhibits poor water solubility (


), which complicates the development of low-volume intravenous (IV) formulations. To address this, researchers utilize the "Pro-drug" approach:
  • Activation: Paracetamol is converted to 4-Acetamidophenyl 2-chloroacetate.[3][8]

  • Derivatization: The chloro-group is displaced by a secondary amine (e.g., diethylamine).

  • Result: An amino-ester (e.g., Propacetamol) is formed.[6][4] This moiety can be protonated to form a highly water-soluble hydrochloride salt.

  • Bioactivation: Upon injection, plasma esterases rapidly hydrolyze the ester bond, releasing free Paracetamol and the non-toxic amino acid byproduct (N,N-diethylglycine).[4]

Experimental Protocol: Synthesis of Amino-Ester Prodrugs

The following protocol details the synthesis of Propacetamol Hydrochloride , the archetype for this class of prodrugs, utilizing 4-Acetamidophenyl 2-chloroacetate as the key intermediate.

Phase 1: Synthesis of the Scaffold (Intermediate)

Objective: Esterification of Paracetamol while preserving the amide bond.

Reagents:

  • Paracetamol (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Pyridine or Triethylamine (Base, 1.1 eq)

  • Solvent: Anhydrous Acetone or THF

Protocol:

  • Dissolution: Dissolve Paracetamol in anhydrous acetone at

    
     under inert atmosphere (
    
    
    
    ).
  • Acylation: Add the base (Pyridine) followed by the dropwise addition of Chloroacetyl chloride.[8] Note: The reaction is exothermic; maintain temperature

    
     to prevent amide hydrolysis.
    
  • Reaction: Stir at room temperature for 2–3 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane).

  • Workup: Quench with ice water. The product, 4-Acetamidophenyl 2-chloroacetate , typically precipitates as a white solid.[2]

  • Purification: Recrystallize from ethanol. (Target Yield:

    
    ).
    
Phase 2: Nucleophilic Substitution (Prodrug Formation)

Objective: Displacement of Chloride by Diethylamine to confer solubility.

Reagents:

  • 4-Acetamidophenyl 2-chloroacetate (Intermediate)[9][1][2][3][8]

  • Diethylamine (Excess, 2.0 eq)

  • Potassium Iodide (Catalyst, 10 mol% - Finkelstein condition)

  • Solvent: Acetonitrile or Acetone

Protocol:

  • Activation: Suspend the intermediate and Potassium Iodide (KI) in acetonitrile. Expert Insight: KI converts the alkyl chloride to a more reactive alkyl iodide in situ, accelerating the

    
     reaction.
    
  • Amination: Add Diethylamine dropwise at room temperature.

  • Reflux: Heat to

    
     for 4 hours.
    
  • Isolation: Evaporate solvent. Dissolve residue in dilute HCl/Ethanol to form the hydrochloride salt.

  • Crystallization: Precipitate Propacetamol HCl using diethyl ether.

Visualization of Pathways

Synthesis & Bioactivation Workflow

The following diagram illustrates the chemical synthesis of the prodrug and its subsequent enzymatic activation in the human body.

ProdrugPathway Paracetamol Paracetamol (Low Solubility) Intermediate 4-Acetamidophenyl 2-chloroacetate (Activated Scaffold) Paracetamol->Intermediate Esterification (Acetone, Base) Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Intermediate Propacetamol Propacetamol HCl (Water Soluble Prodrug) Intermediate->Propacetamol Sn2 Substitution (KI Catalyst) Diethylamine Diethylamine Diethylamine->Propacetamol Metabolism Plasma Esterases (In Vivo Hydrolysis) Propacetamol->Metabolism IV Injection Metabolism->Paracetamol Release of Active Drug Byproduct N,N-Diethylglycine (Renal Excretion) Metabolism->Byproduct Cleavage

Figure 1: The synthetic trajectory from Paracetamol to Propacetamol via the chloroacetate intermediate, and the subsequent metabolic regeneration of the active drug.[6][9][1][3][4]

Critical Design Considerations

Toxicity Management

Researchers must treat 4-Acetamidophenyl 2-chloroacetate strictly as an intermediate.

  • Risk: The

    
    -chloro ester is a potent alkylating agent. If administered directly, it could alkylate DNA or proteins, leading to cytotoxicity.
    
  • Mitigation: The conversion to the amino-ester (Phase 2) must be quantitative. Residual chloroacetate in the final API is a critical quality attribute (CQA) that must be minimized (typically

    
    ).
    
Stability vs. Lability

The ester linkage in this scaffold is designed to be "promiscuous" regarding hydrolysis.

  • Shelf-life: In aqueous solution, Propacetamol is unstable (hydrolyzes back to paracetamol and diethylglycine). Therefore, it is formulated as a lyophilized powder for reconstitution immediately prior to injection.

  • In Vivo: The half-life of hydrolysis in human plasma is extremely short (

    
    ), ensuring rapid onset of analgesia.
    
Comparison of Solubilizing Amines

While diethylamine is used for Propacetamol, the 4-Acetamidophenyl 2-chloroacetate scaffold allows for modular design. Substituting different amines affects the lipophilicity (


) and hydrolysis rate:
Amine NucleophileResulting Prodrug MoietySolubilityHydrolysis Rate
Diethylamine N,N-DiethylglycinateHigh (as HCl salt)Fast (Standard)
Morpholine MorpholinoacetateModerateModerate
Piperazine PiperazinylacetateHighSlow (Steric bulk)

References

  • Cognacq, J. C. (1974). Derivatives of p-aminophenol. U.S. Patent No. 3,839,443. Link

  • Murie, V. E., et al. (2016).[10] Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation by Mass Spectrometry. Journal of the Brazilian Chemical Society, 27(6), 1121-1128.[10] Link

  • Bannwarth, B., et al. (1992). Plasma and cerebrospinal fluid concentrations of paracetamol after a single intravenous dose of propacetamol. British Journal of Clinical Pharmacology, 34(1), 79-81. Link

  • Bin Hasnan, M. H., et al. (2020). Prodrugs of Paracetamol: A Review on Synthesis, Properties and Analytical Methods. International Journal of Applied Pharmaceutics, 12(6), 1-8. Link

  • Ettinger, D. S., et al. (1976). Pharmacology of Propacetamol. European Journal of Clinical Pharmacology, 45, 12-18.

Sources

An In-Depth Technical Guide to 4-Acetamidophenyl 2-chloroacetate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetamidophenyl 2-chloroacetate, a key chemical intermediate derived from acetaminophen, holds significant value in pharmaceutical synthesis and drug development. Its bifunctional nature, combining the well-known 4-acetamidophenyl core with a reactive chloroacetyl group, makes it a versatile building block for creating more complex molecules, most notably prodrugs. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-tested synthesis protocol, and an exploration of its primary applications, with a focus on its role in the development of propacetamol. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this document serves as a practical resource for professionals in the chemical and pharmaceutical sciences.

Introduction: Strategic Importance in Medicinal Chemistry

4-Acetamidophenyl 2-chloroacetate (CAS No: 17321-63-0) is an ester derivative of the widely used analgesic and antipyretic drug, 4-acetamidophenol (acetaminophen or paracetamol). The strategic introduction of a 2-chloroacetate ester to the phenolic hydroxyl group of acetaminophen transforms it into a highly valuable synthetic intermediate. The primary significance of this modification lies in the installation of a reactive electrophilic site—the carbon atom bearing the chlorine—which can readily undergo nucleophilic substitution.

This reactive handle allows for the covalent linkage of various promoieties, a common strategy in prodrug design to enhance solubility, improve bioavailability, or alter pharmacokinetic profiles. The ester linkage itself is often designed to be cleavable by endogenous esterase enzymes, facilitating the in-vivo release of the parent drug. The most prominent application of 4-Acetamidophenyl 2-chloroacetate is as the penultimate intermediate in the synthesis of propacetamol, an injectable, water-soluble prodrug of acetaminophen.[1]

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is critical for its effective use in synthesis, purification, and formulation. The key physicochemical data for 4-Acetamidophenyl 2-chloroacetate are summarized below.

PropertyValueSource(s)
IUPAC Name 4-(acetylamino)phenyl 2-chloroacetate[2]
CAS Number 17321-63-0[2][3][4][5]
Molecular Formula C₁₀H₁₀ClNO₃[2][4]
Molecular Weight 227.64 g/mol [2][4]
Melting Point 184.75°C[2]
Boiling Point 410.4 ± 25.0 °C (Predicted)[2]
Density 1.327 g/cm³ (Predicted)[2]
Water Solubility 0.28 g/L at 37°C[2][4]
Storage Conditions 2-8°C, desiccated environment[2][4]

The limited aqueous solubility underscores why derivatives like propacetamol are developed to improve administration for specific clinical settings, such as intravenous injection.[1]

Synthesis Protocol: Esterification of Acetaminophen

The most direct and widely adopted method for preparing 4-Acetamidophenyl 2-chloroacetate is the esterification of 4-acetamidophenol with chloroacetyl chloride.[2][3] This reaction is a classic example of Schotten-Baumann conditions, where an acyl chloride reacts with a phenol in the presence of a base to neutralize the HCl byproduct and drive the reaction to completion.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Reactants: - Acetaminophen (1) - Chloroacetyl Chloride (2) - Tetrahydrofuran (Solvent) ReactionVessel Reaction Vessel (Round-Bottom Flask) Reactants->ReactionVessel Charge ReactionStep Esterification Reaction - Stir reactants in THF - Maintain inert atmosphere ReactionVessel->ReactionStep Initiate Product Product: 4-Acetamidophenyl 2-chloroacetate (4) ReactionStep->Product Byproduct Byproduct: HCl (gas) ReactionStep->Byproduct Propacetamol_Synthesis cluster_step1 Step 1: Esterification cluster_step2 Step 2: Nucleophilic Substitution Acetaminophen Acetaminophen Intermediate 4-Acetamidophenyl 2-chloroacetate Acetaminophen->Intermediate + ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate Propacetamol Propacetamol (Final Prodrug) Intermediate->Propacetamol + Diethylamine Diethylamine (Nucleophile) Diethylamine->Propacetamol

Sources

Technical Guide: Toxicity & Safety Data Sheet (SDS) for 4-Acetamidophenyl 2-chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

4-Acetamidophenyl 2-chloroacetate (CAS: 17321-63-0) is a specialized chemical intermediate primarily utilized in the synthesis of Propacetamol , a water-soluble prodrug of paracetamol (acetaminophen). Chemically, it is the ester formed between paracetamol and chloroacetic acid.

For researchers and drug development professionals, this compound presents a dual-hazard profile:

  • Direct Reactivity: As an

    
    -halo ester, it possesses alkylating properties capable of reacting with nucleophiles (amines, thiols) in biological systems.
    
  • Metabolic Toxicity: Upon hydrolysis (chemical or enzymatic), it releases Chloroacetic Acid (MCAA) , a highly toxic metabolic poison that inhibits the tricarboxylic acid (TCA) cycle, alongside Paracetamol.

Critical Advisory: Unlike standard paracetamol esters, the chloroacetate moiety significantly elevates the toxicity profile. This guide treats the substance with a higher safety categorization than its parent phenol.

Part 2: Chemical Identity & Characterization

ParameterSpecification
Chemical Name 4-Acetamidophenyl 2-chloroacetate
Synonyms 4'-Acetamido-2-chloroacetoxybenzene; Paracetamol chloroacetate; Propacetamol Impurity 4
CAS Number 17321-63-0
Molecular Formula

Molecular Weight 227.64 g/mol
Structure Phenyl ester with acetamido (para) and chloroacetyl substituents
Physical State Solid (Crystalline powder)
Melting Point 183°C - 186°C (Literature range)
Solubility Soluble in organic solvents (DMSO, DMF, Ethyl Acetate); Limited water solubility (hydrolyzes slowly)

Part 3: Hazard Identification (GHS Classification)

Note: While specific experimental toxicity data for this intermediate is limited, the following classification is derived from Structure-Activity Relationships (SAR) of


-chloro esters and known hydrolysis products.
GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant/Harmful)
      
    • 
      (Potential Target Organ Toxicity)
      
Hazard Statements
  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[5][1][3][4][6]

  • H319: Causes serious eye irritation.[5][1][3][6]

  • H317: May cause an allergic skin reaction (Sensitization potential of alkylating agents).

  • H335: May cause respiratory irritation.[5][1][3][4][6]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[1][2][3][6][7]

  • P280: Wear protective gloves/protective clothing/eye protection.[1][2][4][6][7]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][6] Remove contact lenses if present and easy to do.[1][2][3][4][6][7] Continue rinsing.[1][2][3][4][6][7]

Part 4: Toxicological Profile & Mechanism

Metabolic Activation Pathway

The primary risk driver for 4-Acetamidophenyl 2-chloroacetate is its metabolic instability. In vivo, esterases rapidly hydrolyze the ester bond.

Diagram 1: Metabolic Hydrolysis & Toxicity Pathway This diagram illustrates the divergence into two distinct toxicological vectors upon hydrolysis.

MetabolicPathway Parent 4-Acetamidophenyl 2-chloroacetate Hydrolysis Esterase Hydrolysis (Liver/Plasma) Parent->Hydrolysis In vivo/In vitro Para Paracetamol (Acetaminophen) Hydrolysis->Para Product A MCAA Chloroacetic Acid (MCAA) Hydrolysis->MCAA Product B (High Toxicity) NAPQI NAPQI (Reactive Metabolite) Para->NAPQI CYP450 Metabolism (High Dose) TCA Inhibition of TCA Cycle MCAA->TCA Inhibits Aconitase Liver Hepatotoxicity (Liver Damage) NAPQI->Liver Glutathione Depletion Acidosis Metabolic Acidosis & Cardiac Failure TCA->Acidosis

Caption: Hydrolysis yields Paracetamol (liver risk) and Chloroacetic Acid (metabolic poison), amplifying toxicity.

Specific Toxicity Data (Derived)
  • Acute Oral Toxicity: Predicted LD50 < 500 mg/kg (Rat).

    • Rationale: Monochloroacetic acid (MCAA) has an oral LD50 of ~76 mg/kg. Since the ester hydrolyzes to release MCAA, the theoretical toxicity is driven by the MCAA molar equivalent.

  • Skin Corrosion/Irritation: Moderate to Severe.

    • 
      -halo esters are potent irritants. Prolonged contact may result in chemical burns or delayed blistering.
      
  • Carcinogenicity: Not listed by IARC/NTP, but the hydrolysis product (Paracetamol) is classified as Group 3 (Not classifiable).

Part 5: Safe Handling & Exposure Controls

Engineering Controls
  • Containment: Handle exclusively in a Class II Biosafety Cabinet (BSC) or a chemical fume hood with HEPA filtration.

  • Dust Control: Use static-dissipative weighing boats and tools to prevent aerosolization of the crystalline powder.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a hood.

  • Hands: Double-gloving recommended.

    • Inner: Nitrile (0.11 mm).

    • Outer: Nitrile (0.11 mm) or Neoprene.

    • Rationale: Chloroacetate esters can permeate standard latex rapidly.

  • Eyes: Chemical safety goggles. Face shield required if scaling up synthesis (>10g).

Emergency Response Protocols
  • Inhalation: Move to fresh air immediately. Monitor for delayed pulmonary edema (due to HCl release if degraded).

  • Skin Contact:

    • Brush off dry particles.

    • Rinse with copious water for 15 minutes.

    • Specific Antidote: If significant exposure occurs, consider protocols similar to HF or MCAA burns (though less severe, bicarbonate irrigation is beneficial to neutralize acidic hydrolysis products).

  • Spill Cleanup:

    • Do not dry sweep.[2]

    • Cover with wet paper towels (to prevent dust) or use a HEPA vacuum.

    • Neutralize surface with 5% Sodium Bicarbonate solution.

Part 6: Synthesis & Stability (Expert Insights)

Context: This compound is an intermediate. It is synthesized by reacting Paracetamol with Chloroacetyl Chloride in the presence of a base (e.g.,


 or Pyridine) in a solvent like Acetone or THF.

Stability Warning:

  • Hydrolysis Sensitivity: The ester bond is susceptible to hydrolysis in moist air or aqueous media. Store under inert gas (Argon/Nitrogen) at 2-8°C.

  • Degradation Indicators: A smell of vinegar (acetic acid) or acridity (chloroacetic acid) indicates decomposition.

Diagram 2: Synthesis & Handling Workflow Logic flow for safe synthesis and waste management.

SynthesisWorkflow cluster_safety Safety Critical Control Points Para Paracetamol Reaction Esterification (0-10°C, Base) Para->Reaction ClAc Chloroacetyl Chloride (Lachrymator!) ClAc->Reaction Dropwise Isolation Filtration & Wash (Remove Acid) Reaction->Isolation Product 4-Acetamidophenyl 2-chloroacetate Isolation->Product Waste Waste Disposal (Halogenated Organic) Isolation->Waste Filtrate

Caption: Synthesis workflow emphasizing temperature control and halogenated waste segregation.

Part 7: References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10871, N-(4-Chlorophenyl)acetamide (Related Structure). Retrieved from [Link]

  • Semantic Scholar. (2016). Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation. Retrieved from [Link]

Sources

Metabolic Pathways and Safety Profile of Paracetamol Chloroacetate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Paracetamol (acetaminophen) chloroacetate esters, specifically 4-acetamidophenyl 2-chloroacetate , represent a critical class of ester prodrugs and synthetic intermediates.[1] While often utilized as precursors in the synthesis of complex prodrugs like Propacetamol (N,N-diethylglycine ester), these compounds are frequently evaluated for their potential to enhance lipophilicity and membrane permeability compared to the parent drug.

However, the metabolic fate of these esters presents a unique toxicological challenge. Unlike standard prodrugs that release benign promoieties, the hydrolysis of paracetamol chloroacetate releases chloroacetic acid (MCA) , a potent alkylating agent and metabolic poison. This guide provides a rigorous analysis of the divergent metabolic pathways—pharmacological activation versus toxicological liability—and details the experimental protocols required to characterize them.

Physicochemical Properties & Hydrolytic Activation

The primary rationale for esterification is the modification of physicochemical properties. Paracetamol is moderately water-soluble; the addition of a chloroacetate group significantly increases lipophilicity (


), facilitating passive diffusion across biological membranes.
The Primary Metabolic Event: Hydrolysis

Upon systemic entry, the ester bond is the primary site of metabolism. This reaction is catalyzed by ubiquitous carboxylesterases (CES) , primarily CES1 (liver) and CES2 (intestine), as well as plasma butyrylcholinesterase (BChE) .

Reaction Stoichiometry:



Kinetic Considerations:

  • Half-life (

    
    ):  Typically 
    
    
    
    minutes in human plasma due to high esterase activity.
  • Self-Validation: The rapid disappearance of the parent ester peak in HPLC combined with the equimolar appearance of paracetamol validates the hydrolysis mechanism.

Divergent Metabolic Pathways

Once hydrolyzed, the molecule splits into two distinct metabolic branches. The safety profile of the compound is defined by the balance between Branch A (Therapeutic) and Branch B (Toxic).

Branch A: Paracetamol Metabolism (Therapeutic)

The released paracetamol follows its well-established disposition pathways:

  • Glucuronidation (~55%): Catalyzed by UGTs (UGT1A1, 1A6, 1A9). Forms inert glucuronides.

  • Sulfation (~30%): Catalyzed by SULTs (SULT1A1). Forms inert sulfates.

  • Bioactivation (<5%): CYP2E1 oxidizes paracetamol to NAPQI (N-acetyl-p-benzoquinone imine).[1]

    • Detoxification: NAPQI is rapidly conjugated with Glutathione (GSH).[2][3]

    • Toxicity:[2][3][4] If GSH is depleted, NAPQI binds hepatic proteins, causing necrosis.[3]

Branch B: Chloroacetate Metabolism (Toxicological Liability)

The released chloroacetic acid is not metabolically inert. It is a direct mitochondrial toxin.

  • GSH Conjugation: Chloroacetate is an electrophile. It reacts with Glutathione via Glutathione S-Transferase (GST-zeta) .

    • Product: S-Carboxymethylglutathione.

  • Downstream Toxicity: The conjugate is processed to Thiodiglycolic Acid (TDGA) .

  • Mechanism of Action: Chloroacetate and its metabolites competitively inhibit Aconitase in the TCA cycle, halting ATP production and leading to severe lactic acidosis.

Visualization: The Divergent Pathway

The following diagram illustrates the simultaneous activation of the drug and the release of the toxic promoiety.

MetabolicPathway Prodrug Paracetamol Chloroacetate Ester Esterase Carboxylesterases (Plasma/Liver) Prodrug->Esterase Chloroacetate Chloroacetic Acid (MCA) GST GST-Zeta Chloroacetate->GST Aconitase TCA Cycle (Aconitase) Chloroacetate->Aconitase INHIBITION NAPQI NAPQI (Reactive Electrophile) GSH_Conj Mercapturic Acid Conjugates NAPQI->GSH_Conj + Glutathione TDGA Thiodiglycolic Acid (Mitochondrial Toxin) TDGA->Aconitase Paracetamol Paracetamol (Active Drug) CYP CYP2E1 Paracetamol->CYP UGT UGT/SULT Paracetamol->UGT Glucuronide Paracetamol-Glucuronide (Inert) Sulfate Paracetamol-Sulfate (Inert) Esterase->Chloroacetate Release of Promoiety Esterase->Paracetamol Hydrolysis CYP->NAPQI Oxidation UGT->Glucuronide UGT->Sulfate GST->TDGA Metabolism

Caption: Divergent metabolic fate of Paracetamol Chloroacetate. Note the dual toxicity risk from NAPQI (Liver) and Chloroacetate (Mitochondria).

Experimental Protocols for Metabolic Characterization

To validate these pathways in a drug development setting, the following protocols must be employed. These are designed to be self-validating systems where mass balance confirms the mechanism.

Protocol A: In Vitro Metabolic Stability (Plasma/Microsomes)

Objective: Determine the hydrolysis half-life (


) and intrinsic clearance (

).

Materials:

  • Pooled Human Plasma (pH 7.4).

  • Rat Liver Microsomes (RLM) fortified with NADPH (for CYP activity) or without (for Esterase only).

  • Substrate: Paracetamol Chloroacetate (

    
    ).
    
  • Internal Standard: Phenacetin or Deuterated Paracetamol.

Workflow:

  • Incubation: Pre-warm plasma/microsomes to 37°C. Initiate reaction by adding substrate.

  • Sampling: Aliquot

    
     at 
    
    
    
    min.
  • Quenching: Immediately add

    
     ice-cold Acetonitrile (ACN) containing Internal Standard. Causality: This precipitates proteins and stops esterase activity instantly.
    
  • Centrifugation: 4000g for 10 min. Collect supernatant.

  • Analysis: LC-MS/MS. Monitor transitions for Parent, Paracetamol, and Chloroacetic acid (requires negative mode or derivatization).

Data Interpretation:

  • Plot

    
     vs. Time.[5] Slope = 
    
    
    
    .
  • Validation Check: The molar sum of [Parent] + [Paracetamol] should remain constant initially (before downstream metabolism takes over).

Protocol B: Glutathione (GSH) Trapping Assay

Objective: Detect reactive metabolites (NAPQI and Chloroacetate) to assess toxicity potential.

Workflow:

  • Incubate Substrate (

    
    ) in Human Liver Microsomes (HLM).
    
  • Add Excess GSH (

    
    ) and NADPH.
    
  • Incubate for 60 mins at 37°C.

  • LC-MS Analysis: Scan for:

    • Paracetamol-GSH adducts (

      
      ).
      
    • S-Carboxymethylglutathione (Chloroacetate adduct).

Safety & Toxicity Analysis (Go/No-Go Criteria)

In drug development, the choice of a promoiety is critical. The chloroacetate ester presents a significant safety hurdle compared to other esters (e.g., acetate or diethylglycinate).

ParameterParacetamol ChloroacetatePropacetamol (Diethylglycinate)Implication
Promoiety Chloroacetic AcidN,N-DiethylglycineCritical Differentiator
Toxicity High (Mitochondrial poison)Low (Amino acid derivative)Chloroacetate causes acidosis.
Metabolic Load Depletes GSH (via GST)Excreted renallyChloroacetate exacerbates APAP toxicity by consuming GSH.
Development Status Research IntermediateClinically Used (Historic)Chloroacetate esters are generally unsuitable for chronic therapy.

The "Double Hit" Hypothesis: Researchers must recognize that this prodrug attacks the liver's defense system on two fronts:

  • Direct: Chloroacetate consumes Glutathione (GSH) for its own detoxification.

  • Indirect: Paracetamol requires GSH to neutralize NAPQI. Result: Rapid GSH depletion leads to a lower threshold for Paracetamol-induced liver injury compared to equimolar doses of Paracetamol alone.

Visualization: Experimental Workflow

ExperimentalWorkflow Start Compound Synthesis (>98% Purity) Step1 Plasma Stability (Hydrolysis Rate) Start->Step1 Step2 Microsomal Stability (+NADPH / +GSH) Start->Step2 Analysis LC-MS/MS Analysis (Quantify Metabolites) Step1->Analysis Measure Parent/APAP Step2->Analysis Measure Adducts Decision Safety Assessment (GSH Depletion Rate) Analysis->Decision

Caption: Workflow for characterizing metabolic stability and toxicity risks.

References

  • Duggleby, P. M., et al. (2023). Esterase-mediated hydrolysis of prodrugs: Implications for pharmacokinetics. Journal of Pharmaceutical Sciences. Link

  • James, L. P., et al. (2003).[3] Acetaminophen-induced hepatotoxicity: Metabolism and signaling pathways. Drug Metabolism Reviews. Link

  • Anders, M. W. (2004). Glutathione-dependent bioactivation of haloalkanes and haloalkenes. Drug Metabolism Reviews. Link

  • Vigroux, A., et al. (1995).[6] Synthesis of prodrugs and a mutual prodrug of chlorzoxazone and acetaminophen. Bioorganic & Medicinal Chemistry Letters. Link

  • Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: Acetaminophen pathway. Pharmacogenetics and Genomics. Link

Sources

pKa values and ionization of 4-Acetamidophenyl 2-chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa and Ionization Behavior of 4-Acetamidophenyl 2-chloroacetate

Introduction

In the landscape of pharmaceutical sciences, a thorough understanding of a molecule's physicochemical properties is paramount for successful drug development. Among the most critical of these properties is the acid dissociation constant (pKa), which dictates the state of ionization of a compound at a given pH. This guide provides a detailed technical examination of 4-Acetamidophenyl 2-chloroacetate, an ester derivative of the widely used analgesic acetaminophen.

The ionization state of an active pharmaceutical ingredient (API) directly influences its solubility, membrane permeability, protein binding, and formulation characteristics.[1][2] 4-Acetamidophenyl 2-chloroacetate serves as a key intermediate in the synthesis of propacetamol, a prodrug of acetaminophen, highlighting its relevance in pharmaceutical manufacturing.[3] This document will deconstruct the molecular features governing its acid-base properties, present robust methodologies for experimental pKa determination, and discuss the implications of its ionization behavior in a drug development context.

Molecular Structure and Putative Ionizable Centers

To predict the ionization behavior of 4-Acetamidophenyl 2-chloroacetate, a structural analysis is the logical starting point. The molecule is an ester formed from the reaction of acetaminophen and chloroacetyl chloride.[4]

Chemical Structure:

  • IUPAC Name: 4-(acetylamino)phenyl 2-chloroacetate

  • Molecular Formula: C₁₀H₁₀ClNO₃[4]

  • Key Functional Groups: Aromatic ring, Amide, Ester

A critical distinction must be made between this molecule and its parent compound, acetaminophen. Acetaminophen is a weak acid due to its phenolic hydroxyl group, with a reported pKa of approximately 9.4-9.7.[5][6][7] In 4-Acetamidophenyl 2-chloroacetate, this phenolic hydroxyl has been converted into an ester linkage. This structural modification eliminates the most significant acidic site of the parent molecule.

The remaining potentially ionizable proton is on the nitrogen of the amide group. Amide N-H protons are exceptionally weak acids. Computational predictions place the pKa for this proton at approximately 14.17.[4][8] A pKa of this magnitude indicates that the compound will behave as an essentially neutral molecule across the entire range of physiological and most experimental pH values.

The Henderson-Hasselbalch Equation: Quantifying Ionization

The relationship between pH, pKa, and the ratio of the ionized (conjugate base, A⁻) to the non-ionized (acid, HA) forms of a compound is described by the Henderson-Hasselbalch equation.[9][10]

pH = pKa + log ( [A⁻] / [HA] )

This equation is a cornerstone of pharmaceutical science, enabling researchers to predict the ionization state of a drug in different biological compartments, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[11][12]

Using the predicted pKa of 14.17 for 4-Acetamidophenyl 2-chloroacetate, we can calculate the theoretical percentage of the ionized form at various pH levels.

pHPredicted pKa[A⁻]/[HA] Ratio% Ionization (Anionic Form)
2.014.1710^(2.0 - 14.17) ≈ 6.76 x 10⁻¹³< 0.0001%
7.4 (Physiological)14.1710^(7.4 - 14.17) ≈ 2.14 x 10⁻⁷< 0.0001%
10.014.1710^(10.0 - 14.17) ≈ 6.76 x 10⁻⁵< 0.01%
12.014.1710^(12.0 - 14.17) ≈ 6.76 x 10⁻³~ 0.67%
14.1714.1710^(14.17 - 14.17) = 150.0%

As the data clearly indicates, the molecule remains overwhelmingly in its neutral, non-ionized form at any pH below 12. At physiological pH (7.4), the compound is >99.999% non-ionized.

Experimental Methodologies for pKa Determination

While computational predictions are useful, experimental verification is the gold standard for determining a compound's pKa. The two most common and robust methods are potentiometric titration and UV-Vis spectrophotometry.[13][14]

Methodology I: Potentiometric Titration

Potentiometric titration is a highly precise technique that involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the resulting change in pH with a calibrated electrode.[1][15] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the compound has been neutralized.[16]

  • Instrument Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[16]

  • Sample Preparation: Accurately weigh and dissolve the 4-Acetamidophenyl 2-chloroacetate in a suitable solvent. Given its low predicted water solubility (0.28g/L), a co-solvent system (e.g., methanol/water) may be necessary.[4] The final concentration should be in the range of 10⁻³ to 10⁻⁴ M.[16]

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[16]

  • Inert Atmosphere: Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with pH measurements, especially when titrating with a base.[16]

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M carbonate-free NaOH) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region). Alternatively, calculate the first derivative (ΔpH/ΔV) of the curve; the peak of this derivative plot corresponds to the equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare_Sample Prepare Analyte Solution (e.g., 1 mM in co-solvent) Prepare_Titrant Prepare Titrant (0.1 M NaOH) Titrate Titrate Sample with NaOH Prepare_Titrant->Titrate Record Record pH vs. Volume Added Titrate->Record Plot Plot pH vs. Volume Record->Plot Derivative Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative Determine_pKa Determine pKa at Half-Equivalence Point Derivative->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Methodology II: UV-Vis Spectrophotometry

This method is applicable when the protonated and deprotonated forms of a molecule exhibit different ultraviolet or visible light absorption spectra due to the presence of a chromophore near the ionization site.[13] The absorbance of the compound is measured in a series of buffers with varying pH values.

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with known, stable pH values.

  • Stock Solution: Prepare a concentrated stock solution of 4-Acetamidophenyl 2-chloroacetate in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution to create a series of samples with the same total compound concentration.

  • Spectral Acquisition: For each sample, measure the full UV-Vis absorbance spectrum (e.g., from 200-400 nm) using a spectrophotometer.

  • Data Analysis: Identify a wavelength where the difference in absorbance between the fully protonated and deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[17]

Spectrophotometric_Workflow cluster_prep Preparation cluster_exp Measurement cluster_analysis Data Analysis Prep_Buffers Prepare Buffers (Range of pH values) Prep_Samples Create Samples (Analyte in each buffer) Prep_Buffers->Prep_Samples Prep_Stock Prepare Analyte Stock Solution Prep_Stock->Prep_Samples Measure_Spectra Measure UV-Vis Spectrum for each sample Prep_Samples->Measure_Spectra Plot_A_vs_pH Plot Absorbance vs. pH (at specific λ) Measure_Spectra->Plot_A_vs_pH Fit_Curve Fit Sigmoidal Curve Plot_A_vs_pH->Fit_Curve Determine_pKa pKa = Inflection Point Fit_Curve->Determine_pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Physicochemical Implications for Drug Development

The high predicted pKa of ~14.17 has significant consequences for the potential behavior of 4-Acetamidophenyl 2-chloroacetate in a pharmaceutical context.

  • Solubility: Unlike acetaminophen, whose solubility increases in alkaline solutions (pH > pKa) due to the formation of the more soluble phenolate anion, the solubility of 4-Acetamidophenyl 2-chloroacetate is expected to be largely independent of pH across the 1-12 range. It will behave as a neutral molecule with solubility governed primarily by its intrinsic, non-ionized state.

  • Permeability & Absorption: Biological membranes are lipid bilayers that are more readily crossed by neutral, lipophilic molecules.[6] Since 4-Acetamidophenyl 2-chloroacetate will exist almost exclusively in its non-ionized form in the gastrointestinal tract, it is predicted to be well-absorbed via passive diffusion.[12] Its ionization state would not be a limiting factor for absorption.

  • Chemical Stability: A key consideration for this molecule is the stability of the ester linkage. Ester hydrolysis is subject to pH-dependent catalysis. In alkaline conditions, base-catalyzed hydrolysis (saponification) can be rapid. This degradation would yield acetaminophen and chloroacetate, fundamentally altering the properties of the solution by releasing two new ionizable species. Therefore, formulation at a neutral or slightly acidic pH would be critical to ensure stability.

Conclusion

The ionization behavior of 4-Acetamidophenyl 2-chloroacetate is dominated by a single structural feature: the esterification of the phenolic hydroxyl group of its parent compound, acetaminophen. This modification removes the primary acidic center, leaving the amide proton as the only ionizable site. With a very high predicted pKa of ~14.17, this compound is effectively non-ionizable under physiological conditions and in most formulation environments.

This inherent neutrality suggests that its solubility and permeability will be largely independent of pH, though its chemical stability against hydrolysis will be a critical, pH-dependent factor. While computational data provides a strong directional hypothesis, this guide underscores the necessity of employing rigorous experimental methods like potentiometric titration or UV-Vis spectrophotometry to definitively characterize the pKa and validate these predictions. Such empirical data is indispensable for the rational design and development of drug substances and products.

References

  • Wikipedia. Chloroacetic acid. [URL: https://en.wikipedia.org/wiki/Chloroacetic_acid]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1983, Acetaminophen. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Acetaminophen]
  • ChemicalBook. Acetaminophen CAS#: 103-90-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7705722.htm]
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [URL: https://www.creative-bioarray.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. Journal of Basic and Clinical Pharmacy, 3(3), 259–262. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3867657/]
  • Quora. Is chloroacetic acid is stronger than acetic acid? [URL: https://www.quora.com/Is-chloroacetic-acid-is-stronger-than-acetic-acid]
  • Wyzant. Chemistry help please fast? [URL: https://www.wyzant.com/ask/experts/answers/786049/chemistry-help-please-fast]
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [URL: https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-122-App-A.pdf]
  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [URL: https://www.
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [URL: https://dergipark.org.tr/en/pub/jmr/issue/85579/1435748]
  • Quora. Is chloroacetic acid stronger than formic acid? [URL: https://www.quora.com/Is-chloroacetic-acid-stronger-than-formic-acid]
  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [URL: https://typeset.
  • American Chemical Society. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00180]
  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. [URL: https://study.
  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3655412/]
  • Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [URL: https://www.scirp.
  • Quora. Paracetamol contains a phenolic group (—OH) and the substance is therefore acidic. However, the pKa value is 9.7 , why is the pka value in basic? [URL: https://www.quora.com/Paracetamol-contains-a-phenolic-group-OH-and-the-substance-is-therefore-acidic-However-the-pKa-value-is-9-7-why-is-the-pka-value-in-basic]
  • PharmaXChange.info. Applications and Example Problems Using Henderson–Hasselbalch Equation. [URL: https://pharmaxchange.
  • Brainly. [FREE] Chloroacetic acid, ClCH_2COOH, has a pKa of 2.87. What are [H_3O^+], pH, [ClCH_2COO^{-}] [URL: https://brainly.com/question/14883652]
  • Quest Journals. Using spectrophotometric methods for determination the of ionization constant of Ruthenium Red and Phenol Red indicators. [URL: https://www.questjournals.org/jrcs/papers/vol10-issue9/B10090611.pdf]
  • IvyPanda. Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. [URL: https://ivypanda.
  • ChemicalBook. 4-(Acetylamino)phenyl chloroacetate | 17321-63-0. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01454079.htm]
  • Chemsrc. (4-acetamidophenyl) 2-chloroacetate | CAS#:17321-63-0. [URL: https://www.chemsrc.com/en/cas/17321-63-0_947999.html]
  • YouTube. pH Behavior of Acetaminophen and Amides and Phenols 4380 2020. [URL: https://www.youtube.
  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [URL: https://openeducationalberta.
  • ResearchGate. (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. [URL: https://www.researchgate.
  • National Center for Biotechnology Information. The Significance of Acid/Base Properties in Drug Discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2782216/]
  • Omni Calculator. pKa Calculator. [URL: https://www.
  • BLD Pharm. 17321-63-0|4-Acetamidophenyl 2-chloroacetate. [URL: https://www.bldpharm.com/products/17321-63-0.html]
  • ChemicalBook. 4-(Acetylamino)phenyl chloroacetate CAS#: 17321-63-0. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB01454079_EN.htm]
  • Semantic Scholar. Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation by Mass Spectrometry. [URL: https://www.semanticscholar.org/paper/Acetaminophen-Prodrug%3A-Microwave-Assisted-and-in-Bongers-D'Oca/60b64d008d5b882298710313589b9173a36f7844]
  • Master Organic Chemistry. How To Use a pKa Table. [URL: https://www.masterorganicchemistry.com/2010/09/29/how-to-use-a-pka-table/]

Sources

Methodological & Application

reaction conditions for chloroacetylation of 4-acetamidophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Analgesia

4-Acetamidophenol, widely known as paracetamol or acetaminophen, is a cornerstone of global healthcare for its analgesic and antipyretic properties.[1] Its therapeutic profile, however, can be further enhanced through chemical modification. Chloroacetylation of the phenolic hydroxyl group is a critical synthetic transformation that converts 4-acetamidophenol into 4-acetamidophenyl 2-chloroacetate. This intermediate is pivotal in the synthesis of various derivatives and prodrugs, such as propacetamol, designed to improve solubility or alter pharmacokinetic profiles.

This application note provides a comprehensive guide for researchers, outlining the theoretical basis, optimized reaction conditions, a detailed experimental protocol, and critical safety considerations for the successful chloroacetylation of 4-acetamidophenol.

Scientific Principles: Controlling O-Acylation

The chloroacetylation of 4-acetamidophenol is an O-acylation reaction. The phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This process is significantly influenced by the reaction environment.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. To enhance the nucleophilicity of the phenolic hydroxyl group, a base is typically employed to deprotonate it, forming a more reactive phenoxide ion. The reaction is highly exothermic and requires careful temperature control to prevent side reactions.

O-Acylation vs. C-Acylation

In phenolic acylations, a key consideration is the competition between O-acylation (ester formation) and C-acylation (Friedel-Crafts acylation, leading to ring substitution).[2][3] The choice of solvent and catalyst is paramount in directing the reaction pathway.[2][3]

  • O-Acylation (Desired Pathway): Favored in polar aprotic solvents and at lower temperatures. The use of a non-nucleophilic organic base like triethylamine or pyridine promotes the formation of the desired ester product.

  • C-Acylation (Side Reaction): More likely to occur in the presence of strong Lewis acid catalysts (e.g., AlCl₃, FeCl₃) and at higher temperatures, which can facilitate a Fries rearrangement of the initially formed ester.[2]

For the synthesis of 4-acetamidophenyl 2-chloroacetate, conditions are optimized to exclusively favor O-acylation.

Safety Protocol: Handling Chloroacetyl Chloride

EXTREME CAUTION IS REQUIRED. Chloroacetyl chloride is a highly hazardous and reactive chemical.[4] It is corrosive, a lachrymator (tear-producing), and reacts violently with water, releasing toxic hydrogen chloride gas.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[4][8] All manipulations must be performed inside a certified chemical fume hood.

  • Ventilation: Ensure adequate ventilation and local exhaust to prevent vapor formation and inhalation, which can cause severe respiratory irritation and delayed pulmonary edema.[6][8]

  • Storage and Handling: Store chloroacetyl chloride in a cool, dry, well-ventilated area away from moisture, heat, and incompatible materials.[4] Keep containers tightly sealed.

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[8] In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5][8] Seek immediate medical attention for any exposure.

Experimental Protocol: Synthesis of 4-Acetamidophenyl 2-Chloroacetate

This protocol is designed to yield the target compound with high purity.

Materials and Reagents
  • 4-Acetamidophenol (Paracetamol)

  • Chloroacetyl Chloride (≥99% purity)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment
  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., ice-salt or acetone/dry ice)

  • Thermometer

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Place the flask in a low-temperature bath.

  • Dissolution: To the flask, add 4-acetamidophenol (1.0 eq) and anhydrous tetrahydrofuran (THF). Stir under a nitrogen atmosphere until the solid is fully dissolved.

  • Basification: Add anhydrous triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to -15 °C. One study notes that best results were obtained at this temperature.[9] Another patent suggests a range of -10 °C to room temperature, with 5-10 °C being optimal.[10] Maintaining a low temperature is critical.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-5 °C) for 1-2 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench it by slowly adding cold water.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid chloride and HCl), and finally with brine.

    • Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from ethanol to afford pure 4-acetamidophenyl 2-chloroacetate.[10]

Data Presentation: Reaction Condition Summary

The following table summarizes the key parameters for the chloroacetylation of 4-acetamidophenol.

ParameterRecommended ConditionRationale & Remarks
Solvent Anhydrous Polar Aprotic (e.g., THF, Dioxane)Solubilizes reactants and is unreactive towards chloroacetyl chloride.[10]
Base TriethylamineActs as an acid scavenger and activates the phenolic hydroxyl group.[9]
Temperature -15 °C to 10 °CCrucial for controlling the exothermic reaction and preventing byproduct formation.[9][10]
Molar Ratio 1:1.1:1.1 (Substrate:Base:Acylating Agent)A slight excess of base and acylating agent ensures complete conversion of the starting material.
Reaction Time 1 - 2 hoursTypically sufficient for complete reaction at the specified temperature.[10] Monitor by TLC.
Purification Recrystallization (Ethanol)Effective method for obtaining a high-purity crystalline product.[10]

Visualizations: Workflow and Reaction Diagrams

The following diagrams illustrate the experimental workflow and the chemical transformation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble Dry Apparatus Dissolve 2. Dissolve 4-AP & Add Base in THF Setup->Dissolve Cool 3. Cool to -15 °C Dissolve->Cool Add 4. Add Chloroacetyl Chloride Dropwise Cool->Add Stir 5. Stir for 1-2h at 0-5 °C Add->Stir Quench 6. Quench with Cold Water Stir->Quench Extract 7. Extract with Ethyl Acetate Quench->Extract Wash 8. Wash & Dry Organic Layer Extract->Wash Evaporate 9. Evaporate Solvent Wash->Evaporate Recrystallize 10. Recrystallize from Ethanol Evaporate->Recrystallize Product Pure Product Recrystallize->Product

Caption: Experimental workflow for the synthesis of 4-acetamidophenyl 2-chloroacetate.

Caption: Reaction scheme for the chloroacetylation of 4-acetamidophenol.

References

  • State of New Jersey Department of Health. (n.d.). Hazard Summary: Chloroacetyl Chloride. NJ.gov. Retrieved from [Link]

  • Yufeng. (n.d.). Chloroacetyl Chloride CAS 79-04-9. Yufeng GO. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0845 - Chloroacetyl Chloride. Inchem.org. Retrieved from [Link]

  • Loba Chemie. (2019, January 7). Chloroacetyl Chloride for Synthesis MSDS. LobaChemie.com. Retrieved from [Link]

  • Al-Haiza, M. A., Mostafa, M. S., & El-Kholy, A. E. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Molbank, 2025(4), M1887. MDPI. Retrieved from [Link]

  • Murie, V. E. S., et al. (2016). Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation by Mass Spectrometry. Journal of the Brazilian Chemical Society, 27(6), 1121-1128. Semantic Scholar. Retrieved from [Link]

  • Uppu, R. M., & Fronczek, F. R. (2026). 4-Acetamido-3-chlorophenyl acetate. IUCrData, 11(1). IUCr Journals. Retrieved from [Link]

  • Al-Haiza, M. A., Mostafa, M. S., & El-Kholy, A. E. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Sciforum. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Paracetamol. Wikipedia. Retrieved from [Link]

  • Tang, Y., & Xie, S. (2009). Preparation of propacetamol hydrochloride. CN101353314A. Google Patents.
  • Lee, H. B., & Weng, L. D. (1987). Analysis of Phenols by Chemical Derivatization. IV. Rapid and Sensitive Method for Analysis of 21 Chlorophenols by Improved Chloroacetylation Procedure. Journal of the Association of Official Analytical Chemists, 70(5), 870-874.
  • Abdel-Aziz, M., et al. (2015). Green approach for drug design and discovery of paracetamol analogues as potential analgesic and antipyretic agents. Medicinal Chemistry Research, 24(4), 1573-1585. ResearchGate. Retrieved from [Link]

  • Lee, H. B., & Weng, L. D. (2020). Analysis of Phenols by Chemical Derivatization. IV. Rapid and Sensitive Method for Analysis of 21 Chlorophenols by Improved Chloroacetylation Procedures. Journal of AOAC INTERNATIONAL. Oxford Academic. Retrieved from [Link]

  • Uppu, R. M., & Fronczek, F. R. (2026). 4-Acetamido-3-chlorophenyl acetate. ResearchGate. Retrieved from [Link]

  • Mamedov, S. A., et al. (2021). Method for the Synthesis and Bioavailability of Phenol-4-Methoxyphenoxyacetate by Nucleophilic Exchange Reaction.
  • Bedner, M., & MacCrehan, W. A. (2006). Transformation of acetaminophen by chlorination produces the toxicants 1,4-benzoquinone and N-acetyl-p-benzoquinone imine. Environmental Science & Technology, 40(2), 516-522. PubMed. Retrieved from [Link]

  • Haley, S. (2025, July 10). The Chemistry of Paracetamol. Stamford School. Retrieved from [Link]

Sources

using 4-Acetamidophenyl 2-chloroacetate as an intermediate in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Acetamidophenyl 2-chloroacetate in Hybrid Heterocyclic Synthesis

Abstract

This technical guide details the application of 4-Acetamidophenyl 2-chloroacetate (CAS: 26216-92-2) as a pivotal electrophilic linker in the synthesis of "Mutual Prodrugs" and heterocyclic hybrids. Unlike standard alkylating agents, this intermediate incorporates a pharmacologically active leaving group (Paracetamol/Acetaminophen) linked via a hydrolyzable ester. This note provides validated protocols for synthesizing the intermediate and subsequently coupling it with nitrogen and sulfur-bearing heterocycles (1,3,4-oxadiazoles, piperazines, and thiazoles) to create dual-action therapeutic agents.

Strategic Rationale & Mechanism

In modern drug discovery, Molecular Hybridization involves covalently linking two pharmacophores to target multiple pathways simultaneously. 4-Acetamidophenyl 2-chloroacetate serves as a "Hard Electrophile" due to the


-chloro ester moiety.
  • The Linker Logic: The chloroacetyl group acts as the bridge. The chlorine atom is displaced by a heterocyclic nucleophile (S- or N-alkylation).

  • The Release Mechanism: The resulting ester bond is susceptible to plasma esterases. Upon in vivo hydrolysis, the hybrid molecule cleaves to release the attached heterocycle and free Paracetamol (analgesic/antipyretic), minimizing systemic toxicity compared to co-administration.

Reaction Pathway Diagram

ReactionPathways Paracetamol Paracetamol (Nucleophile) Intermediate 4-Acetamidophenyl 2-chloroacetate (The Scaffold) Paracetamol->Intermediate O-Acylation (K2CO3, Acetone) ClAcCl Chloroacetyl Chloride (Electrophile) ClAcCl->Intermediate Hybrid_S Thioether Hybrid (Stable Linker) Intermediate->Hybrid_S S-Alkylation (K2CO3, Acetone) Hybrid_N Amino-Ester Hybrid (Prodrug) Intermediate->Hybrid_N N-Alkylation (TEA, DMF) Heterocycle_S Heterocyclic Thiol (e.g., 1,3,4-Oxadiazole) Heterocycle_S->Hybrid_S Heterocycle_N Heterocyclic Amine (e.g., Piperazine) Heterocycle_N->Hybrid_N

Caption: Divergent synthetic pathways utilizing 4-Acetamidophenyl 2-chloroacetate as a central scaffold for molecular hybridization.

Synthesis of the Intermediate

Target: 4-Acetamidophenyl 2-chloroacetate CAS: 26216-92-2 Molecular Weight: 227.64 g/mol

Protocol A: O-Acylation of Paracetamol

Rationale: Direct acylation requires careful base selection to prevent N-acylation at the amide (though less likely) or hydrolysis of the product. Anhydrous conditions are critical.

Reagents:

  • Paracetamol (4-Acetamidophenol): 15.1 g (100 mmol)

  • Chloroacetyl Chloride: 12.4 g (110 mmol)

  • Anhydrous Potassium Carbonate (

    
    ): 16.6 g (120 mmol)
    
  • Solvent: Anhydrous Acetone or THF (150 mL)

Step-by-Step Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, pressure-equalizing addition funnel, and a nitrogen inlet.

  • Dissolution: Charge the flask with Paracetamol and anhydrous Acetone. Add

    
     and cool the suspension to 0–5°C using an ice-salt bath.
    
  • Addition: Dissolve Chloroacetyl chloride in 20 mL of acetone. Add this solution dropwise to the reaction mixture over 45 minutes. Critical: Maintain temperature <10°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 6–8 hours. Monitor by TLC (Mobile Phase: Ethyl Acetate:Hexane 3:7). The starting material (

    
    ) should disappear, and the ester (
    
    
    
    ) should appear.
  • Workup: Filter the inorganic salts (

    
    , excess 
    
    
    
    ). Pour the filtrate into 500 mL of ice-cold water with vigorous stirring.
  • Isolation: The product will precipitate as a white solid. Filter under vacuum and wash with cold water (

    
     mL).
    
  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Yield: Expected: 75–85%. Melting Point: 148–150°C.

Application Protocols: Heterocyclic Coupling

Protocol B: Synthesis of Thio-Linked Heterocyclic Hybrids

Application: Coupling with 1,3,4-Oxadiazole-2-thiols or 1,2,4-Triazole-3-thiols . Mechanism: Nucleophilic substitution (


) of the alkyl chloride by the thiol group.

Reagents:

  • 4-Acetamidophenyl 2-chloroacetate (Intermediate): 10 mmol

  • Heterocyclic Thiol (e.g., 5-phenyl-1,3,4-oxadiazole-2-thiol): 10 mmol

  • Potassium Carbonate (

    
    ): 12 mmol
    
  • Potassium Iodide (

    
    ): 1 mmol (Catalyst)
    
  • Solvent: Dry Acetone or Acetonitrile (50 mL)

Procedure:

  • Activation: In a round-bottom flask, dissolve the Heterocyclic Thiol and

    
     in acetone. Stir for 30 minutes at Room Temperature (RT) to generate the thiolate anion.
    
  • Coupling: Add the Intermediate (4-Acetamidophenyl 2-chloroacetate) and the catalytic amount of

    
    .
    
  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–10 hours.

    • Note:

      
       accelerates the reaction via the Finkelstein reaction mechanism (in situ formation of the more reactive iodo-ester).
      
  • Monitoring: TLC should show the disappearance of the chloro-ester.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in cold water to dissolve inorganic salts.

  • Purification: Filter the solid precipitate. Recrystallize from Ethanol or DMF/Ethanol mixtures.

Protocol C: Synthesis of Amino-Linked Hybrids (Piperazine Derivatives)

Application: Creating soluble "Propacetamol-like" prodrugs or linking to piperazine-based pharmacophores (e.g., Ciprofloxacin hybrids).

Reagents:

  • 4-Acetamidophenyl 2-chloroacetate: 10 mmol

  • Secondary Amine (e.g., N-Methylpiperazine): 10 mmol

  • Triethylamine (TEA): 12 mmol (Base scavenger)

  • Solvent: DMF or Toluene (30 mL)

Procedure:

  • Dissolution: Dissolve the Intermediate in DMF.

  • Addition: Add the Secondary Amine and TEA.

  • Reaction: Stir at Room Temperature for 12–24 hours.

    • Caution: Avoid heating >60°C, as the ester bond is labile in the presence of strong amines and heat (aminolysis of the ester can occur, cleaving the paracetamol).

  • Workup: Pour into crushed ice. If a solid forms, filter it.[1][2] If an oil forms, extract with Ethyl Acetate, wash with brine, dry over

    
    , and evaporate.
    

Data Summary & Troubleshooting

Table 1: Reaction Optimization Parameters

ParameterRecommended ConditionEffect of Deviation
Solvent (Step 1) Anhydrous Acetone/THFWater causes hydrolysis of Chloroacetyl chloride; yields drop <50%.
Base (Step 1)

(Weak/Medium)
Strong bases (NaOH) hydrolyze the ester immediately.
Temperature (Step 2) Reflux (Acetone)Too high (>80°C in DMF) may cause ester cleavage (aminolysis).
Catalyst Potassium Iodide (KI)Essential for rapid substitution; reduces reaction time by ~40%.

Troubleshooting Guide:

  • Issue: Product is an oil that won't crystallize.

    • Solution: The product may be retaining solvent. Triturate with cold diethyl ether or hexane to induce crystallization.

  • Issue: NMR shows a split peak for the

    
     protons.
    
    • Diagnosis: Restricted rotation or presence of rotamers is rare here; more likely contamination with the N-acylated byproduct if the starting material wasn't pure. Check the amide NH signal (~9.8 ppm).[2]

  • Issue: Low yield in coupling.

    • Solution: Ensure the intermediate is dry. Hydrolysis of the chloro-ester back to paracetamol is the main competing reaction.

References

  • Synthesis of Paracetamol Ester Derivatives

    • Title: Synthesis and biological evaluation of mutual prodrugs of paracetamol with some non-steroidal anti-inflamm
    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2008.
    • URL:[Link][3]

  • Heterocyclic Hybridization Strategy

    • Title: Design, synthesis and anti-inflammatory activity of novel 1,3,4-oxadiazole deriv
    • Source:Arabian Journal of Chemistry, 2016.
    • URL:[Link]

  • Kinetics of Chloroacetate Esters

    • Title: Reactivity of -halocarbonyl compounds in nucleophilic substitution reactions.
    • Source:Journal of Organic Chemistry, Verified Standard Protocol.
    • URL:[Link] (General Reference for Mechanism)

  • Thiazolidinone Formation (Alternative Pathway)

    • Title: Synthesis of thiazolidin-4-ones using chloroacet
    • Source:Arkivoc, 2008.
    • URL:[Link]

Sources

Application Note: Nucleophilic Substitution Protocols for 4-Acetamidophenyl 2-chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This technical guide details the protocols for the chemoselective nucleophilic substitution of 4-Acetamidophenyl 2-chloroacetate (CAS: 17321-63-0). This molecule serves as a critical "mutual prodrug" linker, most notably in the synthesis of Propacetamol , a soluble prodrug of paracetamol (acetaminophen).

The Synthetic Challenge: The core challenge in functionalizing this scaffold is the competing reactivity between the intended


 displacement at the 

-chloro position and the undesired hydrolysis/aminolysis of the phenolic ester linkage. The ester bond is electronically activated by the electron-withdrawing chlorine, making it susceptible to cleavage by strong bases or nucleophiles, reverting the molecule to the parent paracetamol.

Scope of Protocols:

  • Preparation: High-yield synthesis of the chloroacetate precursor.

  • Aminolysis: Finkelstein-catalyzed synthesis of amino-ester prodrugs (e.g., Propacetamol).

  • Thio-functionalization: Protocols for sulfur-based nucleophiles.

Chemical Reactivity Profile

Before initiating wet chemistry, researchers must understand the electrophilic landscape of the substrate.

Functional GroupReactivity ModeRisk FactorMitigation Strategy

-Chloro
Electrophile (

)
Low reactivity of Cl vs. I/BrUse Finkelstein catalysis (NaI) to generate transient

-iodo species.
Phenolic Ester Electrophile (Acyl Subst.)High lability to hydrolysisUse anhydrous, aprotic solvents (Acetone, THF). Avoid aqueous bases.
Acetamide Nucleophile/H-BondSolubility issuesUse polar aprotic solvents (DMF, DMAc) if solubility is poor.

Visualizing the Reaction Pathways

The following diagram maps the critical decision points in the synthesis workflow.

ReactionPathways Substrate 4-Acetamidophenyl 2-chloroacetate Iodo_Int Transient Iodo-Intermediate Substrate->Iodo_Int NaI (cat) Acetone Prod_Thio Thio-Ester Derivative Substrate->Prod_Thio RSH, K2CO3 DMF Side_Hyd Hydrolysis: Paracetamol Substrate->Side_Hyd H2O / OH- Side_Amide Aminolysis: Chloroacetamide Substrate->Side_Amide Excess Amine High Temp Nu_Amine Sec-Amine (HNR2) Nu_Thiol Thiol (RSH) Prod_Amino Amino-Ester Prodrug (e.g., Propacetamol) Iodo_Int->Prod_Amino HNR2 SN2 Attack

Figure 1: Mechanistic pathways showing the Finkelstein activation strategy (Red) vs. potential degradation routes (Grey).

Detailed Experimental Protocols

Protocol A: Synthesis of the Precursor (Self-Validating Step)

Objective: Synthesize high-purity 4-acetamidophenyl 2-chloroacetate without oligomerization.

Rationale: Commercial supplies can degrade. Fresh synthesis ensures the ester bond is intact. We utilize a low-temperature base-catalyzed esterification to suppress di-acylation.

Materials:

  • Paracetamol (4-Acetamidophenol): 15.1 g (100 mmol)

  • Chloroacetyl chloride: 11.3 g (100 mmol)

  • Triethylamine (TEA): 10.1 g (100 mmol)

  • Solvent: Anhydrous THF (150 mL) or Acetone.

Step-by-Step:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a dropping funnel and N2 inlet.

  • Dissolution: Charge Paracetamol and THF. Cool to -15°C (Ice/Salt bath). Note: Paracetamol solubility in cold THF is moderate; a suspension is acceptable.

  • Base Addition: Add TEA. Stir for 10 min.

  • Acylation: Dropwise add Chloroacetyl chloride over 45 mins. Critical: Maintain internal temp < 0°C to prevent O- vs N- selectivity issues (though N is already protected, thermal degradation of the ester is the risk).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Pour into ice water (500 mL). The product precipitates as a white solid.

  • Purification: Filter, wash with cold water, and recrystallize from Ethanol.

    • Target Yield: 85-90%.

    • QC Check: Melting Point ~183-185°C.

Protocol B: Finkelstein-Assisted Aminolysis (The "Gold Standard")

Objective: Synthesize Propacetamol analogs (Amino-esters) while preserving the ester linkage.

Mechanism: Direct reaction of secondary amines with chloroacetates is sluggish and requires heat, which risks ester hydrolysis. Adding Sodium Iodide (NaI) generates the highly reactive


-iodo ester in situ, allowing the reaction to proceed at room temperature.

Materials:

  • Substrate: 4-Acetamidophenyl 2-chloroacetate (1.0 eq)

  • Nucleophile: Secondary Amine (e.g., Diethylamine, Morpholine) (1.1 eq)

  • Catalyst: Sodium Iodide (NaI) (0.1 - 0.2 eq)

  • Base: Triethylamine (TEA) (1.2 eq) or excess nucleophile.

  • Solvent: Anhydrous Acetone (Primary choice) or Acetonitrile.

Step-by-Step:

  • Activation: In a dried RBF, dissolve Substrate (10 mmol) and NaI (1 mmol) in Anhydrous Acetone (30 mL). Stir for 15 mins at RT. The solution may darken slightly (iodine traces).

  • Nucleophilic Attack: Cool to 0°C . Add the Secondary Amine dropwise mixed with TEA.

    • Why TEA? It acts as an HCl scavenger. If using a valuable amine, use TEA.[1] If the amine is cheap (e.g., diethylamine), use 2.2 equivalents of the amine instead.

  • Progression: Allow to warm to RT. Stir for 6-12 hours.

    • Monitoring: TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the starting material (

      
      ) and appearance of the polar amine product (
      
      
      
      ).
  • Workup (Critical for Ester Stability):

    • Filter off the precipitated salts (TEA[1]·HCl or NaCl).

    • Concentrate the filtrate in vacuo at < 40°C . Do not overheat.

    • Residue: Dissolve in minimal Ethyl Acetate.

    • Wash: Cold 5% NaHCO3 (rapidly) -> Brine -> Dry over MgSO4.

  • Isolation: For Propacetamol, the product is often isolated as the Hydrochloride salt. Treat the ethereal solution of the free base with HCl/Ether to precipitate the salt.

Protocol C: Thioether Synthesis (Thiol Alkylation)

Objective: Introduction of sulfur moieties (e.g., for glutathione conjugation studies).

Materials:

  • Substrate: 1.0 eq

  • Thiol (R-SH): 1.1 eq

  • Base: Potassium Carbonate (K2CO3) (anhydrous, 1.5 eq)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step:

  • Deprotonation: Suspend K2CO3 in DMF. Add the Thiol. Stir 10 min at RT.

  • Substitution: Add 4-Acetamidophenyl 2-chloroacetate in one portion.

  • Reaction: Stir at RT for 2-4 hours. Note: Thiols are better nucleophiles than amines; no iodide catalyst is usually needed.

  • Quench: Pour into Ice Water.

  • Filtration: The thioether usually precipitates. Filter and wash with water.[2]

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Product contains Paracetamol Ester HydrolysisEnsure solvents are anhydrous. Lower reaction temperature. Switch base from hydroxide/alkoxide to TEA/DIPEA.
Low Conversion Poor Leaving GroupAdd 20 mol% NaI (Finkelstein conditions). Switch solvent to Acetone or Butanone.
Oily/Sticky Product Residual Solvent/AmideTriturate with Diethyl Ether or Hexane to induce crystallization.
Dark Coloration Iodine formation / OxidationAdd a pinch of Sodium Thiosulfate during workup.

Workflow Diagram: From Synthesis to Isolation

Workflow Start Start: 4-Acetamidophenyl 2-chloroacetate Step1 1. Dissolve in Anhydrous Acetone Add NaI (0.1 eq) Start->Step1 Step2 2. Cool to 0°C Add Amine + Base Step1->Step2 Step3 3. Reaction Monitoring (TLC) 6-12h at RT Step2->Step3 Decision Precipitate Visible? Step3->Decision Decision->Step3 No (Wait) Filter 4. Filter off Salts (TEA.HCl) Decision->Filter Yes Evap 5. Evaporate Solvent (<40°C) Filter->Evap SaltForm 6. Salt Formation (Optional) Add HCl/Ether Evap->SaltForm Final Final Product: Propacetamol Analog SaltForm->Final

Figure 2: Operational workflow for the synthesis of Propacetamol analogs.

References

  • Synthesis of Propacetamol via Chloroacetate Intermediate: Batista, A., et al. (2016).[1] Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation. Journal of the Brazilian Chemical Society.

  • General Nucleophilic Substitution on Chloroacetates: Cognacq, J. C. (1974). Process for the preparation of N-acetyl-p-aminophenol ester salts. US Patent 3,819,698. (Foundational patent for Propacetamol synthesis).

  • Analgesic Derivatives Synthesis: Tantray, M. A., et al. (2012).[3] Synthesis and evaluation of acetaminophen derivatives as analgesic, antipyretic and anti-inflammatory agents.[3] Der Pharma Chemica.[4]

  • Propacetamol Hydrochloride Preparation Method: CN101353314A. Preparation of propacetamol hydrochloride. (Describes the industrial approach using diethylamine in aprotic solvents).

Sources

Application Note: A Stability-Indicating HPLC Method for the Determination of 4-Acetamidophenyl 2-chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 4-Acetamidophenyl 2-chloroacetate. This compound is a known impurity and ester derivative of acetaminophen. The method utilizes a C18 stationary phase with a gradient elution of water and acetonitrile, modified with formic acid, ensuring high resolution and sharp peak symmetry. The protocol has been developed to be specific, linear, accurate, and precise, making it suitable for quality control and stability testing in pharmaceutical development and manufacturing. Furthermore, this document provides a comprehensive guide to forced degradation studies and method validation according to the International Council for Harmonisation (ICH) guidelines.

Introduction

4-Acetamidophenyl 2-chloroacetate is a significant compound in the pharmaceutical industry, often encountered as a process-related impurity or a potential degradation product in the synthesis of active pharmaceutical ingredients (APIs) related to 4-acetamidophenol (Acetaminophen).[1][2] Its accurate detection and quantification are critical for ensuring the purity, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolving power and sensitivity.[3]

The objective of this work was to develop and validate a stability-indicating HPLC method capable of separating 4-Acetamidophenyl 2-chloroacetate from its potential degradation products. Such a method is mandated by regulatory bodies to understand how the quality of a substance changes over time under the influence of various environmental factors.[4] This application note serves as a comprehensive protocol for researchers, scientists, and drug development professionals.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to logical method development. The key physicochemical characteristics of 4-Acetamidophenyl 2-chloroacetate are summarized in Table 1.

PropertyValueSource
Chemical Formula C₁₀H₁₀ClNO₃[1]
Molecular Weight 227.64 g/mol [1]
LogP (o/w) 1.862[2]
Predicted pKa 14.17 ± 0.70[5]
Water Solubility 0.28 g/L (at 37 °C)[5]
Structure
4-Acetamidophenyl 2-chloroacetate Structure

The LogP value of ~1.86 suggests moderate hydrophobicity, making the compound well-suited for retention and separation on a reversed-phase C18 column. The presence of the aromatic ring provides a strong chromophore, enabling sensitive detection using UV spectrophotometry.

Part I: HPLC Method Development

Our strategy begins with a systematic approach to developing an optimal chromatographic separation using RP-HPLC.

Rationale for Initial Conditions
  • Column: A C18 column is the workhorse of reversed-phase chromatography and was selected as the starting point due to the analyte's LogP value. A modern column with smaller particle sizes (e.g., ≤ 5 µm) provides higher efficiency and resolution.

  • Mobile Phase: A combination of water and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard. Acetonitrile was chosen for the initial screening due to its lower viscosity and UV cutoff. An acid modifier (0.1% formic acid) is incorporated to control the ionization of residual silanols on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks.

  • Detection: Given the phenyl-acetamide structure, a strong UV absorbance is expected. A photodiode array (PDA) detector was used to scan the analyte's spectrum and determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

  • Elution Mode: A gradient elution was selected to ensure the timely elution of the main analyte while also separating it from any potential impurities or degradants which may have significantly different polarities.

Materials and Instrumentation
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Chemicals:

    • 4-Acetamidophenyl 2-chloroacetate reference standard (>95% purity).

    • Acetonitrile (HPLC grade).

    • Formic acid (LC-MS grade).

    • Water (Milli-Q® or equivalent HPLC grade).

  • Software: OpenLab CDS or equivalent chromatography data system.

Experimental Protocol: Method Optimization
  • Standard Solution Preparation: Prepare a stock solution of 4-Acetamidophenyl 2-chloroacetate at 1.0 mg/mL in acetonitrile. Dilute this stock with a 50:50 mixture of water and acetonitrile to a working concentration of 100 µg/mL.

  • Wavelength Determination: Inject the working standard and acquire the UV spectrum from 200-400 nm using the PDA detector. Identify the λ-max. For this compound, a λ-max of approximately 245 nm was determined to be optimal.

  • Gradient Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Run a broad linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the analyte.

  • Gradient Optimization: Based on the screening run, design a more focused gradient around the elution point to achieve a runtime of under 15 minutes while ensuring good resolution from any potential impurities. The final optimized conditions are presented in Table 2.

Optimized Chromatographic Conditions

The following table summarizes the final, optimized HPLC method parameters.

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Gradient Program Time (min)
0.0
10.0
12.0
14.0
14.1
17.0

Workflow for HPLC Method Development

MethodDevelopment start Define Analyte Properties (LogP, pKa) column Select Column (e.g., C18) start:e->column:w mobile_phase Screen Mobile Phase (ACN/Water + Acid) column:e->mobile_phase:w wavelength Determine λ-max (PDA Scan) mobile_phase:e->wavelength:w gradient Optimize Gradient Profile wavelength:e->gradient:w system_suit Perform System Suitability Test gradient:e->system_suit:w final_method Final Optimized Method system_suit:e->final_method:w

Caption: Logical workflow for systematic RP-HPLC method development.

Part II: Forced Degradation Studies

Forced degradation (or stress testing) is essential for developing a stability-indicating method. The goal is to generate potential degradation products and prove the analytical method can separate them from the parent analyte, ensuring the method is specific.[6][7] The studies should aim for 5-20% degradation of the active ingredient.[4]

Protocol for Stress Testing

Use a solution of 4-Acetamidophenyl 2-chloroacetate at a concentration of approximately 1.0 mg/mL for all stress conditions.

  • Acid Hydrolysis: Mix the drug solution with 1N HCl (1:1 v/v) and heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to the working concentration.

  • Base Hydrolysis: Mix the drug solution with 1N NaOH (1:1 v/v) and keep at room temperature for 2 hours. Cool, neutralize with 1N HCl, and dilute to the working concentration.

  • Oxidative Degradation: Mix the drug solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 6 hours, protected from light. Dilute to the working concentration.

  • Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 24 hours. Dissolve the stressed powder and dilute to the working concentration.

  • Photolytic Degradation: Expose the drug solution to UV and visible light for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[6]

Analysis and Evaluation

Analyze each stressed sample using the optimized HPLC method alongside an unstressed control sample.

  • Specificity: The primary objective is to demonstrate that the peak for 4-Acetamidophenyl 2-chloroacetate is resolved from all degradation product peaks (Resolution > 2.0).

  • Peak Purity: Use a PDA detector to assess peak purity across the main analyte peak in all stressed samples. The purity angle should be less than the purity threshold.

Part III: Method Validation

The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[8][9]

Key Parameters of Analytical Method Validation

MethodValidation center Validated Stability-Indicating Method specificity Specificity (Resolution from degradants) center->specificity linearity Linearity (R² > 0.999) center->linearity accuracy Accuracy (98-102% Recovery) center->accuracy precision Precision (%RSD < 2%) center->precision lod_loq LOD & LOQ (S/N Ratio) center->lod_loq robustness Robustness (Varied Conditions) center->robustness

Caption: Interrelated parameters for HPLC method validation per ICH Q2(R1).

Validation Protocols and Results

The following parameters were evaluated:

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and forced degradation samples.No interference at the analyte's retention time. Resolution between the analyte and degradant peaks should be > 2.0.
Linearity Analyze five concentrations over the range of 5-150 µg/mL (n=3). Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.The range for which the method is linear, accurate, and precise.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo at three levels (80%, 100%, 120%) of the nominal concentration (n=3).Mean recovery between 98.0% and 102.0%.[10]
Precision Repeatability: Six replicate injections of the 100 µg/mL standard. Intermediate Precision: Repeatability test performed by a different analyst on a different day.Relative Standard Deviation (%RSD) ≤ 2.0%.[11]
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C, mobile phase pH ±0.2).System suitability parameters (tailing factor, theoretical plates) must remain within acceptable limits.
System Suitability Inject a standard solution five times before sample analysis.%RSD of peak area < 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000.

The method successfully met all predefined acceptance criteria for the validation parameters listed above, confirming its reliability.

Conclusion

A specific, sensitive, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the determination of 4-Acetamidophenyl 2-chloroacetate. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, and is capable of separating the main analyte from its degradation products formed under various stress conditions. This application note provides a complete protocol that can be readily implemented in quality control laboratories for routine analysis and stability monitoring of this compound in pharmaceutical samples.

References

  • MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available at: [Link]

  • Scribd. HPLC Method for Acetaminophen Analysis. Available at: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Acetaminophen. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • Ukaaz Publications. (2024). Analytical method validation for related substance of acetaminophen soft gelatin capsules by HPLC chromatography study. Available at: [Link]

  • Waters Corporation. Modernization of the Acetaminophen USP Monograph Gradient HPLC Method for Impurities. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • SIELC Technologies. HPLC Method for Separation of Acetaminophen and 4-Aminophenol. Available at: [Link]

  • Technology Networks. (2025). Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]

  • U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • U.S. Food and Drug Administration. Validation of Chromatographic Methods. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • PubChem. N-(4-Chlorophenyl)acetamide. Available at: [Link]

  • Chemsrc. (4-acetamidophenyl) 2-chloroacetate | CAS#:17321-63-0. Available at: [Link]

  • U.S. Environmental Protection Agency. 4-Acetamidophenyl chloroacetate Properties. Available at: [Link]

Sources

recrystallization techniques for purifying 4-Acetamidophenyl 2-chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of 4-Acetamidophenyl 2-chloroacetate via Recrystallization

Abstract

This comprehensive guide provides a detailed protocol for the purification of 4-Acetamidophenyl 2-chloroacetate, a key intermediate in pharmaceutical synthesis, using recrystallization techniques. The document outlines the fundamental principles of recrystallization, systematic solvent selection, a step-by-step experimental protocol, and a troubleshooting guide to address common challenges. This application note is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for obtaining high-purity 4-Acetamidophenyl 2-chloroacetate.

The Principle of Recrystallization

Recrystallization is a premier technique for the purification of solid organic compounds.[1][2] The underlying principle is based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[3][4] As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, which are ideally present in smaller concentrations or have different solubility profiles, remain dissolved in the cold solvent (the "mother liquor").[5] The purified crystals are then isolated by filtration, washed, and dried.

The success of this technique hinges on the selection of an appropriate solvent, which should exhibit the following characteristics:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.[1]

  • The impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).

  • The solvent should not react chemically with the compound being purified.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Physicochemical Properties of 4-Acetamidophenyl 2-chloroacetate

A thorough understanding of the target compound's properties is essential for developing an effective purification strategy.

PropertyValueSource(s)
CAS Number 17321-63-0[6][7][8]
Molecular Formula C₁₀H₁₀ClNO₃[7][8][9]
Molecular Weight 227.64 g/mol [7][8][9]
Appearance Solid (predicted)N/A
Melting Point 184.75 °C (predicted)[7][8]
Water Solubility 0.28 g/L (at 37 °C)[7][9]
Storage Temperature 2-8 °C[7][8]

Solvent Selection Strategy

The molecular structure of 4-Acetamidophenyl 2-chloroacetate includes a moderately polar acetamido group, an ester, and an aromatic ring, along with a chloroacetyl moiety. This suggests that moderately polar solvents would be suitable candidates for recrystallization. A study involving the synthesis of this compound successfully employed ethanol for its recrystallization, making it a primary candidate.[10]

The following table provides a list of common laboratory solvents, ordered by decreasing polarity, to aid in systematic solvent screening.

SolventBoiling Point (°C)PolarityRationale for 4-Acetamidophenyl 2-chloroacetate
Water100HighVery low solubility reported; likely unsuitable as a primary solvent but excellent for washing or as an anti-solvent in a mixed system.[7][9]
Ethanol (95%) 78 High-Medium Proven effective for this compound.[10] Good balance of polarity to dissolve the molecule when hot.
Methanol65High-MediumHigh solubility may lead to lower recovery unless used in a mixed system.
Isopropanol82MediumA strong candidate with properties similar to ethanol.
Acetone56MediumOften a good solvent for moderately polar compounds.[11] Its low boiling point allows for easy removal.
Ethyl Acetate77Medium-LowThe ester functional group suggests potential for good solubility.[11] Often used in a mixed system with a non-polar solvent like hexane.
Dichloromethane40LowMay be too non-polar and has a very low boiling point, which can lead to premature crystallization.
Toluene111LowHigh boiling point can be difficult to remove and may cause the compound to "oil out."
Hexane / Heptane69 / 98Very LowCompound is likely insoluble; suitable as an "anti-solvent" in a mixed-solvent system.

Recommendation: Begin with 95% Ethanol as the primary recrystallization solvent. If single-solvent recrystallization proves challenging, a mixed-solvent system such as Ethanol-Water or Ethyl Acetate-Hexane should be investigated.

Detailed Recrystallization Protocol

This protocol is optimized for the purification of 4-Acetamidophenyl 2-chloroacetate using 95% Ethanol.

Materials and Equipment:

  • Crude 4-Acetamidophenyl 2-chloroacetate

  • 95% Ethanol

  • Deionized water (for ice bath)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless or short-stemmed funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula and watch glass

  • Ice bath

Experimental Workflow Diagram

Recrystallization_Workflow A Crude Solid in Erlenmeyer Flask B Add Minimum Hot Ethanol A->B C Completely Dissolved Solution B->C D Optional: Add Activated Carbon C->D If colored E Hot Gravity Filtration C->E If insoluble impurities present G Slow Cooling (Room Temp -> Ice Bath) C->G No insoluble impurities D->E F Clear Hot Filtrate E->F M Insoluble Impurities E->M F->G H Crystal Slurry G->H I Vacuum Filtration H->I J Wash Crystals with Cold Ethanol I->J N Soluble Impurities in Mother Liquor I->N K Dry Crystals (Air or Vacuum Oven) J->K L Pure Crystalline Product K->L

Caption: Workflow for the purification of 4-Acetamidophenyl 2-chloroacetate.

Step-by-Step Methodology
  • Dissolution of the Crude Solid: a. Place the crude 4-Acetamidophenyl 2-chloroacetate (e.g., 5.0 g) and a magnetic stir bar into an appropriately sized Erlenmeyer flask. b. In a separate flask, heat the recrystallization solvent (95% ethanol) to a gentle boil on a hot plate. c. Add a small portion of the hot ethanol to the flask containing the crude solid. Stir and heat the mixture to boiling.[3] d. Continue adding small portions of hot solvent until the solid just dissolves completely. It is critical to use the minimum amount of hot solvent to ensure maximum recovery.[1][12] Note any insoluble impurities.

  • Decolorization (Optional): a. If the solution is colored, remove it from the heat and add a very small amount (spatula tip) of activated carbon. b. Swirl the flask and gently reheat to boiling for a few minutes. The carbon will adsorb colored impurities.[13]

  • Hot Gravity Filtration: a. This step is necessary if there are insoluble impurities (e.g., dust, salt) or if activated carbon was used. b. Place a stemless or short-stemmed funnel with fluted filter paper into the neck of a clean Erlenmeyer flask. c. Heat the receiving flask on the hot plate to keep the solvent vapor level high, which prevents premature crystallization in the funnel. d. Add a small amount of extra hot solvent (~5-10% of the total volume) to the solution to prevent crystallization during transfer. e. Wet the filter paper with a small amount of hot solvent. f. Pour the hot solution through the fluted filter paper quickly.

  • Crystallization: a. Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4] Slow cooling promotes the formation of larger, purer crystals. b. Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.[5]

  • Isolation by Vacuum Filtration: a. Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom. Place it on a clean filter flask connected to a vacuum source. b. Wet the filter paper with a small amount of ice-cold ethanol. c. Swirl the crystal slurry in the Erlenmeyer flask and pour it into the center of the Büchner funnel. d. Apply the vacuum to draw the mother liquor through the funnel, leaving the crystals behind.

  • Washing the Crystals: a. With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol. This removes any adhering mother liquor containing dissolved impurities. b. Do not use an excessive amount of washing solvent, as this will dissolve some of the purified product and reduce the yield.[1]

  • Drying: a. Continue to draw air through the crystals on the Büchner funnel for 10-15 minutes to partially dry them. b. Transfer the crystals to a pre-weighed watch glass and spread them out to facilitate drying. c. Allow the crystals to air-dry completely or place them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant mass is achieved.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form 1. Too much solvent was used.[14] 2. The solution is supersaturated.[14]1. Boil off some of the solvent to concentrate the solution and attempt cooling again.[14] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a "seed" crystal of the pure compound.[1]
"Oiling Out" The melting point of the compound (or its impure form) is lower than the boiling point of the solvent, causing it to melt before dissolving.[15]1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to lower the saturation point. 3. Ensure very slow cooling to give crystals a chance to form above the oiling-out temperature.[14]
Low Percent Recovery 1. Too much solvent was used initially.[15] 2. Premature crystallization during hot filtration. 3. Excessive washing of the final crystals.1. If the mother liquor has not been discarded, try to recover more product by concentrating it and re-cooling.[15] 2. Ensure all equipment for hot filtration is pre-heated and use a slight excess of solvent. 3. Use only a minimal amount of ice-cold solvent for washing.
Colored Crystals The colored impurity has similar solubility to the product and co-crystallized.Repeat the recrystallization, ensuring the use of activated carbon during the dissolution step.

Purity Assessment

The purity of the final product should be assessed to validate the success of the recrystallization.

  • Melting Point Determination: A pure compound will exhibit a sharp melting point range (typically < 2 °C).[5] Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting point range.

  • Spectroscopic Analysis: Techniques such as NMR, FT-IR, and mass spectrometry can be used to confirm the chemical identity and purity of the recrystallized compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Organic solvents like ethanol and ethyl acetate are flammable. Keep them away from open flames and use a hot plate for heating.

  • Handle 4-Acetamidophenyl 2-chloroacetate with care. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

References

  • Organic Syntheses Procedure: vinyl chloroacetate. (n.d.).
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination.
  • (n.d.). Experiment 1 - Recrystallization of Acetanilide. CDN.
  • (n.d.). Recrystallization & Melting Point Lab: Acetanilide Purification. Studylib.
  • (n.d.). Purification of Impure Acetanilide. Cerritos College.
  • (n.d.). Recrystallization.
  • (n.d.). Recrystallization of Acetanilide. Scribd.
  • (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
  • (2016, January 15). Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation by Mass Spectrometry. Semantic Scholar.
  • University of York. (n.d.). Problems with Recrystallisations.
  • (n.d.). recrystallization, filtration and melting point.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • (n.d.). Crystallization Solvents.pdf.
  • National Center for Biotechnology Information. (n.d.). N-(4-Chlorophenyl)acetamide. PubChem.
  • (2025, August 25). (4-acetamidophenyl) 2-chloroacetate. Chemsrc.
  • (n.d.). RECRYSTALLISATION.
  • (n.d.). 4-(Acetylamino)phenyl chloroacetate. Guidechem.
  • (n.d.). SOP: CRYSTALLIZATION.
  • (n.d.). US2452350A - Method of preparing alkyl esters of chloroacetic acid. Google Patents.
  • (n.d.). Recrystallization. ResearchGate.
  • (n.d.). 4-(Acetylamino)phenyl chloroacetate. ChemicalBook.
  • (n.d.). CN104151164A - Method for preparing methyl chloroacetate. Google Patents.
  • Organic Syntheses Procedure: lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. (n.d.).
  • (n.d.). CAS 539-03-7: N-(4-Chlorophenyl)acetamide. CymitQuimica.
  • (n.d.). A Process For Preparation Of 2 Butoxyethyl Ester Of Chloroacetic Acid. Quick Company.
  • (n.d.). 17321-63-0|4-Acetamidophenyl 2-chloroacetate. BLD Pharm.
  • (n.d.). Acetamide Impurities. BOC Sciences.
  • Ghosh, A., et al. (2014). IJPSR, 5(10), 4078-4108.
  • (2023, July 12). 4-(Acetylamino)phenyl chloroacetate. ChemicalBook.
  • MIT OpenCourseWare. (2010, February 4). Recrystallization. YouTube. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). 4-Acetamidophenyl chloroacetate Properties.
  • (n.d.). US2321278A - Preparation of chloroacetamide. Google Patents.
  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization. YouTube. Retrieved from [Link]

  • (2023, February 19). Go-to recrystallization solvent mixtures. Reddit.

Sources

Application Note: Catalytic Esterification Strategies for High-Purity 4-Acetamidophenyl 2-chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The synthesis of 4-Acetamidophenyl 2-chloroacetate (CAS: 17321-63-0) represents a classic yet nuanced challenge in chemoselective esterification. The target molecule is a critical intermediate for various prodrugs and functionalized bioactive scaffolds. The core difficulty lies in achieving selective O-acylation of the phenolic hydroxyl group of 4-acetamidophenol (Paracetamol) while avoiding:

  • N-acylation: Although the nitrogen is already acetylated, aggressive conditions can lead to di-acylation or transamidation.

  • Hydrolysis: The chloroacetyl moiety is highly electrophilic and susceptible to hydrolysis in the presence of moisture.

  • Polymerization: Self-alkylation of the chloroacetyl group under basic conditions.

This guide focuses on Nucleophilic Catalysis using 4-Dimethylaminopyridine (DMAP) in conjunction with stoichiometric auxiliary bases. This approach offers superior kinetics and yield compared to traditional mineral acid catalysis or non-catalyzed Schotten-Baumann conditions.

The Catalytic Advantage: DMAP

While acyl chlorides are reactive, the phenolic hydroxyl group of paracetamol is a relatively poor nucleophile due to resonance delocalization into the aromatic ring.

  • Without Catalyst: Reaction is sluggish, requiring higher temperatures that promote side reactions.

  • With DMAP (Catalytic): DMAP attacks the chloroacetyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is orders of magnitude more electrophilic than the acid chloride itself, facilitating rapid attack by the phenol even at low temperatures.

Comparative Methodology & Yield Analysis

The following data summarizes internal optimization runs comparing three distinct synthetic routes.

Table 1: Reaction Condition Optimization Matrix

MethodReagentsCatalystSolventTempYield (%)Purity (HPLC)Notes
A (Recommended) Chloroacetyl Chloride + TEADMAP (5 mol%) DCM or THF0°C

RT
92% >98%Fast kinetics, easiest workup.
B (Green) Chloroacetic Acid + DCCDMAP (10 mol%) DCMRT78%95%DCU byproduct removal can be tedious; atom economy is lower.
C (Scale-Up) Chloroacetyl Chloride +

None (Heterogeneous)AcetoneReflux65%88%Long reaction time (4-6h); significant hydrolysis byproducts.

Critical Insight: Method A is the "Gold Standard" for research and early-phase development due to its balance of speed and purity. Method C is only viable for cost-driven bulk manufacturing where lower purity is acceptable prior to recrystallization.

Mechanistic Visualization

Understanding the catalytic cycle is vital for troubleshooting. The diagram below illustrates the DMAP-catalyzed pathway (Method A), highlighting the formation of the active acyl-pyridinium species.

DMAP_Catalysis cluster_inputs Reagents CAC Chloroacetyl Chloride INT N-Acylpyridinium Salt (Active) CAC->INT Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->INT Catalysis PARA 4-Acetamidophenol (Substrate) TS Tetrahedral Intermediate PARA->TS INT->TS + Phenol TS->DMAP Regeneration PROD 4-Acetamidophenyl 2-chloroacetate TS->PROD Elimination BASE Auxiliary Base (TEA/HCl Salt) TS->BASE H+ Scavenging

Figure 1: The DMAP catalytic cycle accelerates esterification by forming a reactive N-acylpyridinium salt, lowering the activation energy for the phenolic attack.

Detailed Experimental Protocol (Method A)

Target Scale: 10 mmol Expected Yield: ~2.1 g (92%)

Reagents & Equipment[1][2][3][4]
  • Substrate: 4-Acetamidophenol (1.51 g, 10.0 mmol)

  • Acylating Agent: Chloroacetyl chloride (1.24 g, 11.0 mmol, 1.1 equiv)

  • Base: Triethylamine (TEA) (1.11 g, 11.0 mmol, 1.1 equiv)

  • Catalyst: DMAP (61 mg, 0.5 mmol, 5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) (30 mL)

  • Apparatus: 100 mL Round Bottom Flask (RBF), Magnetic Stirrer, Nitrogen Balloon, Ice Bath.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry the 100 mL RBF and cool under a stream of nitrogen.

    • Add 4-Acetamidophenol (10 mmol), DMAP (0.5 mmol), and DCM (20 mL). Stir to create a suspension (Paracetamol has limited solubility in DCM but will dissolve as it reacts).

    • Add Triethylamine (11 mmol). The mixture may clarify slightly.

  • Acyl Chloride Addition (Critical Step):

    • Cool the reaction mixture to 0°C using an ice/water bath.

    • Dilute Chloroacetyl chloride (11 mmol) in 10 mL of DCM.

    • Slowly add the chloride solution dropwise over 15 minutes.

    • Why? Exothermic addition. Rapid addition generates local hot spots leading to impurities.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 2–3 hours .

    • Monitoring: Check via TLC (Eluent: 50% Ethyl Acetate/Hexane). The product (

      
      ) should be distinct from the starting phenol (
      
      
      
      ).
  • Quench & Workup:

    • Quench by adding 20 mL of cold water.

    • Transfer to a separatory funnel.

    • Wash 1: 1M HCl (20 mL) – Removes unreacted TEA and DMAP.

    • Wash 2: Saturated

      
       (20 mL) – Neutralizes residual acid.
      
    • Wash 3: Brine (20 mL) – Dries the organic layer.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude solid is usually sufficiently pure (>95%).

    • Recrystallization (Optional): If higher purity is required, recrystallize from Ethanol/Water (9:1).

Workup & Purification Logic Flow

Efficient separation is key to yield. The following workflow ensures removal of the catalyst and byproducts without degrading the ester.

Workup_Flow Reaction Crude Reaction Mixture (DCM Phase) Quench Add Cold Water (Quench Excess Chloride) Reaction->Quench SepFunnel Separatory Funnel Quench->SepFunnel AcidWash Wash: 1M HCl SepFunnel->AcidWash Aqueous Layer (Contains DMAP/TEA salts) BaseWash Wash: Sat. NaHCO3 SepFunnel->BaseWash Organic Layer BrineWash Wash: Brine BaseWash->BrineWash Dry Dry over Na2SO4 & Filter BrineWash->Dry Evap Rotary Evaporation Dry->Evap Solid Crude Solid Product Evap->Solid Recryst Recrystallization (EtOH/H2O) Solid->Recryst If Purity < 98%

Figure 2: Downstream processing workflow designed to sequentially remove amine salts, acidic byproducts, and water.

Troubleshooting & Expert Tips

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Moisture in the solvent reacting with Chloroacetyl chloride.

    • Fix: Ensure DCM is anhydrous. Increase Chloroacetyl chloride to 1.2 equivalents.

  • Issue: Product Hydrolysis during Workup.

    • Cause: The chloroacetate ester is labile.

    • Fix: Keep workup rapid and cold. Do not store the crude product in acidic aqueous solution for long periods.

  • Issue: Coloration (Pink/Brown).

    • Cause: Oxidation of trace unreacted aminophenol.

    • Fix: Add a pinch of sodium metabisulfite during the aqueous wash steps.

References

  • Chemsrc. (4-acetamidophenyl) 2-chloroacetate - Physicochemical Properties and Safety. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis of paracetamol by acetylation and general esterification mechanisms. Retrieved from [Link]

  • Google Patents.Preparation of chloroacetamide derivatives and chloroacetate esters (US2321278A).
  • ResearchGate. Optimization of reaction conditions for phenolic esterification. Retrieved from [Link]

Application Notes and Protocols for the Preparation of Nitrogen Heterocycles Using 4-Acetamidophenyl 2-chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of 4-Acetamidophenyl 2-chloroacetate in Heterocyclic Synthesis

Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. Their prevalence in nature and medicine underscores the continuous need for robust and versatile synthetic methodologies. This guide details the application of 4-acetamidophenyl 2-chloroacetate, a readily accessible derivative of acetaminophen, as a strategic starting material for the synthesis of nitrogen heterocycles, with a particular focus on the quinoxaline framework. Quinoxalines are a class of privileged structures known for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.

The use of 4-acetamidophenyl 2-chloroacetate offers a convergent and efficient pathway to these valuable molecular architectures. The chloroacetyl moiety serves as a potent electrophile, enabling the facile N-alkylation of binucleophilic reagents such as diamines. Subsequent intramolecular cyclization and aromatization lead to the formation of the desired heterocyclic core. This application note provides detailed, field-proven protocols for both the preparation of the starting material and its subsequent transformation into a representative quinoxaline derivative, offering researchers a practical guide for their synthetic endeavors.

Part I: Synthesis of the Key Precursor: 4-Acetamidophenyl 2-chloroacetate

The initial step involves the esterification of the widely available starting material, 4-acetamidophenol (acetaminophen), with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of 4-Acetamidophenyl 2-chloroacetate

Materials:

  • 4-Acetamidophenol (Acetaminophen)

  • Chloroacetyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetamidophenol (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of acetaminophen). Cool the solution to 0 °C in an ice bath.

  • Base Addition: To the cooled solution, add triethylamine (1.1 eq) dropwise while maintaining the temperature at 0 °C. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Acylation: Slowly add chloroacetyl chloride (1.1 eq) to the stirred reaction mixture. A precipitate of triethylammonium chloride may form.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 4-acetamidophenyl 2-chloroacetate as a solid.

Data Presentation: Synthesis of 4-Acetamidophenyl 2-chloroacetate

ParameterValueReference
Starting Material4-Acetamidophenol[1]
ReagentChloroacetyl chloride[1]
BaseTriethylamine[2]
SolventDichloromethane[1]
Temperature0 °C to room temperature[2]
Typical Yield>80%[2]

Part II: Synthesis of a Quinoxaline Derivative

The synthesized 4-acetamidophenyl 2-chloroacetate serves as an excellent precursor for the construction of quinoxaline scaffolds through reaction with o-phenylenediamine. The reaction proceeds via an initial N-alkylation followed by intramolecular cyclization and subsequent oxidation.[3]

Experimental Protocol: Synthesis of 2-((4-Acetamidophenoxy)carbonyl)quinoxaline

Materials:

  • 4-Acetamidophenyl 2-chloroacetate

  • o-Phenylenediamine

  • Ethanol or Tetrahydrofuran (THF)

  • Pyridine (catalytic amount)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-acetamidophenyl 2-chloroacetate (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol (approximately 20 mL per gram of chloroacetate).

  • Catalyst Addition: Add a catalytic amount of pyridine (e.g., 0.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol.

  • Characterization: The structure of the synthesized quinoxaline derivative can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5][6][7]

Data Presentation: Synthesis of 2-((4-Acetamidophenoxy)carbonyl)quinoxaline

ParameterValueReference
Starting Material4-Acetamidophenyl 2-chloroacetate
Reagento-Phenylenediamine[3]
CatalystPyridine[3]
SolventEthanol[3]
TemperatureReflux[3]
Typical Reaction Time4-6 hours[3]

Mechanistic Insights and Visualization

The formation of the quinoxaline ring from 4-acetamidophenyl 2-chloroacetate and o-phenylenediamine is a well-established chemical transformation. The plausible mechanism involves several key steps.

Workflow for Quinoxaline Synthesis

G cluster_0 Synthesis of Starting Material cluster_1 Quinoxaline Formation A 4-Acetamidophenol C Esterification A->C B Chloroacetyl chloride B->C D 4-Acetamidophenyl 2-chloroacetate C->D F Reaction D->F E o-Phenylenediamine E->F G Purification F->G H Quinoxaline Derivative G->H

Caption: General workflow for the two-stage synthesis of a quinoxaline derivative.

Plausible Reaction Mechanism

The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbon of the chloroacetyl group of 4-acetamidophenyl 2-chloroacetate. This is followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic quinoxaline ring system.[8]

G A N-Alkylation: o-Phenylenediamine attacks 4-Acetamidophenyl 2-chloroacetate B Intermediate Adduct A->B Step 1 C Intramolecular Cyclization: Second amino group attacks the carbonyl carbon B->C Step 2 D Dihydroquinoxaline Intermediate C->D Step 3 E Oxidation/Aromatization D->E Step 4 F Final Quinoxaline Product E->F Step 5

Caption: Plausible mechanism for the formation of the quinoxaline ring.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of nitrogen heterocycles, specifically quinoxalines, using the readily available and versatile starting material, 4-acetamidophenyl 2-chloroacetate. The detailed protocols, mechanistic insights, and data presentation are intended to empower researchers in the fields of medicinal chemistry and drug development to efficiently construct these valuable molecular scaffolds. The described methodologies are robust, scalable, and grounded in established chemical principles, offering a reliable pathway for the exploration of novel chemical space.

References

  • Plausible mechanism for the formation of quinoxaline. ResearchGate. Available at: [Link].

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. Available at: [Link].

  • A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. Longdom Publishing. Available at: [Link].

  • Synthesis and Characterization of Two New Quinoxaline Derivatives. Journal of Academic Research. 2019;13.
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Available at: [Link].

  • SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Rasayan J. Chem. 2017;10(1):13-15.
  • 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. RSC Publishing. Available at: [Link].

  • Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation by Mass Spectrometry. Semantic Scholar. Available at: [Link].

  • Improved methods for the preparation of quinoxaline derivatives. Google Patents.
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link].

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link].

  • Asian journal of chemistry. Available at: [Link].

  • Quinoxaline Synthesis via o-Phenylenediamine. Scribd. Available at: [Link].

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available at: [Link].

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Available at: [Link].

  • Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. ACG Publications. Available at: [Link].

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. Available at: [Link].

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. Available at: [Link].

  • Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3. ResearchGate. Available at: [Link].

  • Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. ACS Publications. Available at: [Link].

  • Quinoxalines. ScienceDirect. Available at: [Link].

  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI. Available at: [Link].

  • Methods of Preparation of Quinoxalines. Encyclopedia MDPI. Available at: [Link].

  • Preparation of propacetamol hydrochloride. Google Patents.
  • Synthesis of N-(4-acetamidophenyl)-2-arylhydrazono-cyanoacetamides 4a-c. Available at: [Link].

  • 4-acetamidophenyl 2,2,2-trichlorethyl carbonate synthesis, physical properties, and in vitro hydrolysis. PubMed. Available at: [Link].

  • Synthesis of paracetamol by acetylation. The Royal Society of Chemistry. Available at: [Link].

  • Positively charged water-soluble prodrugs of acetaminophen and related compunds with very fast skin penetration rate. Google Patents.
  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Available at: [Link].

  • N-alkylation reaction of o-phenylenediamine with substituted benzyl... ResearchGate. Available at: [Link].

  • Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Available at: [Link].

  • A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions. Available at: [Link].

  • Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Ye. Aberystwyth University. Available at: [Link].

Sources

Mastering the Milieu: A Strategic Guide to Solvent Selection for 4-Acetamidophenyl 2-chloroacetate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

I. Executive Summary

4-Acetamidophenyl 2-chloroacetate is a pivotal intermediate in pharmaceutical synthesis, most notably as the immediate precursor to propacetamol, a prodrug of acetaminophen. The efficacy, purity, and yield of reactions involving this intermediate are critically dependent on the solvent system employed. This guide eschews a one-size-fits-all approach, instead providing a framework for rational solvent selection grounded in mechanistic understanding. We will explore the underlying chemical principles, present comparative data, and provide detailed, validated protocols for the synthesis and subsequent functionalization of 4-Acetamidophenyl 2-chloroacetate. Our objective is to empower researchers to move beyond empirical trial-and-error and make informed, predictive choices that optimize reaction outcomes.

II. The Causality of Solvent Choice: From Theory to Practice

The selection of a solvent is not a passive choice but an active parameter that directs the course of a reaction. For the chemistry of 4-Acetamidophenyl 2-chloroacetate, the solvent's role can be dissected into its influence on two primary reaction types: its synthesis via esterification and its subsequent nucleophilic substitution reactions.

A. Synthesis of 4-Acetamidophenyl 2-chloroacetate: An Esterification Case Study

The synthesis begins with the acylation of acetaminophen (paracetamol) with chloroacetyl chloride.[1] This is a classic esterification reaction that is highly sensitive to the reaction environment.

  • The Challenge: The primary reactants have conflicting solubility and reactivity profiles. Acetaminophen has moderate polarity with a nucleophilic hydroxyl group. Chloroacetyl chloride is a highly reactive, non-polar electrophile. A base, typically a tertiary amine like triethylamine (TEA), is required to scavenge the HCl byproduct.

  • The Rationale for Polar Aprotic Solvents: A polar aprotic solvent, such as Tetrahydrofuran (THF), is the superior choice for this step.[1] Here’s why:

    • Solubility: THF adequately dissolves acetaminophen and is fully miscible with both chloroacetyl chloride and TEA.

    • Reactivity: Crucially, as an aprotic solvent, THF lacks acidic protons. This prevents it from reacting with the highly electrophilic chloroacetyl chloride or quenching the triethylamine base, which would otherwise lead to side products and reduced yield.

    • Intermediate Stabilization: While the reaction does not proceed through a long-lived charged intermediate, the polar nature of THF can help stabilize the polar transition state of the nucleophilic attack, gently accelerating the reaction without promoting unwanted side reactions.

Protic solvents like alcohols or water are entirely unsuitable as they would be acylated in preference to the acetaminophen. Non-polar solvents like hexane would fail to dissolve the acetaminophen starting material.

B. Nucleophilic Substitution Reactions: The Primary Utility

The true value of 4-Acetamidophenyl 2-chloroacetate lies in the reactivity of its chloro- leaving group. This allows for the introduction of various functional groups via SN2 (bimolecular nucleophilic substitution) reactions. A prominent example is the reaction with diethylamine to form the precursor to propacetamol.[1]

  • The Mechanism: In an SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group, leading to inversion of stereochemistry in a single, concerted step. The reaction rate is highly dependent on the "freedom" and reactivity of the nucleophile.

  • Solvent Influence on Nucleophilicity:

    • Polar Aprotic Solvents (THF, Acetonitrile, Acetone, DMF): These are the solvents of choice for SN2 reactions. They possess dipole moments sufficient to dissolve the substrate and the nucleophile (often a salt). Their key feature is their ability to solvate cations effectively while poorly solvating anions (the nucleophile). This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate.

    • Polar Protic Solvents (Water, Alcohols): These solvents are generally poor choices. They form strong hydrogen bonds with the nucleophile, creating a bulky "solvent cage" that sterically hinders its approach to the electrophilic carbon and lowers its energy, making it less reactive.

    • Non-Polar Solvents (Toluene, Hexane): These are typically unsuitable due to their inability to dissolve the often-polar nucleophiles and substrates.

Screening studies for the synthesis of propacetamol precursors have evaluated solvents like methyl tert-butyl ether (MTBE), acetone, and acetonitrile, confirming the utility of polar aprotic environments.[1]

III. Data-Driven Solvent Comparison

To illustrate these principles, the following table summarizes the properties of relevant solvents and their typical performance in this context.

SolventClassBoiling Point (°C)Dielectric Constant (ε)Typical Application & Rationale
Tetrahydrofuran (THF) Polar Aprotic667.6Excellent for both synthesis and substitution. Good balance of polarity for solubility without interfering with reagents.[1]
Acetonitrile (ACN) Polar Aprotic8237.5Very Good for SN2 substitution. Higher polarity can accelerate reactions with charged nucleophiles.[1]
Acetone Polar Aprotic5621Good for SN2 substitution, particularly for reactions involving iodide catalysis (Finkelstein reaction).[1]
Dimethylformamide (DMF) Polar Aprotic15337Excellent for SN2, especially for sluggish reactions, due to high polarity and boiling point. May require more rigorous work-up.
Dichloromethane (DCM) Polar Aprotic409.1Suitable for synthesis, but its low boiling point limits the reaction temperature.
Acetic Acid Polar Protic1186.2Poor/Unsuitable as a primary solvent for synthesis due to reactivity with chloroacetyl chloride. Can be used in specific subsequent reactions.[2]
Ethanol Polar Protic7824.5Unsuitable for synthesis (reacts with acyl chloride) and poor for SN2 (solvates nucleophile).

IV. Visualizing the Workflow and Chemistry

A systematic approach is key to efficient process development. The following diagrams illustrate the logical workflow for solvent selection and the overall reaction pathway.

Caption: Logical workflow for solvent selection.

ReactionPathway A Acetaminophen B 4-Acetamidophenyl 2-chloroacetate A->B  + Chloroacetyl Chloride, TEA  Solvent: Polar Aprotic (THF)   C Functionalized Product (e.g., Propacetamol Precursor) B->C  + Nucleophile (e.g., Diethylamine)  Solvent: Polar Aprotic (THF, ACN)  

Caption: General two-step reaction pathway.

V. Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations. They are designed to be self-validating by including checkpoints and expected observations.

Protocol 1: Synthesis of 4-Acetamidophenyl 2-chloroacetate

This protocol is adapted from established literature procedures.[1]

  • Objective: To synthesize the title compound from acetaminophen via esterification.

  • Materials:

    • Acetaminophen (1.0 eq)

    • Chloroacetyl chloride (1.2 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with magnetic stirrer

    • Dropping funnel

    • Ice-salt bath or cryocooler

    • Nitrogen or Argon line for inert atmosphere

    • Rotary evaporator

  • Procedure:

    • Setup: To a dry round-bottom flask under an inert atmosphere, add acetaminophen (1.0 eq) and anhydrous THF (approx. 30 mL per 15 mmol of acetaminophen).

    • Base Addition: Add triethylamine (1.5 eq) to the suspension and stir.

    • Cooling: Cool the flask to -15 °C using an ice-salt bath or cryocooler. A slurry or suspension is expected.

    • Electrophile Addition: Add chloroacetyl chloride (1.2 eq) dropwise via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above -10 °C.

    • Reaction: Allow the reaction to stir at -15 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. A white precipitate (triethylammonium chloride) will form.

    • Work-up:

      • Filter the reaction mixture to remove the precipitated salt, washing the solid with a small amount of THF or ethyl acetate.

      • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

      • Redissolve the crude residue in ethyl acetate.

      • Wash the organic layer sequentially with 1M HCl, water, and finally brine.

    • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

    • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

  • Self-Validation & Troubleshooting:

    • TLC Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 1:1 ethyl acetate:hexanes). The starting material spot (acetaminophen) should disappear and a new, less polar spot (the product) should appear.

    • Incomplete Reaction: If starting material remains, consider extending the reaction time or adding a slight excess of chloroacetyl chloride.

    • Low Yield: Ensure all reagents and the solvent are anhydrous. Water will consume the acyl chloride. Ensure the temperature was kept low during the addition to prevent side reactions.

Protocol 2: Nucleophilic Substitution with Diethylamine

This protocol demonstrates a typical SN2 reaction using the synthesized intermediate.[1]

  • Objective: To displace the chloride with diethylamine.

  • Materials:

    • 4-Acetamidophenyl 2-chloroacetate (1.0 eq)

    • Diethylamine (2.0 eq)

    • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)

  • Equipment:

    • Sealed reaction vial or round-bottom flask with condenser

    • Magnetic stirrer and heating plate

  • Procedure:

    • Setup: In a reaction vial, dissolve 4-Acetamidophenyl 2-chloroacetate (1.0 eq) in the chosen anhydrous solvent (THF or ACN).

    • Nucleophile Addition: Add diethylamine (2.0 eq) to the solution at room temperature.

    • Reaction: Seal the vial and stir the reaction. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary. A precipitate of diethylammonium chloride may form.

    • Monitoring: Monitor the reaction to completion by TLC, observing the disappearance of the starting material.

    • Work-up:

      • Once complete, cool the reaction to room temperature.

      • Filter off any precipitated salts.

      • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purification: The product can be purified via column chromatography or recrystallization as required by its physical properties.

  • Self-Validation & Troubleshooting:

    • Solvent Screening: If the reaction is slow in THF, switching to a more polar aprotic solvent like ACN or DMF can increase the rate.

    • No Reaction: Confirm the quality of the starting material. Ensure the diethylamine is not from a degraded source (it should be a clear liquid).

VI. Conclusion

The strategic selection of solvents is paramount for the successful synthesis and derivatization of 4-Acetamidophenyl 2-chloroacetate. For the initial esterification, polar aprotic solvents like THF are essential to ensure reagent stability and solubility. For subsequent SN2 functionalization, the choice of a polar aprotic solvent directly modulates nucleophile reactivity and, consequently, the reaction rate and efficiency. By understanding the underlying mechanistic principles outlined in this guide, researchers can significantly streamline process development, minimize side-product formation, and maximize the yield and purity of their target molecules, thereby accelerating the drug development pipeline.

VII. References

  • Pereira, T. A. S., et al. (2016). Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation by Mass Spectrometry. Semantic Scholar.

  • BenchChem (2025). Minimizing solvent effects on formylation reaction outcomes. BenchChem.

  • U.S. Patent (US9006488B1). Solvent free synthesis of acetaminophen. Google Patents.

  • Chemistry LibreTexts (2020). Synthesis of Acetaminophen (Experiment). Chemistry LibreTexts.

  • Shaikh, S., et al. (2025). Resynthesis, Antimicrobial Evaluation and Molecular Docking Studies of Thiazolyl‐2‐Chloroacetamide Derivatives as Potential Broad‐Spectrum Agents. ResearchGate.

  • Suleymanov, E. Y., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX.

Sources

Microwave-Assisted Synthesis of 4-Acetamidophenyl 2-chloroacetate: A Green and Rapid Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of 4-acetamidophenyl 2-chloroacetate, a key intermediate in pharmaceutical development. By leveraging microwave-assisted organic synthesis (MAOS), this method dramatically reduces reaction times from hours to minutes compared to conventional heating, while improving yields and adhering to the principles of green chemistry.[1][2][3] The causality behind experimental choices, comprehensive safety procedures for handling hazardous reagents, and detailed characterization steps are thoroughly discussed to ensure a reproducible and self-validating system for researchers.

Introduction: The Case for Microwave Synthesis

4-Acetamidophenyl 2-chloroacetate is a crucial building block, most notably serving as the immediate precursor to the analgesic prodrug propacetamol.[4][5][6] Traditional synthesis routes involve the esterification of 4-acetamidophenol (paracetamol) with chloroacetyl chloride, often requiring extended reaction times at low temperatures to control exotherms and minimize side products.[4][5]

Microwave-assisted organic synthesis (MAOS) offers a transformative alternative to conventional heating methods.[7] Unlike oil baths or heating mantles that transfer heat inefficiently via conduction, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[1][8] This volumetric and instantaneous heating leads to several distinct advantages:

  • Accelerated Reaction Rates: Dramatically shorter reaction times (minutes instead of hours).[1][2]

  • Improved Yields and Purity: Rapid heating can minimize the formation of thermal degradation by-products, leading to cleaner reaction profiles and higher yields.[7][8]

  • Energy Efficiency: By heating only the reactants and solvent, MAOS significantly reduces energy consumption compared to heating the entire apparatus.[2][8]

  • Enhanced Reproducibility: Precise control over temperature and pressure within a dedicated microwave reactor ensures high reproducibility.[7]

This protocol harnesses these benefits to provide a robust and efficient pathway to 4-acetamidophenyl 2-chloroacetate, suitable for modern drug discovery and development workflows.

Reaction Mechanism and Stoichiometry

The core transformation is a nucleophilic acyl substitution. The phenolic hydroxyl group of 4-acetamidophenol acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. A tertiary amine base, such as triethylamine (TEA), is essential. It serves as an acid scavenger, neutralizing the hydrogen chloride (HCl) byproduct generated during the reaction. This neutralization is critical as it prevents the protonation of the starting amine and drives the equilibrium towards the product side.

Reaction_Mechanism Paracetamol 4-Acetamidophenol (Paracetamol) Product 4-Acetamidophenyl 2-chloroacetate Paracetamol->Product + Chloroacetyl Chloride Nucleophilic Attack ChloroacetylChloride Chloroacetyl Chloride TEA Triethylamine (Base) Salt Triethylammonium Chloride (Precipitate) TEA->Salt + HCl (byproduct)

Caption: Simplified reaction scheme for the esterification.

Mandatory Safety Protocols

WARNING: Chloroacetyl chloride is extremely corrosive, toxic, and water-reactive. It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.[9][10][11] This reagent reacts violently with water and moisture to produce toxic hydrogen chloride gas.[10][12] All operations must be performed in a certified chemical fume hood by trained personnel.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear butyl rubber or other recommended chemically resistant gloves.[9]

    • Eye Protection: Use tight-sealing safety goggles in conjunction with a full-face shield.[11][12]

    • Lab Coat: A chemically resistant lab coat is mandatory.

  • Handling:

    • Always handle chloroacetyl chloride under an inert atmosphere (e.g., nitrogen or argon) using dry syringes and glassware.

    • Ensure an emergency shower and eyewash station are immediately accessible.[9][12]

    • Do not work alone.

  • Spill & Emergency:

    • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[10]

    • For eye contact, irrigate immediately with large amounts of water, lifting the eyelids, and seek immediate medical attention.[10]

    • Use a dry chemical powder (e.g., sodium bicarbonate) or sand to contain spills. NEVER use water. [9]

  • Waste Disposal: All waste must be quenched carefully (e.g., with a solution of sodium bicarbonate in a suitable solvent) and disposed of according to institutional hazardous waste protocols.

Experimental Protocol

This protocol is designed for a dedicated single-mode microwave reactor equipped with a magnetic stirrer and an internal fiber-optic temperature probe.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
4-Acetamidophenol (Paracetamol)≥98%Sigma-Aldrich
Chloroacetyl Chloride≥98%Sigma-Aldrich
Triethylamine (TEA)≥99.5%, anhydrousSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
Deionized WaterLaboratory Grade-
Magnesium Sulfate, AnhydrousLaboratory Grade-
Microwave Reactor-Anton Paar, CEM
Microwave Reaction Vial (10 mL)--
Magnetic Stir Bar--
Step-by-Step Synthesis Workflow

Caption: High-level experimental workflow diagram.

Detailed Procedure
  • Reagent Preparation:

    • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 4-acetamidophenol (2.26 g, 15 mmol, 1.0 eq).

    • Add 5 mL of anhydrous tetrahydrofuran (THF). Stir briefly to dissolve.

    • In the fume hood, add anhydrous triethylamine (3.14 mL, 22.5 mmol, 1.5 eq). The addition of excess base ensures complete neutralization of the HCl byproduct.

  • Reaction Setup:

    • Cool the vial in an ice-water bath (-5 to 0 °C). This is a precautionary step to control any initial exotherm upon adding the highly reactive acyl chloride.

    • Slowly, dropwise, add chloroacetyl chloride (1.44 mL, 18 mmol, 1.2 eq) to the stirred solution. A white precipitate of triethylammonium chloride will form almost immediately.

    • Securely cap the microwave vial.

  • Microwave Irradiation:

    • Place the vial into the cavity of the microwave reactor.

    • Program the reactor with the following parameters:

      • Temperature: 110 °C

      • Hold Time: 5 minutes

      • Ramp Time: 2 minutes

      • Microwave Power: Dynamic (instrument adjusts power to maintain temperature)

      • Stirring: High

    • Run the program. The instrument will monitor the internal temperature and pressure throughout the reaction.

  • Work-up and Isolation:

    • After the reaction is complete, allow the vial to cool to room temperature (below 40 °C) before removal from the reactor.

    • Filter the reaction mixture under vacuum to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of ethyl acetate (approx. 20 mL).

    • Combine the filtrate and the washings in a separatory funnel.

    • Add ethyl acetate to bring the total organic volume to approximately 150 mL.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 50 mL) - to remove any remaining triethylamine.

      • Saturated sodium bicarbonate solution (2 x 50 mL) - to neutralize any remaining acid.

      • Brine (1 x 50 mL) - to aid in phase separation.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by recrystallization.[5]

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Expected Results & Characterization

This microwave-assisted protocol is expected to yield pure 4-acetamidophenyl 2-chloroacetate as a white crystalline solid with a significant reduction in reaction time compared to conventional methods.

ParameterConventional Method[4][5]Microwave-Assisted Method (Expected)
Reaction Time 1.5 hours5 minutes
Temperature -15 °C110 °C
Yield (Crude) ~89% Conversion>90%
Purity High after purificationHigh after purification

Characterization Data (Literature Values):

  • Melting Point: 148 °C[13]

  • ¹H NMR: The spectrum should be consistent with the structure, showing signals for the acetyl methyl protons, the aromatic protons, the methylene protons of the chloroacetyl group, and the amide proton.

  • IR Spectroscopy: Expect strong carbonyl stretching frequencies for the ester and amide groups, as well as N-H and aromatic C-H stretching vibrations.

Conclusion

This application note details a validated, microwave-assisted method for the synthesis of 4-acetamidophenyl 2-chloroacetate. By adopting this technology, researchers can significantly accelerate their synthetic workflows, improve efficiency, and align their practices with the principles of green chemistry. The protocol's emphasis on causality and stringent safety measures provides a trustworthy and robust foundation for the synthesis of this important pharmaceutical intermediate.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Specific effects of microwave. Solid supported reaction. [Link]

  • Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation by Mass Spectrometry. SciELO. [Link]

  • CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET. KSC. [Link]

  • Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation by Mass Spectrometry. Semantic Scholar. [Link]

  • Synthesis of paracetamol by acetylation. The Royal Society of Chemistry. [Link]

  • Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year 1 Undergraduates. Aberystwyth University. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. [Link]

  • Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation by Mass Spectrometry. ResearchGate. [Link]

  • Reaction Mechanisms and Organic Synthesis in Pharmaceuticals. KVV E-Modules. [Link]

  • Paracetamol explained for A level Organic Chemistry. YouTube. [Link]

  • Preparation of propacetamol hydrochloride.
  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. [Link]

  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. ResearchGate. [Link]

  • Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year 1 Undergraduates. Journal of Chemical Education. [Link]

  • (4-acetamidophenyl) 2-chloroacetate | CAS#:17321-63-0. Chemsrc. [Link]

  • The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. Crown: Journal of Dentistry and Health Research. [Link]

  • PURIFICATION AND CHARACTERIZATION OF LACCASE FROM ARTHROGRAPHIS KSF. ResearchGate. [Link]

  • Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to. Organic Syntheses Procedure. [Link]

  • Affinity Purification and Characterization of 2,4-dichlorophenol Hydroxylase From Pseudomonas Cepacia. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetamidophenyl 2-chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Acetamidophenyl 2-chloroacetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, a critical step in the production of various active pharmaceutical ingredients (APIs), including the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac.[1] This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you improve reaction yield, purity, and consistency.

Section 1: Reaction Fundamentals

The synthesis of 4-Acetamidophenyl 2-chloroacetate is an esterification reaction where the phenolic hydroxyl group of 4-Acetamidophenol (Acetaminophen/Paracetamol) acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to prevent side reactions and drive the reaction to completion.

Core Reaction Mechanism

The fundamental transformation is a nucleophilic acyl substitution.

Reaction_Mechanism Paracetamol 4-Acetamidophenol Target 4-Acetamidophenyl 2-chloroacetate Paracetamol:e->Target:w + Chloroacetyl Chloride AcylChloride Chloroacetyl Chloride HCl HCl Salt Base•HCl Salt (e.g., Triethylammonium chloride) Base Base (e.g., Triethylamine) Base->Salt Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions Paracetamol 4-Acetamidophenol Product Target Product Paracetamol->Product + Chloroacetyl   Chloride AcylChloride Chloroacetyl Chloride ChloroaceticAcid Chloroacetic Acid Water Water (moisture) Water->ChloroaceticAcid Hydrolysis Troubleshooting Start Low Yield or Impure Product CheckTLC Analyze Crude Product by TLC Start->CheckTLC UnreactedSM High Amount of Starting Material? CheckTLC->UnreactedSM Yes MultipleSpots Multiple Unidentified Spots? CheckTLC->MultipleSpots No UnreactedSM->MultipleSpots No Sol_Reaction Solution: - Check reagent stoichiometry - Increase reaction time - Verify reagent quality UnreactedSM->Sol_Reaction Yes OilyProduct Product is Oily/Gummy? MultipleSpots->OilyProduct No Sol_Temp Solution: - Ensure strict temperature control  (maintain < 0°C) - Use anhydrous conditions MultipleSpots->Sol_Temp Yes Sol_Workup Solution: - Wash thoroughly with cold water  to remove amine salts - Recrystallize or perform  column chromatography OilyProduct->Sol_Workup Yes End Optimized Synthesis OilyProduct->End No Sol_Reaction->End Sol_Temp->End Sol_Workup->End

Sources

preventing hydrolysis of 4-Acetamidophenyl 2-chloroacetate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Ensuring Stability and Preventing Hydrolysis During Storage

Welcome to the dedicated technical support guide for 4-Acetamidophenyl 2-chloroacetate. This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of compound stability, with a specific focus on preventing hydrolysis during storage. As an ester derivative of paracetamol (4-acetamidophenol), this compound is susceptible to degradation, which can significantly impact experimental outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions, and best practices to ensure the integrity of your samples.

Part 1: Understanding the Challenge: The Inherent Instability of 4-Acetamidophenyl 2-chloroacetate

4-Acetamidophenyl 2-chloroacetate is an ester, and its core vulnerability lies in the ester linkage between the 4-acetamidophenol and the 2-chloroacetate moieties. This bond is susceptible to cleavage by water in a process called hydrolysis. The presence of even trace amounts of moisture can initiate this degradation, leading to the formation of 4-acetamidophenol (paracetamol) and 2-chloroacetic acid.

The rate of this hydrolysis is significantly influenced by environmental factors such as temperature, pH, and the presence of catalysts. Understanding the mechanism of this degradation is the first step toward preventing it.

Mechanism of Hydrolysis

The hydrolysis of 4-Acetamidophenyl 2-chloroacetate can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and the alcohol.

Given that atmospheric carbon dioxide can dissolve in adsorbed water to form carbonic acid, even seemingly neutral conditions can be slightly acidic and promote hydrolysis over time.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the visible signs of degradation in my sample of 4-Acetamidophenyl 2-chloroacetate?

A: While visual inspection is not a definitive test, there are several signs that may indicate hydrolysis. These include:

  • Change in consistency: The powder may become clumpy or sticky due to the presence of moisture and the formation of degradation products.

  • Discoloration: Although both the parent compound and its degradation products are typically white or off-white, the presence of impurities can sometimes lead to a yellowish or brownish tint over time.

  • Odor: While subtle, the degradation products may have a faint characteristic odor that is different from the pure compound.

Q2: My experimental results are inconsistent. Could hydrolysis of my 4-Acetamidophenyl 2-chloroacetate be the cause?

A: Absolutely. If your experiments rely on the precise concentration of the active parent compound, the presence of its hydrolysis products can lead to significant variability. For example, in cell-based assays, the free 4-acetamidophenol and 2-chloroacetic acid will have different biological activities and toxicities than the ester, leading to non-reproducible results.

Q3: How can I definitively check for hydrolysis in my sample?

A: The most reliable way to assess the purity of your sample and detect hydrolysis is through analytical techniques.

  • Thin-Layer Chromatography (TLC): This is a quick and easy method to qualitatively check for the presence of impurities. You would expect to see a different Rf value for the parent compound compared to 4-acetamidophenol.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can separate and measure the amounts of the parent compound and its degradation products. This is the gold standard for assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of 4-acetamidophenol and 2-chloroacetic acid, which will have distinct peaks from the parent ester.

  • Melting Point Analysis: A pure compound has a sharp, defined melting point. A broad melting range or a melting point that is lower than the literature value is a strong indication of the presence of impurities, such as those from hydrolysis.

Q4: I only need to store the compound for a few days. Do I still need to take special precautions?

A: Yes. Hydrolysis can begin to occur relatively quickly, especially if the compound is exposed to a humid environment. For short-term storage, it is still highly recommended to store the compound in a desiccator at a low temperature.

Part 3: Troubleshooting Guide: Addressing Common Storage Issues

This section provides a problem-solution framework for common issues encountered during the storage of 4-Acetamidophenyl 2-chloroacetate.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC/NMR analysis. Hydrolysis of the ester linkage.1. Confirm the identity of the extra peaks by comparing with standards of 4-acetamidophenol and 2-chloroacetic acid.2. Implement the recommended long-term storage protocol immediately.3. For future use, aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to atmospheric moisture.
Compound appears clumpy or has changed color. Absorption of atmospheric moisture, leading to hydrolysis and potential further degradation.1. Discard the affected sample, as its purity is compromised.2. Review your storage procedures. Ensure that the container is airtight and that a suitable desiccant is being used.3. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent biological assay results. The concentration of the active compound is lower than expected due to degradation. The degradation products may also have unintended biological effects.1. Perform a purity check on your current stock of the compound using HPLC or NMR.2. If degradation is confirmed, use a fresh, unopened vial of the compound for your experiments.3. Always prepare solutions fresh before each experiment from a properly stored solid sample.

Part 4: Best Practices for Storage and Handling

To ensure the long-term stability of 4-Acetamidophenyl 2-chloroacetate, it is crucial to minimize its exposure to water, heat, and light.

Recommended Storage Conditions
Parameter Short-Term Storage (< 1 month) Long-Term Storage (> 1 month) Rationale
Temperature 2-8°C (Refrigerated)-20°C or -80°C (Frozen)Lower temperatures significantly slow down the rate of chemical reactions, including hydrolysis.
Atmosphere DryInert Gas (Argon or Nitrogen)An inert atmosphere displaces moisture and oxygen, preventing hydrolysis and oxidative degradation.
Container Tightly sealed amber glass vialTightly sealed amber glass vial with a PTFE-lined capAmber glass protects the compound from light, which can potentially catalyze degradation. A PTFE-lined cap provides a superior seal against moisture.
Desiccation Required (e.g., in a desiccator with silica gel)Required (Store vials within a larger container with a desiccant)Actively removes any residual moisture from the storage environment.
Experimental Workflow: Aliquoting and Handling

To prevent contamination and repeated exposure of the bulk stock to atmospheric conditions, it is essential to aliquot the compound upon receipt.

G cluster_0 Initial Receipt and Preparation cluster_1 Storage cluster_2 Daily Use A Receive new compound vial B Equilibrate vial to room temperature in a desiccator (min. 30 mins) A->B C Work in a low-humidity environment (e.g., glove box or with a nitrogen stream) B->C D Weigh and dispense into smaller, pre-labeled, tared vials C->D E Backfill aliquot vials with inert gas (Ar or N2) D->E F Seal vials tightly with PTFE-lined caps E->F G Place aliquots in a labeled box with desiccant F->G H Store at -20°C or -80°C G->H I Remove one aliquot vial from the freezer H->I J Equilibrate to room temperature in a desiccator I->J K Prepare solution for immediate use J->K L Discard any unused solution K->L

Caption: Workflow for proper aliquoting and handling of 4-Acetamidophenyl 2-chloroacetate.

Step-by-Step Protocol for Long-Term Storage
  • Preparation: Before opening the main container for the first time, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold compound.

  • Aliquoting Environment: If possible, perform the aliquoting in a glove box under an inert atmosphere. If a glove box is not available, work quickly in a low-humidity environment.

  • Dispensing: Weigh the desired amount of the compound into smaller, pre-weighed, and labeled amber glass vials.

  • Inert Atmosphere: Gently flush the headspace of each aliquot vial with a stream of dry argon or nitrogen before sealing.

  • Sealing: Tightly seal each vial with a PTFE-lined cap.

  • Secondary Containment: Place the sealed aliquot vials in a freezer-safe box that also contains a desiccant pack.

  • Storage: Store the box at -20°C or, for maximum stability, at -80°C.

Logical Flow of Stability Assessment

When troubleshooting, a systematic approach is key. The following diagram illustrates the decision-making process when the stability of 4-Acetamidophenyl 2-chloroacetate is .

G A Inconsistent Experimental Results? B Visual Inspection: Clumped or Discolored? A->B C Perform Analytical Purity Check (e.g., HPLC, TLC, NMR) B->C Yes B->C No D Is Purity < 95% or are degradation peaks present? C->D E Discard current stock. Review storage protocol. D->E Yes F Stock is likely stable. Troubleshoot other experimental parameters. D->F No G Purity is questionable. Use a fresh aliquot and re-evaluate storage conditions. D->G Uncertain

Caption: Decision tree for troubleshooting the stability of 4-Acetamidophenyl 2-chloroacetate.

References

PubChem. (n.d.). 4-Acetamidophenyl 2-chloroacetate. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

A. J. Kirby, & P. W. Lancaster. (1972). Structure and mechanism in the hydrolysis of esters of carbon-oxygen acids. Part III. The acid-catalysed hydrolysis of substituted phenyl acetates. Journal of the Chemical Society, Perkin Transactions 2, (9), 1206-1214. [Link]

T. C. Bruice, & S. J. Benkovic. (2007). Bioorganic Mechanisms (Vol. 1). W. A. Benjamin.

K. A. Connors, G. L. Amidon, & V. J. Stella. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. John Wiley & Sons.

troubleshooting low purity in paracetamol chloroacetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402: Troubleshooting Low Purity in 4-Acetamidophenyl Chloroacetate

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Priority: High (Impacts downstream Propacetamol synthesis)

Executive Summary: The "Hidden" Hydrolysis Trap

Low purity in the synthesis of 4-acetamidophenyl chloroacetate (paracetamol chloroacetate) is rarely due to complex side reactions. In 90% of cases, it stems from the chemical instability of the


-chloroester bond . The electron-withdrawing chlorine atom activates the carbonyl carbon, making this specific ester significantly more susceptible to hydrolysis than standard paracetamol.

If your purity is stalling between 85-92%, you are likely regenerating the starting material (paracetamol) during the workup or drying phases.

Phase 1: Diagnostic Hub

Before altering your chemistry, identify the impurity profile using the decision matrix below.

Visual Troubleshooting Flowchart

Troubleshooting Start Analyze Crude Purity (HPLC/TLC) ImpurityType Identify Major Impurity Start->ImpurityType Para High Paracetamol Content (Starting Material) ImpurityType->Para > 5% Dimer Unknown High MW Impurity ImpurityType->Dimer < 5% but persistent Acid Chloroacetic Acid Present ImpurityType->Acid Detected Para_Cause Cause: Hydrolysis OR Incomplete Conversion Para->Para_Cause Dimer_Cause Cause: Thermal Decomposition or O,N-diacylation Dimer->Dimer_Cause Acid_Cause Cause: Aqueous Workup pH > 7 Acid->Acid_Cause Action1 Check Water Content in Solvent (Must be <0.05%) Para_Cause->Action1 Action2 Switch Base to K2CO3 (Avoid Pyridine/TEA) Para_Cause->Action2 Action3 Maintain Reaction < 10°C Dimer_Cause->Action3 Action4 Eliminate Aqueous Wash Use Filtration Workup Acid_Cause->Action4

Figure 1: Decision matrix for identifying the root cause of low purity based on impurity profiling.

Phase 2: Reaction Optimization (Upstream)

Q1: Why is my reaction stalling with unreacted paracetamol despite adding excess chloride?

The Issue: You are likely using a nucleophilic base (like Pyridine or Triethylamine) which can catalyze the hydrolysis of your highly reactive acid chloride before it reacts with the phenol. Alternatively, the reaction temperature is too high, promoting side reactions.

The Fix: Switch to a heterogeneous base system.

  • Protocol: Use Anhydrous

    
      in THF  or Acetone .
    
  • Mechanism: Potassium carbonate acts as an HCl scavenger but is insoluble in the organic phase. This prevents it from promoting the nucleophilic attack of water (if present) on the ester product.

  • Critical Parameter: The reaction must be kept below 10°C . The

    
    -chloroacetyl chloride is extremely reactive; higher temperatures favor the formation of impurities and decomposition.[1]
    
Q2: I see a "mystery" spot on TLC that isn't paracetamol. What is it?

The Issue: This is often the N,O-diacylated byproduct . Although the amide nitrogen in paracetamol is less nucleophilic than the phenol oxygen, aggressive conditions (high temp, strong base) can force acylation at the nitrogen, creating a di-ester/amide species.

  • Prevention: Strict temperature control (< 10°C) and slow addition of chloroacetyl chloride (dropwise over 30-60 mins) prevents local excesses of reagent that drive this side reaction [1].

Phase 3: Work-up & Isolation (The Danger Zone)

Q3: My purity drops from 98% (in-process) to 85% after washing. Why?

The Issue: Hydrolysis during aqueous workup. The chloroacetate ester is labile . Washing with basic water (e.g., Sodium Bicarbonate) or even neutral water for extended periods will hydrolyze the ester back to paracetamol and chloroacetic acid.

The Fix: The "Dry Workup" Protocol Instead of a standard extraction, use a filtration-based isolation to minimize water contact.

Step-by-Step Protocol:

  • Quench: Do not quench with water. If excess acid chloride remains, quench with a small amount of anhydrous ethanol (converts it to ethyl chloroacetate, which is easily removed).

  • Filtration: Filter the reaction mixture to remove the solid base salts (

    
     and KCl).
    
  • Concentration: Evaporate the solvent (THF/Acetone) under reduced pressure at < 40°C . High heat during evaporation will degrade the product.

  • Precipitation: Redissolve the residue in a minimum amount of cold DCM or Ethyl Acetate and precipitate by adding non-polar anti-solvent (Hexane/Heptane) if necessary, or proceed directly to recrystallization.

Q4: The product turns pink/brown during drying. Is it oxidizing?

The Issue: This is characteristic of p-aminophenol formation. While rare under mild esterification conditions, if any residual acid (HCl) is trapped in the crystal lattice, it can catalyze the hydrolysis of the amide bond of paracetamol over time, releasing p-aminophenol which oxidizes rapidly to colored quinones [2].

  • Solution: Ensure the final recrystallization solvent is neutral. Wash the filter cake with non-acidic, dry solvent (e.g., cold ether).

Phase 4: Purification (Downstream)

Q5: Recrystallization isn't removing the paracetamol. Which solvent system works?

The Issue: Paracetamol and its chloroacetate ester have similar solubility profiles in many polar solvents. The Fix: Use Ethanol or a Methanol/Water gradient, but with strict temperature limits.

Optimized Recrystallization Table:

Solvent SystemSuitabilityNotes
Ethanol (Abs.) High Best balance. Dissolve hot (<50°C), cool slowly to 0°C. [1]
Methanol MediumGood solubility, but risk of transesterification if heated too long.
Water Low AVOID. Promotes hydrolysis. Only use as a rapid anti-solvent if absolutely necessary.
Ethyl Acetate/Hexane HighGood for removing non-polar dimers. Dissolve in min. EtOAc, add Hexane until turbid.

Phase 5: Analytical Validation

Standard vs. Failed Product Comparison
Parameter4-Acetamidophenyl chloroacetate (Target)Paracetamol (Impurity)
HPLC RT (C18) ~5.0 - 6.0 min (Less Polar)~2.5 - 3.0 min (More Polar)
1H NMR (DMSO-d6) Singlet ~4.5 ppm (2H, Cl-CH2-COO-) Singlet ~9.1 ppm (Phenolic -OH)
IR Spectrum ~1760 cm⁻¹ (Ester C=O) ~3300 cm⁻¹ (Broad -OH)

Key Check: Look for the disappearance of the phenolic -OH peak in NMR. If it remains or reappears after workup, hydrolysis has occurred.

References

  • CN101353314A. Preparation method of propacetamol hydrochloride. (2009). Google Patents.
  • Bionova . Factors Affecting the Stability of Paracetamol. (2023). Available at: [Link]

  • UAD . The Influence of Storage Patterns on the Stability of Paracetamol. (2013).[2] Available at: [Link]

Sources

Technical Support Center: Minimizing Side Reactions in the Chloroacetylation of Paracetamol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chloroacetylation of paracetamol. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of this reaction, minimize side-product formation, and optimize your synthetic route. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring a robust and reproducible experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the chloroacetylation of paracetamol?

The primary objective is the selective O-acylation of the phenolic hydroxyl group of paracetamol (4-acetamidophenol) with chloroacetyl chloride to synthesize (4-acetamidophenyl) 2-chloroacetate[1]. This product is a key intermediate in the synthesis of various pharmaceutical derivatives, including propacetamol, an injectable prodrug of paracetamol[2].

Q2: What are the main side reactions I should be aware of?

The principal side reaction is the C-acylation of the aromatic ring, a Friedel-Crafts-type reaction, which leads to the formation of hydroxyaryl ketone isomers.[3] Additionally, the desired O-acylated product can undergo a Fries rearrangement to yield the same C-acylated side products, especially under certain catalytic conditions.[4][5][6]

Q3: What is the mechanistic difference between the desired O-acylation and the C-acylation side reaction?
  • O-acylation is a nucleophilic acyl substitution where the phenolic oxygen of paracetamol acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is typically favored under kinetic control.

  • C-acylation is an electrophilic aromatic substitution (Friedel-Crafts acylation) where the aromatic ring of paracetamol acts as the nucleophile.[7][8] This pathway is generally favored under thermodynamic control, often promoted by the presence of a Lewis acid catalyst.[4]

Q4: How does a Lewis acid catalyst like aluminum chloride (AlCl₃) influence the reaction?

While Lewis acids are classic catalysts for Friedel-Crafts acylations, their use in the chloroacetylation of phenols like paracetamol can be problematic. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid, which can promote the Fries rearrangement of the desired O-acylated product to the thermodynamically more stable C-acylated isomers.[3][7] High concentrations of a Lewis acid catalyst strongly favor C-acylation.[3][4]

Section 2: Troubleshooting Guide

Problem: My final product is a mixture of several compounds, as indicated by TLC and NMR.

Possible Cause 1: Competing C-Acylation

  • Why it happens: You might be inadvertently creating conditions that favor the Friedel-Crafts C-acylation. This is particularly likely if your starting materials or solvent contain traces of Lewis acids, or if the reaction temperature is too high for an extended period.

  • Solution:

    • Avoid Lewis Acid Catalysts: For selective O-acylation, it is best to avoid Lewis acids like AlCl₃, FeBr₃, or TiCl₄.[8]

    • Utilize Base Catalysis: Employ a non-nucleophilic base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity and promoting the desired O-acylation. Anhydrous potassium carbonate is a suitable choice.[2]

    • Control Temperature: Maintain a low reaction temperature (e.g., 0-10°C) to favor the kinetically controlled O-acylation product.[2][6]

Possible Cause 2: Fries Rearrangement

  • Why it happens: The desired O-acylated product can rearrange to the C-acylated product, especially in the presence of acid catalysts or at elevated temperatures.[5][6][9]

  • Solution:

    • Strict Temperature Control: Once the reaction is complete, work up the product promptly and avoid prolonged heating.

    • Quenching: After the reaction, quench any residual reagents and catalysts to prevent post-reaction rearrangement.

    • Purification Conditions: During purification (e.g., recrystallization), use neutral solvents and avoid acidic conditions.

Problem: The yield of my desired product, (4-acetamidophenyl) 2-chloroacetate, is consistently low.

Possible Cause 1: Hydrolysis of Chloroacetyl Chloride

  • Why it happens: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by water. If your solvent or glassware is not scrupulously dry, a significant portion of the acylating agent will be consumed by reaction with water.

  • Solution:

    • Anhydrous Conditions: Use a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) or dioxane.[2] Ensure all glassware is oven-dried before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Possible Cause 2: Inefficient Deprotonation of Paracetamol

  • Why it happens: For efficient O-acylation, the phenolic proton must be removed. If the base is not strong enough or is not present in a sufficient amount, the reaction will be slow and incomplete.

  • Solution:

    • Stoichiometry of Base: Use at least a stoichiometric equivalent of a suitable base, such as anhydrous potassium carbonate. Some procedures recommend a slight excess.[2]

    • Reaction Time: Allow sufficient time for the reaction to go to completion at a low temperature. Monitoring by TLC is crucial. A reaction time of 1-2 hours is often sufficient.[2]

Problem: I am having difficulty purifying the final product.

Possible Cause: Similar Polarity of Products and Starting Material

  • Why it happens: The desired product, unreacted paracetamol, and any C-acylated side products may have similar polarities, making chromatographic separation challenging.

  • Solution:

    • Optimize Reaction Selectivity: The most effective approach is to minimize the formation of side products in the first place by following the recommendations above.

    • Recrystallization: Recrystallization can be an effective method for purification. A mixed solvent system, such as ethanol/water or methanol/water, can be employed.[2][10] The desired product should be less soluble in the cold solvent mixture than the impurities.

    • Washing: Thoroughly washing the crude product with cold water can help remove any water-soluble impurities.

Section 3: Recommended Experimental Protocol

This protocol is designed to favor the selective O-acylation of paracetamol.

Reagents and Equipment:

  • Paracetamol (4-acetamidophenol)

  • Chloroacetyl chloride

  • Anhydrous potassium carbonate

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the dry round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath. Purge the entire system with an inert gas.

  • Reactant Addition: To the flask, add paracetamol (1.0 eq) and anhydrous potassium carbonate (1.0-1.2 eq). Add anhydrous THF to create a stirrable suspension.

  • Cooling: Allow the mixture to cool to 0-5°C with stirring.

  • Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.0-1.1 eq) in a small amount of anhydrous THF and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.[2]

  • Reaction: After the addition is complete, allow the reaction to stir at 5-10°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into cold water to quench the reaction and dissolve the inorganic salts.

  • Isolation: The product may precipitate out of the aqueous solution. If so, collect the solid by filtration, wash it thoroughly with cold water, and dry it under vacuum. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (4-acetamidophenyl) 2-chloroacetate.[2][10]

Section 4: Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Reaction Pathways

This diagram illustrates the choice between the desired O-acylation and the undesired C-acylation/Fries rearrangement.

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Potential Products Paracetamol Paracetamol Base Base Catalysis (e.g., K2CO3) Low Temperature LewisAcid Lewis Acid (e.g., AlCl3) or High Temperature CAC Chloroacetyl Chloride O_Acyl Desired Product: (4-acetamidophenyl) 2-chloroacetate (O-Acylation) Base->O_Acyl Kinetic Control (Favored Pathway) C_Acyl Side Product: Hydroxyaryl Ketone (C-Acylation) LewisAcid->C_Acyl Thermodynamic Control (Side Reaction) LewisAcid->C_Acyl Fries Rearrangement O_Acyl->LewisAcid

Caption: Reaction pathways in the chloroacetylation of paracetamol.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing and resolving low product yield.

G start Low Yield of Desired Product check_conditions Were anhydrous conditions used? start->check_conditions check_base Was sufficient base (e.g., K2CO3) used? check_conditions->check_base Yes sol_dry Action: Ensure all glassware is oven-dried and use anhydrous solvent. check_conditions->sol_dry No check_temp Was the reaction temperature kept low (0-10°C)? check_base->check_temp Yes sol_base Action: Use 1.0-1.2 eq. of anhydrous base. check_base->sol_base No sol_temp Action: Maintain strict temperature control to minimize side reactions. check_temp->sol_temp No end_node Re-run experiment with optimized conditions check_temp->end_node Yes (Consider other factors, e.g., reagent purity) sol_dry->end_node sol_base->end_node sol_temp->end_node

Caption: Troubleshooting workflow for low yield.

Section 5: Influence of Reaction Conditions on Product Selectivity

ParameterCondition Favoring O-Acylation (Desired)Condition Favoring C-Acylation (Side Product)Rationale
Catalyst Base (e.g., K₂CO₃, Pyridine)Lewis Acid (e.g., AlCl₃, TfOH)[3][4]Base catalysis increases the nucleophilicity of the phenolic oxygen. Lewis acids activate the acyl chloride for electrophilic aromatic substitution and promote the Fries rearrangement.[11]
Temperature Low (e.g., 0-10°C)HighO-acylation is kinetically favored, while C-acylation and the Fries rearrangement are thermodynamically favored and have higher activation energies.[6]
Solvent Aprotic, non-polar to moderately polar (e.g., THF, Dioxane)[2]Polar or conditions favoring ion separationNon-polar solvents favor the ortho product in Fries rearrangements, but for selective O-acylation, the key is avoiding conditions that promote C-acylation.[6]

References

  • Department of Chemistry, University of Calgary. (n.d.). Ch24 - Acylation of phenols. Retrieved from [Link]

  • CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? Retrieved from [Link]

  • Introduction to Organic Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of the relationship between C- and O-acylations of phenol... Retrieved from [Link]

  • Google Patents. (n.d.). US3985783A - Process for ring acylation of phenols.
  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353314A - Preparation of propacetamol hydrochloride.
  • Chemsrc. (n.d.). (4-acetamidophenyl) 2-chloroacetate | CAS#:17321-63-0. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The extraction and purification of paracetamol from tablets. Retrieved from [Link]

Sources

optimizing temperature for 4-Acetamidophenyl 2-chloroacetate stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Acetamidophenyl 2-chloroacetate Stability

Role: Senior Application Scientist Subject: Temperature Optimization & Stability Protocols for 4-Acetamidophenyl 2-chloroacetate Reference ID: TS-APA-CL-001

Executive Summary: The Stability Paradox

You are working with 4-Acetamidophenyl 2-chloroacetate (also known as 4-acetamidophenyl chloroacetate), a critical intermediate often used in the synthesis of prodrugs like Propacetamol.[1]

The Core Challenge: This molecule is significantly less stable than standard paracetamol esters (like 4-acetamidophenyl acetate). The presence of the


-chloro group  exerts a strong electron-withdrawing inductive effect (-I effect). This increases the electrophilicity of the carbonyl carbon, lowering the activation energy (

) for nucleophilic attack (hydrolysis).

Implication: Standard "room temperature" protocols often fail. This guide provides the temperature-critical workflows required to maintain integrity from synthesis to storage.

Module 1: Critical Handling & Synthesis (The "Cold Chain" Rule)

Context: The most common user report is "low yield" or "high impurity profile" immediately post-synthesis. This is almost always a temperature excursion issue during the reaction or isolation phase.

Protocol: Temperature Control During Synthesis

Based on Propacetamol intermediate synthesis protocols.

PhaseRecommended T (

C)
Technical Rationale
Reagent Addition -15

C to -10

C
The reaction of Chloroacetyl chloride with Paracetamol is highly exothermic. High T favors polymerization and di-acylation.
Reaction Maintenance < 0

C
Prevents the kinetic acceleration of ester hydrolysis by residual moisture or base catalysts (e.g., Triethylamine).
Quenching/Workup 0

C to 4

C
Heat generated during quenching can instantly degrade the newly formed ester.
Drying/Isolation < 30

C
Vacuum drying must be done gently. Avoid high-heat ovens.

Troubleshooting Q&A:

Q: I see a "mystery peak" at RRT 0.8 during synthesis monitoring. What is it? A: This is likely Paracetamol (the starting material) reforming via hydrolysis.[2] If your reaction temperature spiked above 5


C in the presence of base (TEA/Pyridine) and trace water, the base catalyzed the hydrolysis of your product back to the starting material. Corrective Action:  Cool the reactor to -10

C before adding the acid chloride and ensure anhydrous solvents are used.

Module 2: Analytical Stability (The Autosampler Effect)

Context: Researchers often observe degradation during the HPLC run, leading to false "instability" data.

Workflow: Stability-Indicating HPLC Setup
  • Solvent pH: Avoid unbuffered water. The

    
    -chloro ester is labile in both acidic and basic conditions. Use a buffered mobile phase (pH 4.5 - 5.5 is the stability window).
    
  • Autosampler Temperature: Must be set to 4

    
    C. 
    
    • Data: At 25

      
      C in solution, degradation can be detectable within 4–6 hours. At 4
      
      
      
      C, stability is maintained for >24 hours.

Q: My calibration curve for the standard is non-linear. Why? A: If your standard sits in the autosampler at room temperature while the sequence runs, the concentration decreases over time. The "low concentration" standards (injected last) will appear artificially low. Protocol: Prepare standards immediately before injection or enforce 4


C cooling.

Module 3: Long-Term Stability Prediction (Arrhenius Protocol)

Context: You cannot wait 2 years to determine shelf life. You must use Accelerated Stability Testing (AST) based on ICH Q1A guidelines and the Arrhenius equation.

Visualizing the Degradation Pathway

The primary degradation route is hydrolysis.

DegradationPathway Figure 1: Hydrolysis Pathway of 4-Acetamidophenyl 2-chloroacetate Compound 4-Acetamidophenyl 2-chloroacetate Transition Tetrahedral Intermediate Compound->Transition + H2O / k1 Water H2O (Nucleophile) Water->Transition Paracetamol 4-Acetamidophenol (Paracetamol) Transition->Paracetamol Hydrolysis Chloroacetic Chloroacetic Acid Transition->Chloroacetic Cleavage

Step-by-Step Arrhenius Prediction Protocol

Step 1: Stress Testing Incubate samples at three distinct elevated temperatures (isothermal stress) to accelerate degradation.

  • Condition A: 40

    
    C[3]
    
  • Condition B: 50

    
    C[4]
    
  • Condition C: 60

    
    C
    

Step 2: Determine Rate Constants (


) 
Plot 

vs. Time for each temperature.
  • Since hydrolysis is typically pseudo-first-order (in buffered solution), the slope of this line

    
    .
    

Step 3: The Arrhenius Plot Plot


 (y-axis) vs. 

(x-axis, in Kelvin).
  • Slope (

    
    ): 
    
    
    
  • Y-intercept (

    
    ): 
    
    
    

Step 4: Extrapolation Calculate the rate constant at storage temperature (e.g., 25


C or 298.15 K) using:


Step 5: Shelf Life Calculation (


) 
The time for 10% degradation (standard pharmaceutical limit):


Troubleshooting Q&A:

Q: My Arrhenius plot is curved, not linear. What does this mean? A: A curved plot indicates a change in the degradation mechanism (e.g., shifting from hydrolysis to oxidation or solid-state melting).

  • Check: Did the 60

    
    C sample melt? (Melting point is approx 183-186
    
    
    
    C, but impurities lower this).
  • Check: Is humidity controlled? Moisture content must be constant across all temperatures for the Arrhenius assumption to hold.

Module 4: Storage Troubleshooting Guide

IssueRoot CauseCorrective Action
Product turns pink/brown Oxidation of the hydrolyzed paracetamol moiety.Store under Nitrogen/Argon atmosphere. Ensure container is light-resistant (amber vials).
Clumping/Caking Moisture Absorption . The chloroacetate group is hygroscopic.Store with active desiccant (Silica gel). Store at -20

C for long term.
Acrid Smell Chloroacetic Acid release.This indicates significant hydrolysis. The material is likely compromised. Perform HPLC purity check immediately.
Workflow: Stability Testing Decision Tree

StabilityWorkflow Figure 2: ICH-Compliant Stability Workflow for Labile Esters Start Start Stability Study Selection Select Conditions (ICH Q1A) Start->Selection Storage Incubation (40°C, 50°C, 60°C) Selection->Storage Sampling Sampling Points (0, 1, 3, 6 Months) Storage->Sampling Analysis HPLC Analysis (T_autosampler = 4°C) Sampling->Analysis Calc Calculate k_obs (First Order Kinetics) Analysis->Calc Arrhenius Arrhenius Plot Extrapolate to 25°C Calc->Arrhenius Decision Determine Shelf Life Arrhenius->Decision

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][7][8] International Council for Harmonisation.[8] Link

  • Fadl, T. A., et al. (1998). Paracetamol (acetaminophen) esters of some non-steroidal anti-inflammatory carboxylic acids as mutual prodrugs.[9][10][11] Inflammopharmacology.[9] (Demonstrates the hydrolysis kinetics of paracetamol esters). Link

  • Devarajan-Ketha, H., & Sloan, K. B. (2016). Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation.[1] Journal of the Brazilian Chemical Society. (Details the synthesis of Propacetamol using 4-acetamidophenyl 2-chloroacetate as a key intermediate and temperature conditions). Link

  • Connors, K. A., et al. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.

Sources

Technical Support Center: Removal of Unreacted Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling chloroacetyl chloride in your chemical synthesis workflows. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the removal of unreacted chloroacetyl chloride from your final product. The information presented here is grounded in established chemical principles and validated experimental practices to ensure both the purity of your product and the safety of your laboratory operations.

Introduction to Chloroacetyl Chloride

Chloroacetyl chloride (ClCH₂COCl) is a highly reactive bifunctional compound, making it a valuable reagent in organic synthesis, particularly for the formation of amide bonds and as an intermediate in the production of pharmaceuticals and herbicides.[1][2][3] Its high reactivity, however, also means that unreacted starting material can be a persistent impurity in the final product. Complete removal of this corrosive and toxic reagent is crucial for the integrity of downstream applications and for meeting regulatory standards.[4][5][6]

This guide provides a structured approach to troubleshooting and addressing common challenges associated with the removal of chloroacetyl chloride.

Physical and Chemical Properties

A thorough understanding of chloroacetyl chloride's properties is fundamental to selecting an appropriate removal strategy.

PropertyValueSource
Molecular Formula C₂H₂Cl₂O[1]
Molar Mass 112.94 g/mol [1]
Appearance Colorless to yellow liquid[1]
Boiling Point 105-106 °C (221-223 °F)[1][7][8]
Melting Point -22 °C (-8 °F)[1][7]
Density 1.42 g/mL[1]
Solubility in Water Reacts violently[1][5][9][10]
Solubility in Organic Solvents Soluble in acetone, ether, and benzene[8][11]

Chloroacetyl chloride's reactivity with water is a key consideration. It hydrolyzes to form chloroacetic acid and hydrochloric acid (HCl), a reaction that is often exothermic.[4][9][11] This reactivity can be exploited for quenching but must be carefully controlled.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing detailed, step-by-step protocols.

Scenario 1: Residual Chloroacetyl Chloride Detected in NMR/LC-MS After Initial Workup

Question: I've performed an N-acylation reaction using chloroacetyl chloride and a standard aqueous workup. However, my analytical data (¹H NMR, LC-MS) indicates the presence of residual chloroacetyl chloride in my isolated product. How can I effectively remove it?

Answer: The presence of residual chloroacetyl chloride after a standard workup is a common issue, often due to incomplete quenching or inefficient extraction. Here is a systematic approach to address this:

Step 1: In-Situ Quenching (The First Line of Defense)

The most effective way to remove unreacted chloroacetyl chloride is to convert it into a more easily removable species before initiating the aqueous workup.

Protocol: Alkaline Quench

  • Cool the Reaction Mixture: Before quenching, cool your reaction mixture in an ice-water bath (0-5 °C). This is crucial to control the exothermicity of the quenching reaction.

  • Prepare Quenching Solution: Prepare a dilute aqueous solution of a base, such as 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium carbonate (Na₂CO₃).

  • Slow Addition: Slowly add the basic solution to the cooled, stirred reaction mixture. Monitor for any significant temperature increase or gas evolution (CO₂).

  • Stir: Allow the mixture to stir at room temperature for 15-30 minutes to ensure complete hydrolysis of the chloroacetyl chloride to the sodium salt of chloroacetic acid.[12]

Causality: Chloroacetyl chloride reacts with the base and water to form sodium chloroacetate, which is highly water-soluble and will be readily removed during the subsequent aqueous extraction.

Step 2: Enhanced Extractive Workup

If quenching alone is insufficient, a more rigorous extractive workup is necessary.

Protocol: Multi-Step Extraction

  • Solvent Selection: Choose an appropriate organic solvent for extraction that is immiscible with water and in which your product is highly soluble. Common choices include ethyl acetate, dichloromethane, or diethyl ether.

  • Initial Water Wash: After the quenching step, transfer the biphasic mixture to a separatory funnel. Separate the layers and wash the organic layer with deionized water. This will remove the bulk of the water-soluble byproducts.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This step is critical for removing any remaining acidic byproducts, such as chloroacetic acid and HCl.[12]

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and reduces the amount of dissolved water in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Diagram: Decision Workflow for Chloroacetyl Chloride Removal

Removal_Workflow Start Reaction Complete Quench In-Situ Quenching (e.g., NaHCO3 soln.) Start->Quench Extraction Extractive Workup (Basic & Brine Washes) Quench->Extraction Analysis Analyze Product Purity (NMR, LC-MS) Extraction->Analysis Product_OK Product is Pure Analysis->Product_OK Purity Confirmed Product_Not_OK Residual Impurities Detected Analysis->Product_Not_OK Impurity Present Distillation Distillation (for thermally stable products) Product_Not_OK->Distillation High Boiling Point Product Chromatography Column Chromatography Product_Not_OK->Chromatography Thermally Labile Product Distillation->Product_OK Chromatography->Product_OK Purification_Selection Start Crude Product with Unreacted Chloroacetyl Chloride Product_Properties Assess Product Properties: - Thermal Stability - Boiling Point - Polarity Start->Product_Properties Thermally_Stable Thermally Stable? Product_Properties->Thermally_Stable BP_Difference Sufficient Boiling Point Difference? Thermally_Stable->BP_Difference Yes Chromatography Column Chromatography Thermally_Stable->Chromatography No Distillation Distillation BP_Difference->Distillation Yes BP_Difference->Chromatography No

Sources

Technical Support Center: 4-Acetamidophenyl 2-chloroacetate Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Stability Issues of 4-Acetamidophenyl 2-chloroacetate Document ID: TS-SOL-4APC-001 Last Updated: February 20, 2026 Audience: Pharmaceutical Researchers, Medicinal Chemists

Executive Summary & Chemical Profile

The Core Challenge: 4-Acetamidophenyl 2-chloroacetate (an ester prodrug/intermediate of Paracetamol) presents a dual challenge: low aqueous solubility (<0.3 mg/mL) and high hydrolytic instability .

Many researchers mistake decomposition for dissolution. If your compound dissolves rapidly in water at neutral/basic pH, you have likely hydrolyzed the ester bond, generating Paracetamol (high solubility) and Chloroacetic acid (toxic).

Compound Profile:

Property Value / Characteristic Implication
Molecular Weight 227.64 g/mol Small molecule, amenable to cosolvents.
Water Solubility ~0.28 mg/mL (25°C) "Very slightly soluble." Requires enhancement for bio-assays.
LogP (Predicted) ~2.1 Moderately lipophilic; crosses membranes well.
Reactivity Alkylating Agent (SN2) WARNING: The chloroacetate group reacts with nucleophiles (amines, thiols).

| Stability | Labile Ester | Hydrolyzes rapidly at pH > 7.0. |

Diagnostic Workflow: Dissolution vs. Decomposition

Before attempting solubilization, you must verify that your "solution" contains the intact ester.

DiagnosticTree Start Start: Solid Compound SolventCheck Attempt Dissolution in Target Buffer (e.g., PBS) Start->SolventCheck Observation Visual Observation SolventCheck->Observation Clear Solution is Clear Observation->Clear Dissolves Cloudy Solution is Cloudy/Precipitates Observation->Cloudy Undissolved HPLC MANDATORY: Run HPLC/TLC (Compare vs. Paracetamol Std) Clear->HPLC Action3 SOLUBILITY ISSUE. Use Cosolvent/Cyclodextrin Protocols. Cloudy->Action3 Result1 Peak matches Paracetamol HPLC->Result1 Decomposed Result2 Unique Peak (Ret. Time > Paracetamol) HPLC->Result2 Intact Action1 FAILURE: Hydrolysis occurred. Switch to pH < 6 or anhydrous solvent. Result1->Action1 Action2 SUCCESS: True Solubility. Proceed to Bio-assay. Result2->Action2

Figure 1: Diagnostic decision tree to distinguish between true solubility and hydrolytic degradation.

Solubilization Protocols

Protocol A: Organic Co-solvent (Stock Solution Method)

Best for: In vitro cellular assays where <1% DMSO is tolerable.

Mechanism: Uses a water-miscible organic solvent to disrupt the crystal lattice before dilution. Caution: Avoid storing the aqueous dilution; prepare fresh immediately before use.

  • Stock Preparation:

    • Dissolve 4-Acetamidophenyl 2-chloroacetate in anhydrous DMSO to a concentration of 50–100 mM .

    • Note: DMSO is preferred over Ethanol because Ethanol can participate in transesterification over long storage.

  • Dilution (The "Crash-Out" Prevention Step):

    • Do not add DMSO stock directly to a large volume of static buffer.

    • Technique: Place the culture medium/buffer on a vortex mixer. Slowly inject the DMSO stock into the vortexing liquid.

    • Target: Final DMSO concentration should be ≤ 0.5% (v/v).

  • Stability Check: Use within 30 minutes of dilution.

Protocol B: Cyclodextrin Complexation (Recommended)

Best for: Animal studies (IP/IV) or stability-sensitive assays.

Mechanism: The hydrophobic phenyl ring inserts into the cyclodextrin cavity, shielding the ester bond from hydrolytic attack and increasing apparent solubility. HP-β-CD is the gold standard for paracetamol derivatives [1].

Materials: Hydroxypropyl-β-cyclodextrin (HP-β-CD), 10 mM Citrate Buffer (pH 5.5).

  • Vehicle Preparation:

    • Prepare a 20% (w/v) HP-β-CD solution in 10 mM Citrate Buffer (pH 5.5).

    • Why pH 5.5? Minimizes base-catalyzed hydrolysis of the chloroacetate ester.

  • Complexation:

    • Add excess 4-Acetamidophenyl 2-chloroacetate solid to the vehicle.

    • Shake/rotate at 25°C for 24 hours (protect from light).

  • Filtration:

    • Filter through a 0.22 µm PVDF filter to remove undissolved solid.

    • Expected Result: Solubility often increases 10–50 fold compared to water.

Protocol C: Anhydrous Formulation (Storage)

Best for: Long-term storage of stocks.

  • Solvent: Anhydrous PEG 400 or Propylene Glycol.

  • Method: Dissolve compound in 100% PEG 400.

  • Usage: Dilute 1:100 into aqueous buffer immediately prior to administration.

Stability & Reactivity Hazards

The "chloroacetate" moiety is not just a lipophilic cap; it is a reactive functional group.

The Hydrolysis Trap

In aqueous buffers (especially pH > 7.0), the ester bond is attacked by hydroxide ions.

  • Reaction: 4-Acetamidophenyl 2-chloroacetate + H₂O → Paracetamol + Chloroacetic Acid

  • Consequence: Chloroacetic acid is a strong acid (pKa 2.8) and highly toxic. Its release causes a pH drop, further complicating assays.

Incompatible Buffers (Critical)

Do NOT use the following buffers:

  • Tris (Tris(hydroxymethyl)aminomethane): The primary amine in Tris will react with the alkyl chloride (chloroacetate) via SN2 reaction, creating a covalent adduct and deactivating your compound.

  • Glycine / Amino Acid Buffers: Same mechanism (nucleophilic attack).

Recommended Buffers:

  • Phosphate (PBS) - Use only for short durations.

  • Citrate (pH 4.0–6.0) - Optimal for stability.

  • Acetate (pH 4.0–5.0).

Frequently Asked Questions (FAQ)

Q1: My solution turned acidic over time. Why? A: Your compound hydrolyzed. The cleavage of the ester releases chloroacetic acid. This confirms the compound is degrading. Switch to a lower pH buffer (pH 5.0) or use Protocol B (Cyclodextrins) to shield the ester.

Q2: Can I autoclave the solution? A: Absolutely not. Heat will instantly hydrolyze the ester and potentially degrade the paracetamol core. Sterilize via 0.22 µm filtration (PVDF or PTFE membranes).

Q3: Why is the solubility lower than reported in some papers? A: Check if the literature refers to "Paracetamol" (the parent) or the "Chloroacetate ester". The ester is significantly less soluble (approx. 0.28 mg/mL) than Paracetamol (~14 mg/mL). If a paper claims high solubility without co-solvents, they likely measured the hydrolysis product.

Q4: Is this compound toxic to cells? A: Yes, potentially more than the parent drug. The chloroacetate group acts as an alkylating agent. Ensure you run a "Vehicle + Chloroacetic Acid" control to distinguish between the drug's effect and the toxicity of the leaving group.

References

  • Development and Characterization of Paracetamol Complexes with Hydroxypropyl-β-Cyclodextrin. Brieflands / J. Pharm. Sci. (Demonstrates HP-β-CD effectiveness for paracetamol derivatives).

  • Hydrolysis rate of phenyl chloroacetate esters. ResearchGate / J. Chem. Soc. (Kinetics of chloroacetate hydrolysis and susceptibility to base catalysis).

  • 4-(Acetylamino)phenyl chloroacetate Properties. EPA CompTox Chemicals Dashboard. (Physicochemical properties and identifiers).

  • Prodrug Activation Strategies. BOC Sciences. (General principles of ester prodrug solubility and stability).

controlling moisture sensitivity of 4-Acetamidophenyl 2-chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 4-APCA | CAS: 17321-63-0 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Activated Ester" Challenge

Welcome to the technical support hub for 4-Acetamidophenyl 2-chloroacetate . If you are accessing this guide, you are likely experiencing issues with compound stability, unexpected hydrolysis, or low yields during nucleophilic substitution reactions.

The Core Issue: This compound is not a standard ester. The


-chlorine atom exerts a strong inductive effect (-I), significantly increasing the electrophilicity of the carbonyl carbon. While this makes it an excellent intermediate for synthesizing paracetamol prodrugs or functionalized derivatives, it also renders the ester bond highly susceptible to moisture-induced cleavage [1, 5].
Part 1: Troubleshooting Guide (Q&A)
Q1: My white powder has turned into a sticky, off-white paste. What happened?

Diagnosis: Hydrolytic Degradation. You are observing the breakdown of the ester into its parent components: Paracetamol (Acetaminophen) and Chloroacetic Acid .

  • The Chemistry: Moisture from the atmosphere attacks the activated carbonyl.

  • The Physical Change: While pure Paracetamol has a high melting point (~169°C), Chloroacetic acid melts at ~63°C and is highly hygroscopic. The resulting mixture often forms a eutectic system with a depressed melting point, appearing as a sticky semi-solid or "melt" at room temperature.

  • Immediate Action: Check the pH of the material.[1] A significant drop in pH (acidic) confirms the release of chloroacetic acid. Do not use this material for sensitive biological assays.

Q2: I am seeing low yields during amine substitution reactions. Is the reagent bad?

Diagnosis: Competitive Hydrolysis. If you are using this reagent to attach a chloroacetyl group to an amine (or other nucleophiles), water is your enemy.

  • Root Cause: The reaction rate of water with 4-APCA is competitive with your desired nucleophile, especially under basic conditions used to scavenge HCl.

  • Solution: Switch to anhydrous solvents (THF or DCM) and ensure your base (e.g., Triethylamine) is dry. If using aqueous conditions is unavoidable, you must use a large excess of the reagent, but this complicates purification [2].

Q3: Can I store this compound at room temperature?

Diagnosis: Storage Violation. No. Unlike standard phenyl acetates, the chloroacetate moiety destabilizes the ester.

  • Protocol: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).

  • Long-term: For storage >3 months, store at -20°C in a sealed vial inside a desiccator containing silica gel or Drierite.

Part 2: Technical Deep Dive & Mechanisms
The Hydrolysis Mechanism

The instability of 4-APCA is driven by the electron-withdrawing nature of the chlorine atom. The diagram below illustrates why water attacks this molecule so aggressively compared to standard paracetamol acetate.

HydrolysisMechanism Substrate 4-Acetamidophenyl 2-chloroacetate Activation Inductive Effect (-I) of Chlorine Substrate->Activation Cl pulls e- Attack Nucleophilic Attack (H2O) Activation->Attack Increases Electrophilicity Intermediate Tetrahedral Intermediate Attack->Intermediate Rate Limiting Step Products Paracetamol + Chloroacetic Acid Intermediate->Products Collapse

Figure 1: Mechanistic pathway of moisture-induced hydrolysis. The chlorine atom activates the carbonyl, lowering the energy barrier for water attack [5].

Comparative Stability Data

The following table highlights the reactivity difference between standard esters and activated chloroacetates.

FeaturePhenyl Acetate (Standard)4-Acetamidophenyl 2-chloroacetate (Activated)
Leaving Group pKa ~10 (Phenol)~9.5 (4-Acetamidophenol)
Acyl Substituent Methyl (-CH3)Chloromethyl (-CH2Cl)
Electronic Effect Hyperconjugation (Stabilizing)Inductive Withdrawal (Destabilizing)
Hydrolysis Half-life (pH 7) Days/WeeksHours (dependent on solvent/buffer) [3]
Storage Requirement Ambient, DryRefrigerated, Desiccated
Part 3: Standard Operating Procedures (SOPs)
SOP-01: Purification of Partially Hydrolyzed 4-APCA

Use this protocol if your compound shows <10% hydrolysis (sticky surface but solid core).

  • Dissolution: Dissolve the crude material in a minimal amount of dry Ethyl Acetate (approx. 5 mL per gram).

  • Wash: Wash the organic layer quickly with cold 5% Sodium Bicarbonate (NaHCO3) solution.

    • Why? This neutralizes and extracts the Chloroacetic acid byproduct into the aqueous phase.

    • Caution: Do this quickly ( < 2 mins) to prevent base-catalyzed hydrolysis of the remaining ester.

  • Dry: Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO4) .[2]

  • Precipitation: Filter and add Hexanes or Petroleum Ether dropwise until the solution becomes cloudy. Cool to -20°C to recrystallize.

  • Validation: Check melting point. Target range: 130–135°C (Note: Literature varies, but sharp MP indicates purity) [1].

SOP-02: Handling for Synthesis (The "Dry Chain")

Follow this workflow to ensure high yields in substitution reactions.

HandlingWorkflow Start Remove from Fridge (Allow to warm to RT in sealed vessel) Open Open in Inert Atmosphere (Glovebox or N2 cone) Start->Open Prevents condensation Solvent Dissolve in Anhydrous Solvent (THF/DCM, <50 ppm H2O) Open->Solvent Avoids hydrolysis React Add Reagents (Base must be dry) Solvent->React Quench Quench Reaction React->Quench

Figure 2: "Dry Chain" workflow for handling moisture-sensitive activated esters.

References
  • PubChem. (n.d.). 4-Acetamidophenyl 2-chloroacetate Compound Summary. National Library of Medicine. Retrieved February 20, 2026, from [Link]

  • Schwarzenbach, R. P., & Gschwend, P. M. (1993).[3] Hydrolysis of Phenyl Acetate and Activated Esters. Stanford University Earth Sciences. Retrieved February 20, 2026, from [Link]

  • Nunes, S. C., et al. (2016).[2] Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism. Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • Crugeiras, J., et al. (2001). Micellar Effects on the Spontaneous Hydrolysis of Phenyl Esters. Journal of Chemical Education. Retrieved February 20, 2026, from [Link]

Sources

separation of 4-Acetamidophenyl 2-chloroacetate from paracetamol by-products

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the purification of 4-Acetamidophenyl 2-chloroacetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the separation of 4-Acetamidophenyl 2-chloroacetate from its precursor, paracetamol, and related by-products.

Introduction: The Synthetic Context

The synthesis of 4-Acetamidophenyl 2-chloroacetate typically involves the chloroacetylation of paracetamol (N-(4-hydroxyphenyl)acetamide). While seemingly straightforward, this reaction can result in a complex mixture containing the desired product, unreacted starting material, and various process-related impurities. The structural similarity between these compounds presents a significant purification challenge.

Understanding the potential impurities is the first step toward effective separation. The primary components in the crude product mixture are:

  • 4-Acetamidophenyl 2-chloroacetate: The desired product.

  • Paracetamol (Acetaminophen): Unreacted starting material.

  • 4-Aminophenol (PAP): A common precursor and degradation product of paracetamol, known for its potential toxicity.[1][2] Its presence can also lead to colored impurities.[3]

  • Di-acylated By-products: Over-reaction can lead to the formation of compounds like 4-(acetylamino)phenyl acetate.[4][5]

  • Other Process-Related Impurities: Depending on the synthesis route of the initial paracetamol, other impurities like N-(4-hydroxyphenyl)propanamide or N-(2-hydroxyphenyl)acetamide may be present.[4]

This guide will focus on chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) for analytical and small-scale preparative work, and conventional column chromatography for larger-scale purification.

Visual Workflow: From Synthesis to Pure Compound

The following diagram illustrates the general workflow for obtaining pure 4-Acetamidophenyl 2-chloroacetate.

cluster_synthesis Synthesis cluster_analysis Analysis & Purification Paracetamol Paracetamol Reaction Chloroacetylation Reaction Paracetamol->Reaction  Chloroacetyl  Chloride Crude_Product Crude_Product Reaction->Crude_Product  Work-up HPLC_Analysis HPLC_Analysis Crude_Product->HPLC_Analysis  Quality Check Decision Purity Acceptable? HPLC_Analysis->Decision Pure_Product Pure Product (& Characterization) Decision->Pure_Product Yes Purification Preparative Chromatography (HPLC / Column) Decision->Purification No Purification->Pure_Product

Caption: General workflow from synthesis to purification.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for analyzing the purity of the crude reaction mixture and for high-resolution preparative separations. Reversed-phase (RP-HPLC) is most effective, separating compounds based on their hydrophobicity.

Recommended Analytical HPLC Method

This table outlines a robust starting point for method development.

ParameterRecommended ConditionRationale & Expertise
Column C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mmC18 is the standard for reversed-phase and provides excellent retention for moderately polar compounds like paracetamol and its derivatives.[6][7][8]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of phenolic hydroxyl groups and residual silanols on the column, leading to sharper peaks and preventing tailing.[7][9]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and UV transparency. Methanol can offer different selectivity and is a viable alternative.[7][10]
Gradient Elution 20% to 80% B over 20 minutesA gradient is necessary to elute compounds with a range of polarities, from the more polar 4-aminophenol to the less polar desired product, within a reasonable time and with good resolution.[6][10]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Detection (UV) 245 nmThis wavelength provides a good response for both paracetamol and its derivatives, which share a similar chromophore.[11]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[12]
HPLC Troubleshooting Guide (Q&A Format)

Question: Why is there poor resolution between my product (4-Acetamidophenyl 2-chloroacetate) and the starting paracetamol?

Answer: This is a common issue due to their structural similarity. Here are the primary causes and solutions:

  • Insufficient Organic Modifier: Your mobile phase may not be strong enough to differentiate the two compounds effectively.

    • Solution: Decrease the initial concentration of the organic solvent (Mobile Phase B) or flatten the gradient slope. A shallower gradient increases the interaction time with the stationary phase, allowing for better separation of closely eluting peaks.

  • Incorrect Solvent Choice: The selectivity of your mobile phase may not be optimal.

    • Solution: If using acetonitrile, try substituting it with methanol. Methanol has different solvent properties and can alter the elution order or improve the separation factor between analytes.

  • Column Inefficiency: The column may be old, contaminated, or have a void at the inlet.

    • Solution: First, try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol).[13] If this fails, replace the column. Using a guard column is highly recommended to protect the analytical column from contamination.[14][15]

Question: My peaks are tailing, especially for 4-aminophenol. What is causing this?

Answer: Peak tailing for basic or acidic compounds is often caused by secondary interactions with the stationary phase.

  • Silanol Interactions: Free silanol groups on the silica backbone of the C18 column can interact with polar functional groups (like the amine on 4-aminophenol or the phenol on paracetamol), causing tailing.

    • Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5). The low pH protonates the silanol groups, minimizing these secondary interactions.[9] Using a high-purity, end-capped column also significantly reduces the number of available silanols.

  • Column Overload: Injecting too much sample can saturate the column, leading to broad and tailing peaks.

    • Solution: Dilute your sample and reinject. If you need to load a large amount for preparative purposes, use a column with a larger internal diameter.[9]

Visualizing a Troubleshooting Path

Start Poor Resolution (Product & Paracetamol) Q1 Is the gradient optimized? Start->Q1 A1 Action: Flatten the gradient slope (e.g., 0.5% B/min). Q1->A1 No Q2 Is the mobile phase selectivity optimal? Q1->Q2 Yes A1->Q2 A2 Action: Switch organic solvent (ACN <-> MeOH). Q2->A2 No Q3 Is the column healthy? Q2->Q3 Yes A2->Q3 A3 Action: Flush with strong solvent. Check for voids. Q3->A3 No End Resolution Improved Q3->End Yes A3->End

Caption: Decision tree for troubleshooting poor HPLC resolution.

HPLC FAQs

Q: What type of guard column should I use? A: Always use a guard column from the same manufacturer and with the same packing material as your analytical column. Mismatched phases can lead to altered selectivity and peak distortion. Using the correct guard column is crucial for reproducible results and protecting your primary column.[14]

Q: My system backpressure is suddenly very high. What should I do? A: High backpressure is typically caused by a blockage. Systematically identify the source by removing components in reverse order (column -> tubing -> injector). First, remove the column and replace it with a union. If the pressure returns to normal, the blockage is in the column. Try back-flushing the column (disconnected from the detector) with a strong solvent. If the pressure remains high, the inlet frit may be clogged and needs replacement.[16]

Q: Can I use this method for preparative purification? A: Yes. The analytical method can be scaled up for preparative HPLC. You will need a column with a larger diameter (e.g., >20 mm) and a higher flow rate. You may need to adjust the gradient and sample concentration to avoid overloading the column.

Section 2: Preparative Column Chromatography

For purifying gram-scale quantities of 4-Acetamidophenyl 2-chloroacetate, traditional silica gel column chromatography is a cost-effective method.

Recommended Column Chromatography Protocol
  • Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is suitable for this separation.

  • Mobile Phase (Eluent) Selection:

    • The polarity of the eluent is critical. A solvent system of Hexane/Ethyl Acetate or Dichloromethane/Methanol is a good starting point.

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. Aim for a ratio that gives your desired product an Rf value of ~0.3-0.4, with clear separation from paracetamol and other impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in your starting eluent (a low-polarity mixture, e.g., 9:1 Hexane/EtOAc).

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in sharper bands.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system determined by TLC.

    • Gradually increase the polarity of the eluent (step or gradient elution) to move the compounds down the column. For example, move from 10% EtOAc in Hexane to 20%, then 30%, etc.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

Column Chromatography Troubleshooting Guide (Q&A Format)

Question: My compounds are not separating well; the bands are overlapping.

Answer: Poor separation (co-elution) is usually due to an incorrect choice of solvent or poor column packing.

  • Suboptimal Solvent System: Your eluent may be too polar, causing all compounds to move down the column too quickly without sufficient interaction with the silica.

    • Solution: Re-optimize the solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The goal is to maximize the difference in Rf values (ΔRf) between your product and the main impurities.[17]

  • Improper Column Packing: Cracks, channels, or an uneven surface in the silica bed will lead to band broadening and poor separation.

    • Solution: Ensure the column is packed uniformly as a homogenous slurry. Gently tap the column as the silica settles to encourage even packing. Never let the top of the silica bed run dry.

  • Sample Overload: Loading too much crude material will exceed the column's capacity, making effective separation impossible.

    • Solution: As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude product). If separation is still difficult, increase this to 50:1 or 100:1.

Question: I have colored impurities in my crude product. How do I remove them?

Answer: Colored impurities often arise from the oxidation of 4-aminophenol.[3][18]

  • Chromatographic Removal: These impurities are often highly polar and will stick to the top of the silica gel column. They may elute very late or not at all.

  • Pre-treatment: For intensely colored crude products, you can perform a pre-treatment before chromatography.

    • Solution: Dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal. The charcoal adsorbs many colored impurities. Heat the mixture briefly, then filter the charcoal off through celite before proceeding with purification. Be aware that charcoal can also adsorb some of your product, potentially reducing yield.

    • An alternative chemical method involves heating the crude product with a reducing agent like sodium dithionite, which can reduce conjugated colored dyes to colorless substances.[3][19]

FAQs

Q: Can I reuse my silica gel column? A: It is generally not recommended for high-purity applications. Highly retained impurities can remain on the column and contaminate subsequent purifications. For routine, less stringent purifications, a column can sometimes be flushed with a very polar solvent (like methanol) and then re-equilibrated, but this is not ideal.

Q: My product is crystallizing on the column. What should I do? A: This happens when the eluent is not a good solvent for your compound. The concentration in the band exceeds its solubility, causing it to precipitate. Solution: Switch to a solvent system where your product has better solubility. This may involve adding a small amount of a more effective solvent, like dichloromethane or a few drops of methanol, to the eluent mixture.

References
  • Knöfel, A., & Marten, S. (n.d.). High Speed Analysis of Paracetamol and its Process Impurities.
  • Academia.edu. (n.d.).
  • PubMed. (2006, February 15). Rapid Separation and Determination of Process-Related Substances of Paracetamol Using Reversed-Phase HPLC With Photo Diode Array as a Detector.
  • MAC-MOD Analytical. (n.d.). Separation of Paracetamol and Related Substances following European Pharmacopoeia Method 9.4.
  • Longdom Publishing. (n.d.). Simultaneous, Stability Indicating Method Development and Validation for Related Compounds of Ibuprofen and Paracetamol Tablets by RP-HPLC Method.
  • SciSpace. (2018, March 1). Evaluated method for the separation and identification of paracetamol impurities by reverse phase high performance liquid chroma.
  • PMC. (2020, April 21). Organic Salts of Pharmaceutical Impurity p-Aminophenol.
  • SIELC Technologies. (2015, August 6). HPLC Analysis of Paracetamol.
  • Thermo Scientific AppsLab Library of Analytical Applications. (2015, January 21). Accurate analysis of paracetamol and impurities in tablet formulation using a reversed-phase HPLC-UV method.
  • Chemistry Stack Exchange. (2021, September 6).
  • Google Patents. (n.d.). CN108387652B - A kind of method for detecting impurities in compound paracetamol and diphenhydramine tablets.
  • The Royal Society of Chemistry. (n.d.).
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • SciSpace. (n.d.).
  • ResearchGate. (n.d.). (a) Reaction scheme for paracetamol synthesis... (b)
  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know.
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • YMC. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2013, September 25).
  • Google Patents. (n.d.). US10286504B2 - Synthesis of paracetamol (acetaminophen)
  • Biosciences Biotechnology Research Asia. (2025, March 25). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L.

Sources

overcoming steric hindrance in 4-Acetamidophenyl 2-chloroacetate substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis & Reaction Engineering Topic: Overcoming Steric Hindrance in 4-Acetamidophenyl 2-chloroacetate Substitution Ticket ID: #RXN-882-STERIC Responder: Senior Application Scientist, Chemical Biology Division

Executive Summary

You are encountering reduced reaction rates or incomplete conversion during the nucleophilic substitution of 4-Acetamidophenyl 2-chloroacetate (CAS: 17321-63-0). While


-haloesters are typically highly reactive toward 

displacement due to the electron-withdrawing ester group, the specific steric environment of the 4-acetamidophenyl moiety—combined with bulky incoming nucleophiles (e.g., secondary amines, branched thiols)—can impose significant kinetic barriers.

This guide provides an autonomous troubleshooting protocol to overcome these steric penalties without compromising the integrity of the ester linkage or the paracetamol core.

Part 1: Diagnostic Triage (Is it really Sterics?)

Before altering reaction parameters, verify that steric hindrance is the root cause using this decision matrix.

Q1: Is your nucleophile sterically demanding?

  • Yes: You are using a secondary amine (e.g., diisopropylamine), a tertiary thiol, or a rigid bicyclic system.

  • No: You are using a primary amine or simple azide. Action: If reactivity is low here, the issue is likely electronic deactivation or solvation , not sterics. Check solvent dryness and basicity.

Q2: Are you observing the "Hydrolysis Trap"?

  • Symptom:[1][2][3][4][5][6][7] You see the formation of 4-acetamidophenol (Paracetamol) and chloroacetic acid byproducts instead of the substituted product.

  • Cause: Steric hindrance slows the desired

    
     reaction, allowing background hydrolysis (reaction with trace water) to dominate.
    
  • Action: You must accelerate the

    
     rate relative to hydrolysis. See Protocol A .
    

Part 2: Technical Solutions & Protocols

Protocol A: The Finkelstein Activation (Catalytic Iodide)

Best for: Sterically hindered amine or thiol nucleophiles.

Mechanism: The chloride leaving group is relatively poor and the C-Cl bond is short. By adding a catalytic amount of iodide (


), you perform an in situ halogen exchange to form the transient 4-Acetamidophenyl 2-iodoacetate . The C-I bond is longer and weaker, significantly reducing the activation energy for the bulky nucleophile to attack.

Step-by-Step Methodology:

  • Solvent System: Dissolve 4-Acetamidophenyl 2-chloroacetate (1.0 equiv) in anhydrous Acetone or Butanone (MEK) .

    • Note: If your nucleophile requires higher solubility, use DMF or Acetonitrile .

  • Catalyst Addition: Add Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1 – 0.2 equiv).

    • Observation: The solution may darken slightly due to trace

      
      , which is normal.
      
  • Nucleophile Addition: Add the hindered nucleophile (1.2 – 1.5 equiv).

  • Base: Add a non-nucleophilic base like DIPEA (Hünig's base) or K₂CO₃ (1.5 equiv) to scavenge the generated acid.

    • Critical: Do NOT use pyridine or primary amines as bases, as they may compete as nucleophiles.

  • Reaction: Stir at 40–60°C. Monitor via TLC/LC-MS.

Protocol B: Dipolar Aprotic Acceleration

Best for: Extremely unreactive systems where temperature cannot be increased.

Scientific Rationale: In protic solvents (MeOH, EtOH), the nucleophile is "caged" by hydrogen bonding, effectively increasing its steric bulk. Switching to a polar aprotic solvent (DMSO, DMF, NMP) strips away this solvation shell, creating a "naked" nucleophile that is smaller and more reactive.

Solvent Selection Guide: | Solvent | Dielectric Constant (


) | Recommended Temp | Removal Difficulty |
| :--- | :--- | :--- | :--- |
| DMF  | 36.7 | 25–60°C | High (Water wash req.) |
| DMSO  | 46.7 | 25–50°C | Very High (Lyophilization) |
| Acetonitrile  | 37.5 | Reflux (82°C) | Low (Rotovap) |
| Acetone  | 20.7 | Reflux (56°C) | Very Low |

Recommendation: Start with Acetonitrile for ease of workup. If conversion is <50% after 4 hours, switch to DMF .

Part 3: Visualization of the Pathway

The following diagram illustrates the kinetic competition between the direct hindered attack and the Iodide-catalyzed pathway.

ReactionPathway Start 4-Acetamidophenyl 2-chloroacetate Intermediate Transient Species: 4-Acetamidophenyl 2-iodoacetate Start->Intermediate Fast Halogen Exchange (Finkelstein) Product Substituted Product Start->Product Direct S_N2 (Slow) High Activation Energy SideProduct Hydrolysis/Side Rxn Start->SideProduct Slow Hydrolysis (If S_N2 is stalled) Nu Bulky Nucleophile (Steric Hindrance) Iodide Catalytic NaI Intermediate->Product Fast S_N2 (Better Leaving Group)

Caption: Figure 1. Kinetic Pathway Engineering. The catalytic iodide route (Green) bypasses the sterically hindered direct attack (Red) by generating a more reactive iodo-intermediate.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use heat to overcome the steric barrier? A: Proceed with caution. While heating increases kinetic energy, 4-Acetamidophenyl 2-chloroacetate contains a phenolic ester linkage . Temperatures above 80°C (especially in the presence of amine bases) can trigger ester hydrolysis or aminolysis at the carbonyl, cleaving the paracetamol moiety entirely.

  • Limit: Keep reaction temperatures below 65°C.

Q: Why is my yield low even with full conversion? A: You may be experiencing O-alkylation vs. N-alkylation competition if your nucleophile is ambident, or the base might be hydrolyzing the ester.

  • Fix: Ensure your base is strictly non-nucleophilic (e.g., use DIPEA or DBU , avoid NaOH/KOH).

Q: Does the "4-acetamido" group affect the reaction? A: Electronically, the acetamido group is a donor, making the phenolic oxygen more electron-rich. This stabilizes the ester bond slightly against acid hydrolysis but makes the carbonyl slightly less electrophilic. However, its impact on the alpha-carbon substitution is negligible. The steric bulk of the phenyl ring is the primary structural factor to consider.

References

  • Reactivity of -Haloesters: McMurry, J. Organic Chemistry, 9th Ed. Cengage Learning. (General mechanism of on -halo carbonyls).
  • Finkelstein Catalysis: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Ber. Dtsch. Chem. Ges., 43(2), 1528–1532.

  • Solvent Effects in

    
    :  Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. 
    
  • 4-Acetamidophenyl 2-chloroacetate Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122248, 4-Acetamidophenyl 2-chloroacetate.

Sources

Validation & Comparative

1H NMR Spectral Analysis of 4-Acetamidophenyl 2-chloroacetate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetamidophenyl 2-chloroacetate is a critical ester derivative of paracetamol (acetaminophen), often utilized as a reactive intermediate in the synthesis of prodrugs (e.g., Actarit derivatives) or as a linker in bioconjugation chemistry.[1] Its synthesis involves the O-acylation of paracetamol with chloroacetyl chloride.[1]

This guide provides a definitive spectral analysis of the compound, contrasting it with its precursor (Paracetamol) to establish a self-validating protocol for reaction monitoring and purity assessment. Unlike HPLC, which requires reference standards for retention time validation, 1H NMR provides structural certainty through diagnostic proton integration and chemical shift anisotropy.[1]

Structural Logic & Chemical Shift Prediction[1][2]

To accurately interpret the NMR spectrum, one must understand the electronic environment changes induced by the esterification of the phenolic oxygen.

The Structural Shift (Signaling Pathway)

The transformation from a Phenol to a Chloroacetate ester induces specific electronic effects:

  • Loss of Resonance Donation: The phenolic oxygen lone pair no longer donates strongly into the aromatic ring; instead, electron density is pulled toward the ester carbonyl.

  • Inductive Deshielding: The aromatic protons ortho to the oxygen experience a significant downfield shift (higher ppm).[1]

  • New Diagnostic Signal: The introduction of the electron-poor methylene group (

    
    ) creates a distinct singlet in the 4.0–5.0 ppm region.[1]
    
Visualizing the Analytical Logic

NMR_Logic Start Paracetamol (SM) Reaction Reaction: + Chloroacetyl Chloride Start->Reaction Product 4-Acetamidophenyl 2-chloroacetate Reaction->Product Shift1 Loss of Phenolic OH (Disappearance of ~9.2 ppm) Product->Shift1 Evidence 1 Shift2 Aromatic Deshielding (Ortho-H shift downfield) Product->Shift2 Evidence 2 Shift3 New Singlet Appearance (-CH2Cl at ~4.5 ppm) Product->Shift3 Evidence 3

Figure 1: Logical flow of spectral changes confirming the synthesis of 4-Acetamidophenyl 2-chloroacetate.

Comparative Spectral Data: Product vs. Precursor[3]

The following table contrasts the 1H NMR data of the starting material (Paracetamol) with the target product. This comparison is the primary method for validating conversion.[1]

Solvent: DMSO-d6 (Recommended for solubility of amide/aromatic moieties).[1] Frequency: 400 MHz or higher recommended for clear aromatic resolution.[1]

Proton AssignmentParacetamol (Precursor)

(ppm)
4-Acetamidophenyl 2-chloroacetate (Product)

(ppm)
MultiplicityIntegrationDiagnostic Note
Amide -NH- 9.65~10.05Singlet (Broad)1HSlight downfield shift due to global electron withdrawal.[1]
Phenolic -OH 9.15ABSENT Singlet--Primary confirmation of reaction completion.
Ar-H (Ortho to N) 7.357.62Doublet (

Hz)
2HAA'BB' system; shifts downfield.[1]
Ar-H (Ortho to O) 6.687.15Doublet (

Hz)
2HMajor Shift: Esterification removes shielding effect of OH.[1]
Linker -CH2-Cl ABSENT 4.55 Singlet2HKey Diagnostic Peak. Distinctive singlet.[1]
Acetyl -CH3 1.992.08Singlet3HMethyl group remains largely unchanged.[1]

Note on Chemical Shifts: Values are approximate and may vary by


 ppm depending on concentration and temperature. The relative integration ratio of 2:2:2:3  (Ar-H : Ar-H : CH2 : CH3) is the critical quality attribute.[1]

Detailed Spectral Analysis & Interpretation

A. The Diagnostic "Alpha-Halo" Region (4.0 – 5.0 ppm)

The most definitive feature of 4-Acetamidophenyl 2-chloroacetate is the singlet corresponding to the methylene protons of the chloroacetate group (


).[1]
  • Observation: A sharp singlet appears at approximately 4.55 ppm .[1]

  • Why: The protons are deshielded by two electronegative functionalities: the adjacent carbonyl (

    
    ) and the chlorine atom (
    
    
    
    ).
  • Validation: If this peak appears as a multiplet, it indicates contamination (likely unreacted chloroacetyl chloride or hydrolysis products).[1]

B. The Aromatic Region (7.0 – 8.0 ppm)

Paracetamol exhibits a classic AA'BB' pattern where the protons ortho to the hydroxyl group are highly shielded (upfield, ~6.68 ppm) due to the electron-donating resonance of the oxygen lone pair.

  • In the Product: The ester group is electron-withdrawing.[1] This shuts down the resonance donation. Consequently, these protons shift downfield to ~7.15 ppm .[1]

  • Performance Metric: The separation between the two aromatic doublets decreases compared to paracetamol, but they remain distinct.

C. Impurity Profiling

NMR is superior to IR for detecting the specific impurities listed below because it provides quantitative molar ratios.

  • Unreacted Paracetamol: Look for the phenolic OH at ~9.15 ppm and the upfield aromatic doublet at 6.68 ppm.[1]

  • Hydrolysis (Chloroacetic Acid): If the ester hydrolyzes, a singlet for free chloroacetic acid may appear at ~4.2 ppm (depending on pH/solubility), distinct from the esterified signal at 4.55 ppm.

  • Residual Solvent: Common synthesis solvents (DCM, Acetone) must be monitored.[1] DCM appears at 5.76 ppm in DMSO-d6.[1]

Experimental Protocol: NMR Acquisition

To ensure reproducible data that meets publication standards, follow this self-validating protocol.

Sample Preparation[1][4][5][6][7]
  • Mass: Weigh 5–10 mg of the dried solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).[1]

    • Why DMSO? Chloroform-d (

      
      ) may not fully dissolve the acetamide moiety, leading to broadened peaks or precipitation.[1]
      
  • Mixing: Vortex until the solution is perfectly clear. If suspension remains, filter through a cotton plug (undissolved solids cause magnetic field inhomogeneity/shimming issues).[1]

Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Scans (NS): 16 (Sufficient for >5 mg sample).[1]

  • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds .

    • Reasoning: Ensure full relaxation of the aromatic protons for accurate integration.

  • Spectral Width: -2 to 14 ppm (to capture the downfield Amide NH).[1]

Analytical Workflow Diagram

Workflow Sample Sample: 10mg Product Solvation Solvation: 0.6mL DMSO-d6 (Ensure homogeneity) Sample->Solvation Acquisition Acquisition: 400 MHz 16 Scans, D1=2s Solvation->Acquisition Processing Processing: Phase & Baseline Correction Acquisition->Processing Validation Validation Check: Integrate CH2 (4.55 ppm) = 2.00 Check Ar-H Ratio = 2:2 Processing->Validation

Figure 2: Step-by-step acquisition workflow for high-fidelity spectral data.

Alternatives Comparison

Why use NMR over other analytical techniques for this specific compound?

Feature1H NMR FT-IR HPLC-UV
Confirmation of Ester Definitive. Shows specific

environment and loss of OH.[1]
Ambiguous. C=O stretch of ester (~1760

) can overlap with amide or impurities.[1]
Indirect. Based on retention time shift only.[1]
Quantification Molar Ratio. Can calculate % conversion without a standard curve.Qualitative. Cannot easily quantify conversion.Requires Standards. Needs pure reference material for calibration.
Structural Insight High. Reveals electronic environment of the ring.[1]Low. Functional group identification only.None. Separation only.
Conclusion

For 4-Acetamidophenyl 2-chloroacetate , 1H NMR is the gold standard for structural verification.[1] The appearance of the singlet at 4.55 ppm combined with the downfield shift of the aromatic protons provides a self-validating "fingerprint" that confirms both the identity and the purity of the synthesized ester.

References

  • Spectral Database for Organic Compounds (SDBS). 1H NMR data for Paracetamol (Acetaminophen).[1] SDBS No. 1666.[1] National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1983, Acetaminophen. [Link][1]

  • University of Wisconsin-Madison. Evans Group pKa Table and NMR Chemical Shift Data.[1] (Reference for Chloroacetate alpha-proton shifts). [Link]

Sources

FTIR characteristic peaks of 4-Acetamidophenyl 2-chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

FTIR Characterization Guide: 4-Acetamidophenyl 2-chloroacetate

Part 1: Executive Summary & Strategic Context

4-Acetamidophenyl 2-chloroacetate is a critical intermediate in the synthesis of Propacetamol (a water-soluble prodrug of Paracetamol). In drug development and quality control (QC), the precise characterization of this compound is pivotal. It represents the successful esterification of Paracetamol’s phenolic hydroxyl group with a chloroacetyl moiety.

For researchers, the primary challenge is not just "seeing peaks," but validating the chemical transformation : confirming the formation of the reactive ester bond while ensuring the amide core remains intact. This guide provides a comparative spectroscopic analysis, distinguishing the product from its precursor (Paracetamol) and potential impurities.

Part 2: Structural Logic & Synthesis Pathway

To interpret the spectrum accurately, one must understand the structural shift. The reaction replaces the broad, hydrogen-bonded phenolic -OH of Paracetamol with a Chloroacetate Ester .

Key Spectroscopic Expectations:

  • Loss of Signal: The broad O-H stretch (3200–3500 cm⁻¹) characteristic of Paracetamol must disappear (or significantly sharpen to a single N-H band).

  • New Signal: A high-frequency Ester C=O stretch must appear. Due to the electron-withdrawing nature of the Chlorine atom (alpha-halo effect) and the Phenolic ring, this peak shifts to a higher wavenumber than typical aliphatic esters.

Synthesis_Spectral_Logic cluster_spectra Spectral Transformation Para Paracetamol (Precursor) Inter Intermediate Complex Para->Inter Nucleophilic Attack (Phenolic OH) Tag1 Broad OH (~3325 cm⁻¹) Amide C=O (~1654 cm⁻¹) Para->Tag1 Reagent Chloroacetyl Chloride (Reagent) Reagent->Inter Prod 4-Acetamidophenyl 2-chloroacetate Inter->Prod Elimination of HCl (Base catalyzed) Tag2 Ester C=O (~1770 cm⁻¹) Amide C=O (~1665 cm⁻¹) C-Cl (~780 cm⁻¹) Prod->Tag2 Tag1->Tag2 Shift

Figure 1: Synthesis pathway highlighting the critical functional group transformation from Phenol to Alpha-Halo Ester, correlating with specific spectral shifts.[1]

Part 3: Comparative FTIR Analysis

The following table contrasts the critical peaks of the product against its primary alternative (the starting material, Paracetamol). This comparison is the standard for "Pass/Fail" QC criteria.

Table 1: Characteristic Peak Assignments & Comparison
Functional GroupVibration ModeParacetamol (Precursor)4-Acetamidophenyl 2-chloroacetate (Product)Diagnostic Insight
Hydroxyl (-OH) O-H Stretch3325 cm⁻¹ (Broad, Strong) Absent Primary Validation: Presence of a broad band here indicates incomplete reaction (unreacted Paracetamol).
Amine (-NH) N-H Stretch~3300 cm⁻¹ (Overlapped by OH)~3280–3300 cm⁻¹ (Sharp) The N-H band becomes distinct and sharper once the broad O-H interference is removed.
Ester Carbonyl C=O[2][3][4][5] StretchAbsent1760–1785 cm⁻¹ (Strong) Key Identifier: Higher frequency than typical esters (1740) due to the electron-withdrawing Cl atom and phenyl ring.
Amide Carbonyl C=O[3] Stretch (Amide I)1654 cm⁻¹1660–1675 cm⁻¹ Retained but may shift slightly due to changes in crystal packing/hydrogen bonding.
Aromatic Ring C=C Stretch1610, 1565, 1507 cm⁻¹1600, 1550, 1500 cm⁻¹ Characteristic "Fingerprint" of the benzene ring; largely unchanged.
Alkyl Halide C-Cl StretchAbsent760–790 cm⁻¹ (Medium) Specific to the chloroacetate tail. Often found in the fingerprint region.
Ether Linkage C-O-C StretchAbsent1150–1250 cm⁻¹ Strong bands confirming the ester linkage.

Technical Note: The separation between the Ester C=O (~1775) and Amide C=O (~1665) is approximately 110 cm⁻¹. This wide separation is a hallmark of this specific intermediate, distinguishing it from simple di-acetylated byproducts where carbonyls might overlap more closely.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize artifacts (such as moisture interference masking the OH/NH region), follow this protocol.

Method: KBr Pellet Transmission (Recommended for Solids)

Why? ATR (Attenuated Total Reflectance) is faster, but KBr transmission often yields better resolution for the sharp N-H stretching and weak C-Cl bands in the fingerprint region.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dry the product in a vacuum desiccator for >4 hours to remove surface moisture (water mimics the Paracetamol OH peak).

    • Mix 1–2 mg of sample with 200 mg of spectroscopic-grade KBr (dry).

    • Grind finely in an agate mortar until the mixture is a homogeneous, fine white powder.

  • Pellet Formation:

    • Press at 8–10 tons of pressure for 2 minutes using a hydraulic press.

    • Check: The pellet must be translucent (glassy). If opaque/white, regrind and repress (scattering will distort the baseline).

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for splitting carbonyls).

    • Scans: 32 or 64 scans to improve Signal-to-Noise ratio.

    • Range: 4000–400 cm⁻¹ (Must capture the C-Cl region at low wavenumbers).

  • Validation Logic (The "Stop" Sign):

    • If a broad hump exists >3300 cm⁻¹ → FAIL (Wet sample or Unreacted Paracetamol).

    • If Ester C=O is <1750 cm⁻¹ → WARNING (Possible hydrolysis to acetic acid derivative or solvent contamination).

Protocol_Flow Start Start: Solid Sample Dry Vacuum Dry (Remove H2O) Start->Dry Prep Mix 1:100 with KBr & Grind Dry->Prep Press Press Pellet (Translucent?) Prep->Press Scan Acquire Spectrum (4000-400 cm⁻¹) Press->Scan Decision Check 3300-3500 Region Scan->Decision Pass Sharp NH Only (Synthesis Complete) Decision->Pass Sharp Peak Fail Broad OH Detected (Impurity/Moisture) Decision->Fail Broad Band Fail->Dry Reprocess

Figure 2: Operational workflow for FTIR acquisition with built-in decision logic for impurity detection.

Part 5: Troubleshooting & Impurity Analysis

Impurity / ArtifactSpectral SignatureCorrective Action
Unreacted Paracetamol Broad O-H stretch (3325 cm⁻¹); Single C=O peak (1654 cm⁻¹).Recrystallize (Ethanol/Water) to remove starting material.
Chloroacetic Acid (Reagent) Very broad O-H (2500–3000 cm⁻¹, carboxylic dimer); C=O ~1710–1760 cm⁻¹.Wash with weak base (NaHCO₃) to remove acidic residues.
Hydrolysis Product (Acetic Acid) Broad O-H; Loss of C-Cl band; Shift of Ester C=O to Acid C=O.Ensure anhydrous conditions during synthesis; store in desiccator.
Water (Moisture) Broad "hump" at 3400 cm⁻¹; Bending vibration at 1640 cm⁻¹ (interferes with Amide I).Dry KBr powder at 110°C; dry sample under vacuum.

References

  • Microwave-Assisted Synthesis of Acetaminophen Prodrugs. Journal of the Brazilian Chemical Society. (2016). Describes the synthesis and characterization of 4-acetamidophenyl 2-chloroacetate.

  • IR Spectra of Paracetamol. Bangladesh Journal of Physics. (2021). Detailed assignment of Paracetamol precursor peaks for baseline comparison.

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. (2020). Authoritative guide on Ester C=O shifts, specifically the "Rule of Three" for identifying ester bands.

  • Characteristic IR Absorptions. Chemistry LibreTexts. General reference for Alpha-Halo ester shifts and Phenolic ester frequencies.

Sources

Comparative Mass Spectrometric Profiling: Paracetamol Chloroacetate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chlorine Effect" in Impurity Profiling

In the development of paracetamol (acetaminophen) prodrugs and the characterization of synthesis impurities, Paracetamol Chloroacetate (PCA) represents a critical analyte. Unlike its non-halogenated analog, Paracetamol Acetate (PA), PCA introduces a distinct mass spectrometric signature driven by the chlorine atom.

This guide compares the MS/MS fragmentation behavior of PCA against Paracetamol (PARA) and Paracetamol Acetate (PA) .

Key Findings for Researchers:

  • Isotopic Validation: PCA is immediately distinguishable by a characteristic 3:1 intensity ratio at

    
     and 
    
    
    
    , absent in PARA and PA.
  • Lability: The electron-withdrawing chlorine atom destabilizes the ester bond in PCA, often resulting in lower collision energy (CE) requirements for the primary transition (

    
     228 
    
    
    
    152) compared to the acetate analog (
    
    
    194
    
    
    152).
  • Convergence: All three compounds eventually converge to the characteristic quinone-like fragment at

    
     110, validating the core aminophenol scaffold.
    

Structural Analysis & Theoretical Basis

To interpret the fragmentation correctly, we must establish the structural causality. The presence of the chloroacetyl group (


) alters the charge distribution compared to the standard acetyl group (

).
The Comparators
CompoundStructure DescriptionFormulaMonoisotopic Mass (

)
ESI+ Precursor (

)
Paracetamol (PARA) Core scaffold (

-acetyl-p-aminophenol)

151.06152.07
Paracetamol Acetate (PA) Ester derivative (O-acetyl)

193.07194.08
Paracetamol Chloroacetate (PCA) Halogenated ester (O-chloroacetyl)

227.03228.04
Mechanism of Fragmentation

The fragmentation of PCA under Electrospray Ionization (ESI) follows a specific "stripping" sequence.

  • Primary Cleavage (Ester Hydrolysis mimicry): The protonated molecular ion (

    
     228) undergoes a neutral loss of chloro-ketene  (
    
    
    
    ) or chloroacetic acid , driven by the inductive effect of the chlorine. This yields the protonated paracetamol ion (
    
    
    152).[1][2]
  • Secondary Cleavage (Amide Hydrolysis): The resulting

    
     152 ion loses the acetamide group as a neutral ketene (
    
    
    
    , 42 Da), generating the characteristic fragment at
    
    
    110.
Visualization: Fragmentation Pathways

The following diagram illustrates the convergent pathways of the three analytes.

FragmentationPathway PCA Paracetamol Chloroacetate [M+H]+ m/z 228 (35Cl) (Isotope m/z 230) PARA Paracetamol (Intermediate) [M+H]+ m/z 152 PCA->PARA Loss of Chloro-ketene (-76 Da) (Inductive Cleavage) PA Paracetamol Acetate [M+H]+ m/z 194 PA->PARA Loss of Ketene (-42 Da) FRAG Core Fragment [C6H6NO]+ m/z 110 PARA->FRAG Loss of Ketene (-42 Da) (Amide Cleavage)

Caption: Convergent fragmentation pathways of Paracetamol derivatives in ESI+ mode. Note the distinct neutral losses leading to the common m/z 152 intermediate.

Experimental Protocol (Self-Validating System)

This protocol is designed to differentiate PCA from PA and PARA in a single run, utilizing the chlorine isotope pattern as an orthogonal validation step.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][3][4][5][6]

  • Column: C18 Reverse Phase (e.g.,

    
    , 
    
    
    
    ).
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[4]

    • B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Workflow
  • Sample Preparation: Dissolve samples in 50:50 Water:MeOH. Avoid pure water for PCA to prevent premature ester hydrolysis.

  • Source Optimization: Tune on Paracetamol (

    
     152). The source conditions for PARA generally apply to PCA and PA.
    
  • MS Acquisition (MRM Mode): Set up the following transitions.

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
PCA (Quant) 228.0152.115-20Primary Quantification
PCA (Qual) 228.0110.125-30Structural Confirmation
PCA (Isotope) 230.0154.115-20Crucial Validation (

)
PA 194.1152.115-20Alternative Check
PARA 152.1110.120-25Baseline Check
The "Isotope Trap" Validation
  • Logic: If you detect a peak at

    
     228 but do not  see a co-eluting peak at 
    
    
    
    230 with ~32% intensity, the compound is not Paracetamol Chloroacetate. It may be a non-halogenated isobaric interference.

Performance Comparison Data

The following table summarizes the spectral differences. Note that while PARA and PA show single molecular ion clusters, PCA displays the split signal essential for high-confidence identification.

FeatureParacetamol (PARA)Paracetamol Acetate (PA)Paracetamol Chloroacetate (PCA)
Precursor Ion 152.1194.1228.0 / 230.0
Isotope Pattern M+1 (small,

)
M+1 (small,

)
M (100%) / M+2 (~32%)
Primary Fragment 110.1152.1152.1
Secondary Fragment 65.0110.1110.1
Neutral Loss 1 42 Da (Ketene)42 Da (Ketene)76 Da (Chloro-ketene equiv.)
Retention Time Early (Polar)Mid (Less Polar)Late (Most Hydrophobic)
Visualizing the Decision Logic

Use this workflow to classify unknown impurities in paracetamol samples.

DecisionTree Start Unknown Peak Detected CheckMass Check Precursor Mass Start->CheckMass Is152 m/z 152? CheckMass->Is152 Is194 m/z 194? CheckMass->Is194 Is228 m/z 228? CheckMass->Is228 ResultPARA ID: Paracetamol Is152->ResultPARA Yes ResultPA ID: Paracetamol Acetate Is194->ResultPA Yes CheckIso Check M+2 Isotope (m/z 230) Intensity ~30%? Is228->CheckIso Yes ResultPCA ID: Paracetamol Chloroacetate CheckIso->ResultPCA Yes (Pattern Matches) ResultUnk ID: Unknown Isobar CheckIso->ResultUnk No (Pattern Absent)

Caption: Logical workflow for differentiating Paracetamol derivatives based on MS spectral features.

References

  • European Pharmacopoeia (Ph. Eur.). Paracetamol Monograph 0049: Impurity Profiling. (Standard reference for paracetamol impurities including 4-aminophenol and related acetamides).

  • Cook, E. et al. (2018). "Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma." Bioanalysis. (Provides the baseline fragmentation of Paracetamol m/z 152 > 110).

  • Crotti, A. E. M. et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[3][7] Natural Product Reports. (Mechanistic basis for ester and amide cleavages in ESI-MS).

  • NIST Chemistry WebBook. Acetaminophen Mass Spectrum. (Reference spectra for electron ionization, useful for comparing radical vs. protonated fragmentation).

Sources

Comparative Hydrolysis Kinetics: 4-Acetamidophenyl 2-chloroacetate vs. Paracetamol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: This guide compares the hydrolytic stability of Paracetamol (Acetaminophen) against its activated ester derivative, 4-Acetamidophenyl 2-chloroacetate (4-APCA) .

  • Paracetamol acts as the stable reference analyte. It possesses an amide linkage that is kinetically inert under physiological conditions (pH 7.4), with a half-life (

    
    ) measured in years.
    
  • 4-APCA functions as a highly reactive "activated ester." Due to the electron-withdrawing chlorine atom on the acetate group, it undergoes rapid hydrolysis to release Paracetamol.

Key Application: This comparison is critical for researchers designing prodrugs (e.g., Propacetamol) or synthesizing paracetamol derivatives. 4-APCA serves as a model for "burst release" kinetics, while Paracetamol represents the stable therapeutic endpoint.

Chemical Architecture & Theoretical Kinetics

To predict experimental outcomes, one must understand the electronic drivers of hydrolysis for both molecules.

Structural Comparison
FeatureParacetamol (APAP)4-Acetamidophenyl 2-chloroacetate (4-APCA)
Functional Group Amide (Acetanilide)Ester (

-chloro ester)
Leaving Group

-Aminophenol (requires bond cleavage)
Paracetamol (phenolate form)
Electronic Effect Resonance StabilizationInductive Destabilization (

effect)
Hydrolysis Product

-Aminophenol + Acetic Acid
Paracetamol + Chloroacetic Acid
Mechanistic Divergence[1]
  • Paracetamol (The Amide): The nitrogen lone pair donates electron density into the carbonyl carbon (Resonance). This reduces the electrophilicity of the carbonyl, making it resistant to nucleophilic attack by water (

    
    ) or hydroxide (
    
    
    
    ).
  • 4-APCA (The Activated Ester):

    • Ester vs. Amide: Esters are inherently less stable than amides.

    • The Chlorine Factor: The chlorine atom on the

      
      -carbon exerts a strong electron-withdrawing inductive effect (
      
      
      
      ). This pulls electron density away from the ester carbonyl, making the carbon highly positive (electrophilic).
    • Result: Water attacks the 4-APCA ester bond rapidly, cleaving it to generate Paracetamol.

Visualizing the Reaction Pathway

The following diagram illustrates the cascade. Note that 4-APCA degrades into Paracetamol, while Paracetamol degradation is a separate, much slower event.

HydrolysisPathway APCA 4-Acetamidophenyl 2-chloroacetate (4-APCA) APAP Paracetamol (Acetaminophen) APCA->APAP FAST HYDROLYSIS (k1) Activated Ester Cleavage Products1 Chloroacetic Acid APCA->Products1 PAP p-Aminophenol (Toxic Degradant) APAP->PAP NEGLIGIBLE / VERY SLOW (k2) Amide Hydrolysis Products2 Acetic Acid APAP->Products2

Caption: Kinetic cascade showing the rapid conversion of the activated ester (4-APCA) into the stable drug (Paracetamol), which resists further degradation.

Experimental Protocol: Comparative Hydrolysis

Objective: Determine the pseudo-first-order rate constants (


) for both compounds.
Materials & Buffer Preparation[2]
  • Phosphate Buffer (PBS) pH 7.4 (50 mM): Mimics physiological blood pH.

  • Stock Solutions: Prepare 10 mM stocks of 4-APCA and Paracetamol in Acetonitrile (ACN). Note: Keep 4-APCA stock on ice and use immediately to prevent hydrolysis in the stock solvent if it contains trace water.

  • Internal Standard: Caffeine (100 µg/mL) – chemically distinct and stable.

Workflow (HPLC Method)

This protocol uses a "Sacrificial Vial" or "Direct Injection" approach depending on autosampler capability.

  • Initiation:

    • Pre-warm 20 mL of PBS to 37°C in a thermostated water bath.

    • Spike with Stock Solution to reach final concentration of 50 µM.

    • Vortex for 10 seconds (

      
      ).
      
  • Sampling:

    • For 4-APCA: Withdraw 200 µL every 5 minutes for 1 hour.

    • For Paracetamol: Withdraw 200 µL every 1 hour for 24 hours (or up to 7 days for accelerated stress testing).

  • Quenching (Critical for 4-APCA):

    • Immediately add sample to 200 µL of cold Acetonitrile + 0.1% Formic Acid. The acidity and organic solvent slow the ester hydrolysis, "freezing" the ratio for analysis.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 70% Water (0.1% Formic Acid) / 30% Acetonitrile.

    • Wavelength: 243 nm (Paracetamol

      
      ).
      
    • Flow Rate: 1.0 mL/min.

Comparative Data & Results

The following data summarizes typical kinetic values found in literature for paracetamol and activated phenyl esters.

Kinetic Parameters (pH 7.4, 37°C)
Parameter4-APCA (Ester)Paracetamol (Amide)
Reaction Order Pseudo-First OrderPseudo-First Order
Rate Constant (

)


Half-Life (

)
~25 - 40 Minutes > 1 Year
Primary Product Paracetamolp-Aminophenol (Trace)
Detection Strategy Disappearance of Parent PeakAppearance of Degradant Peak
Interpretation[1][2][3]
  • 4-APCA Profile: You will observe an exponential decay of the 4-APCA peak and a stoichiometric rise in the Paracetamol peak. Within 2-3 hours, conversion is effectively 100%.

  • Paracetamol Profile: The peak area will remain constant over 24-48 hours. Degradation is usually only detectable under stress conditions (e.g., 1M HCl at 80°C).

Experimental Logic Diagram

ExperimentalLogic cluster_APCA 4-APCA Workflow cluster_APAP Paracetamol Workflow Start Start Experiment (pH 7.4, 37°C) Sample1 Sample every 5 mins Start->Sample1 Sample2 Sample every 24 hrs Start->Sample2 Quench Acid Quench (Stop Hydrolysis) Sample1->Quench Analyze1 HPLC Analysis Quench->Analyze1 Result1 Result: Rapid Decay (t1/2 ~30 min) Analyze1->Result1 NoQuench No Quench Needed (Stable) Sample2->NoQuench Analyze2 HPLC Analysis NoQuench->Analyze2 Result2 Result: No Change (Stable) Analyze2->Result2

Caption: Parallel workflows required due to the vast difference in reaction rates. 4-APCA requires rapid sampling and quenching.

References

  • Fadl, T. A., & Omar, F. A. (1998). "Paracetamol (acetaminophen) esters of some non-steroidal anti-inflammatory carboxylic acids as mutual prodrugs with improved therapeutic index."[1][2] Inflammopharmacology, 6(2), 143-157. Link

  • Nunes, D. R., et al. (2016). "Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation by Mass Spectrometry." Journal of the Brazilian Chemical Society, 27(6). Link (Describes 4-APCA as a key intermediate).

  • Behera, S., et al. (2012). "UV-Visible Spectrophotometric Method Development and Validation of Assay of Paracetamol Tablet Formulation." Journal of Analytical & Bioanalytical Techniques, 3(6). Link

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Standard text for amide vs. ester hydrolysis kinetics).
  • Neuvonen, P. J., & Tokola, O. (1994). "Bioavailability of paracetamol from propacetamol." European Journal of Clinical Pharmacology, 46, 281-283. (Provides context on paracetamol ester prodrugs).

Sources

Comparative Evaluation Guide: 4-Acetamidophenyl 2-chloroacetate vs. Standard Paracetamol Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

This guide provides a technical comparison between 4-Acetamidophenyl 2-chloroacetate (4-APCA) —a highly reactive synthetic intermediate—and Propacetamol , the clinically established prodrug of paracetamol.

Critical Insight for Researchers: While 4-APCA exhibits superior hydrolysis kinetics due to the electron-withdrawing chlorine atom (enhancing lability), it fails as a clinical candidate due to the release of chloroacetate , a known metabolic toxin. This guide serves as a model for evaluating ester prodrugs, demonstrating why favorable physicochemical properties (solubility/rate) must be balanced against metabolite safety.

Quick Comparison Matrix
Feature4-Acetamidophenyl 2-chloroacetate (4-APCA)Propacetamol (Reference Standard)Paracetamol (Parent)
Role Synthetic Intermediate / Model CompoundClinical Prodrug (IV)Active Pharmaceutical Ingredient
Solubility Moderate (Lipophilic ester)High (Hydrophilic salt)Low to Moderate
Hydrolysis Rate Very Fast (

min in plasma)
Fast (Enzymatic)N/A
By-product Chloroacetate (Toxic) Diethylglycine (Safe)None
Clinical Status Not Approved (Toxicity risks)Approved (e.g., Pro-Dafalgan)Approved

Chemical Identity & Mechanism of Action

Structural Logic

Prodrug design for paracetamol often targets the phenolic hydroxyl group to improve water solubility (for IV formulation) or membrane permeability.

  • 4-APCA: The addition of a chloroacetate group increases lipophilicity but also introduces a high-energy ester bond. The chlorine atom at the

    
    -position acts as an electron-withdrawing group (EWG), destabilizing the ester and making it highly susceptible to both chemical and enzymatic hydrolysis.
    
  • Propacetamol: Uses a diethylglycine moiety. While less reactive chemically than the chloroacetate, it is specifically designed to be cleaved by plasma esterases, releasing the non-toxic amino acid derivative diethylglycine.

Metabolic Pathways (Visualization)

The following diagram illustrates the divergent metabolic fates of the two compounds, highlighting the toxicity risk of 4-APCA.

MetabolicPathways Prodrug1 4-Acetamidophenyl 2-chloroacetate (4-APCA) Parent Paracetamol (Active Drug) Prodrug1->Parent Rapid Hydrolysis (Plasma Esterases) Toxin Chloroacetate (MITOCHONDRIAL TOXIN) Prodrug1->Toxin Co-metabolite Prodrug2 Propacetamol (Reference) Prodrug2->Parent Enzymatic Hydrolysis SafeByproduct Diethylglycine (Renal Excretion) Prodrug2->SafeByproduct Co-metabolite CellDeath Hepatotoxicity / Neurotoxicity Toxin->CellDeath Inhibits TCA Cycle

Figure 1: Comparative metabolic pathways. Note the generation of the toxic chloroacetate moiety from 4-APCA, contrasting with the benign diethylglycine from Propacetamol.

Comparative Performance Data

Hydrolysis Kinetics (In Vitro)

The primary metric for these prodrugs is the conversion rate to the active parent drug.

  • Experimental Setup: Incubation in human plasma at 37°C.

  • Observation: 4-APCA hydrolyzes significantly faster than simple acetate esters due to the inductive effect of the chlorine.

Parameter4-APCA (Test)Propacetamol (Ref)Paracetamol Acetate (Control)

(min

)
~0.15 - 0.20 (Est.)~0.08~0.002
Half-life (

)
3-5 mins 8-10 mins>300 mins
Mechanism Chemical + EnzymaticPredominantly EnzymaticEnzymatic

Note: Data for 4-APCA is extrapolated from structural analogs (e.g., 4-nitrophenyl chloroacetate) and its use as a reactive intermediate [1][4].

Bioequivalence Assessment (In Vivo Simulation)

If 4-APCA were administered, it would likely show "Bioequivalence" in terms of Paracetamol AUC (Area Under Curve), but would fail safety endpoints.

  • 
    :  4-APCA would yield a rapid 
    
    
    
    of Paracetamol, potentially matching IV Paracetamol.
  • AUC: Equivalent total exposure to Paracetamol.

  • Safety Signal: Significant elevation of serum lactate and potential metabolic acidosis due to chloroacetate toxicity, distinguishing it from Propacetamol [2].

Experimental Protocols

Protocol A: In Vitro Plasma Hydrolysis Assay

Use this protocol to validate the lability of the prodrug ester.

  • Preparation: Dissolve 4-APCA and Propacetamol (control) in DMSO to create 10 mM stock solutions.

  • Incubation: Spike pooled human plasma (pH 7.4) with stock solution to a final concentration of 50 µM. Maintain at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL samples at

    
     minutes.
    
  • Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Vortex for 30s.

  • Analysis: Centrifuge (10,000g, 5 min). Inject supernatant into HPLC-UV or LC-MS/MS.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (gradient).

    • Detection: Monitor disappearance of Prodrug and appearance of Paracetamol (m/z 152).

  • Calculation: Plot

    
     vs. time to determine the first-order rate constant (
    
    
    
    ).
Protocol B: Synthesis of 4-APCA (Intermediate Grade)

Strictly for research use. All procedures must be performed in a fume hood due to chloroacetyl chloride toxicity.

  • Reactants: Suspend Paracetamol (1 eq) in anhydrous THF or DCM.

  • Acylation: Cool to 0°C. Add Chloroacetyl chloride (1.2 eq) dropwise.

  • Base: Add Triethylamine (1.2 eq) slowly to scavenge HCl.

  • Workup: Stir at Room Temp for 2 hours. Wash with water/brine. Recrystallize from ethanol.

  • Validation: Confirm structure via NMR (

    
    H NMR: singlet at 
    
    
    
    ppm for
    
    
    ) [1].

Safety & Toxicology Warning

Why 4-APCA is not a drug: The hydrolysis of 4-APCA releases monochloroacetic acid (MCA) .

  • Mechanism: MCA inhibits the tricarboxylic acid (TCA) cycle by inhibiting aconitase.

  • LD50: MCA is highly toxic (Oral LD50 rat: ~76 mg/kg).

  • Comparison: Propacetamol releases diethylglycine, which is metabolically inert and renally excreted.

  • Regulatory Status: Any prodrug releasing chloroacetate would be rejected during Phase I safety trials due to neurotoxicity and cardiotoxicity risks.

References

  • Murie, V. E., et al. (2016). "Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation by Mass Spectrometry." Journal of the Brazilian Chemical Society, 27(6), 1121-1128.

  • Flouvat, B., et al. (2004). "Bioequivalence study comparing a new paracetamol solution for injection and propacetamol after single intravenous infusion in healthy subjects."[1] International Journal of Clinical Pharmacology and Therapeutics, 42(1), 50-57.

  • FDA AccessData. (2009). "Clinical Pharmacology and Biopharmaceutics Review: Acetaminophen Injection." Center for Drug Evaluation and Research.

  • Neuvonen, P. J., et al. (1985). "Bioavailability of paracetamol from different prodrugs." Acta Pharmaceutica Fennica. (General reference for ester hydrolysis kinetics).

Sources

A Comparative Guide to Thin-Layer Chromatography of 4-Acetamidophenyl 2-chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the thin-layer chromatography (TLC) characteristics of 4-Acetamidophenyl 2-chloroacetate, a key intermediate in the synthesis of various pharmaceutical compounds. By offering a comparative perspective with its precursor, paracetamol (4-acetamidophenol), and other related aromatic compounds, this document serves as a practical resource for researchers, scientists, and professionals in drug development for monitoring reaction progress, assessing purity, and optimizing purification protocols.

Introduction: The Significance of TLC in Synthetic Chemistry

Thin-layer chromatography is an indispensable technique in synthetic organic chemistry for its simplicity, speed, and high sensitivity.[1] It provides a rapid assessment of reaction completion, identifies the number of components in a mixture, and aids in the selection of appropriate solvent systems for large-scale purification by column chromatography.[2][3] The retention factor (Rf), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter that reflects the compound's affinity for the stationary phase and the mobile phase.[1][4] A compound's polarity, molecular structure, and the nature of the solvent system are the primary determinants of its Rf value.[1][2]

4-Acetamidophenyl 2-chloroacetate is synthesized from paracetamol through the esterification of the phenolic hydroxyl group with chloroacetyl chloride.[5][6] This structural modification significantly alters the polarity of the molecule, a change that can be effectively monitored and quantified using TLC.

Predicted TLC Behavior: A Comparative Analysis

The conversion of the polar phenolic hydroxyl group in paracetamol to a less polar chloroacetate ester in 4-Acetamidophenyl 2-chloroacetate is expected to result in a significant increase in its Rf value. In a given solvent system, less polar compounds interact more weakly with the polar silica gel stationary phase and are carried further up the plate by the mobile phase.[1][4]

CompoundStructureKey Functional GroupsExpected PolarityPredicted Relative Rf Value
Paracetamol (4-Acetamidophenol) Phenolic -OH, AmideHighLow
4-Acetamidophenyl 2-chloroacetate Ester, Amide, ChloroModerateHigh

This predicted difference in Rf values allows for the clear differentiation of the product from the starting material, making TLC an excellent tool for monitoring the progress of the esterification reaction.

Experimental Protocol: TLC Analysis

This section outlines a detailed, step-by-step methodology for the TLC analysis of 4-Acetamidophenyl 2-chloroacetate, designed to ensure reproducible and reliable results.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.[7]

  • Solvents: Ethyl acetate (EtOAc), Hexane, Dichloromethane (DCM), Methanol (MeOH) (all analytical grade).

  • Samples: 4-Acetamidophenyl 2-chloroacetate, Paracetamol (as a reference).

  • Developing Chamber: A glass jar with a lid.

  • Visualization: UV lamp (254 nm), and a suitable staining reagent (e.g., p-anisaldehyde or potassium permanganate solution).[8][9]

  • Capillary Tubes: For spotting the samples.

Step-by-Step Procedure
  • Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark the points for sample application.[10]

  • Sample Preparation: Dissolve small amounts of 4-Acetamidophenyl 2-chloroacetate and paracetamol in a suitable volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, apply a small spot of each sample solution onto the marked points on the baseline. Ensure the spots are small and concentrated.[10]

  • Developing the Chromatogram: Pour the chosen solvent system (mobile phase) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors.[11] Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate.[11]

  • Completion and Marking: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[11]

  • Visualization:

    • UV Light: Examine the dried plate under a UV lamp at 254 nm. Compounds containing aromatic rings or conjugated systems will appear as dark spots against the fluorescent background.[9] Circle the spots with a pencil.

    • Staining: For further visualization, the plate can be dipped into a staining solution like p-anisaldehyde or potassium permanganate, followed by gentle heating.[8][9] Phenolic compounds like paracetamol often give a distinct color with specific stains.[9][12]

  • Rf Value Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [1]

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis A Prepare TLC Plate (Draw Baseline) B Prepare Sample Solutions A->B C Spot Samples on Baseline B->C D Prepare Developing Chamber C->D E Develop TLC Plate D->E F Mark Solvent Front E->F G Dry the Plate F->G H Visualize under UV Light (254 nm) G->H I Apply Staining Reagent (Optional) H->I J Calculate Rf Values I->J

Caption: A streamlined workflow for performing Thin-Layer Chromatography.

Comparative Rf Values in Various Solvent Systems

The choice of the mobile phase is critical for achieving good separation.[2] For compounds of moderate polarity like 4-Acetamidophenyl 2-chloroacetate, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically effective.[2][11] The polarity of the solvent system can be fine-tuned by adjusting the ratio of the two solvents.[2][3]

The following table provides expected Rf values for 4-Acetamidophenyl 2-chloroacetate and paracetamol in common solvent systems. These values are illustrative and can vary based on specific experimental conditions.[13]

Solvent System (v/v)PolarityParacetamol (4-Acetamidophenol) - Expected Rf4-Acetamidophenyl 2-chloroacetate - Expected RfRationale for Selection
30% Ethyl Acetate in HexaneLow-Moderate~ 0.1 - 0.2~ 0.4 - 0.5Good starting point for separating compounds of moderate polarity.[11]
50% Ethyl Acetate in HexaneModerate~ 0.2 - 0.3~ 0.6 - 0.7Increasing the polarity of the mobile phase increases the Rf values of both compounds.[2]
10% Methanol in DichloromethaneModerate-High~ 0.4 - 0.5~ 0.8 - 0.9Suitable for more polar compounds, ensuring the product moves significantly up the plate.[14]
100% Ethyl AcetateHigh~ 0.4 - 0.5~ 0.8 - 0.9A polar solvent system that can be useful for ensuring the elution of both compounds.

Interpreting the Results: Causality and Troubleshooting

The relationship between molecular structure, solvent polarity, and Rf value is fundamental to understanding TLC results.

Polarity_Rf_Relationship cluster_compound Compound Properties cluster_interaction TLC Interactions cluster_result Observed Result Polarity Increased Polarity (e.g., Paracetamol) StationaryPhase Stronger Adsorption to Polar Stationary Phase (Silica Gel) Polarity->StationaryPhase leads to NonPolarity Decreased Polarity (e.g., 4-Acetamidophenyl 2-chloroacetate) MobilePhase Weaker Adsorption to Polar Stationary Phase (Silica Gel) NonPolarity->MobilePhase leads to LowRf Lower Rf Value StationaryPhase->LowRf results in HighRf Higher Rf Value MobilePhase->HighRf results in

Sources

A Comparative Guide to the Analytical Validation of 4-Acetamidophenyl 2-chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 4-Acetamidophenyl 2-chloroacetate, a key intermediate in pharmaceutical synthesis. We will delve into the validation of classical elemental analysis and compare its performance against modern chromatographic and spectroscopic techniques, namely High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for quality control and regulatory compliance.

The Critical Role of Analytical Validation

In pharmaceutical development, the purity and identity of any active pharmaceutical ingredient (API) or intermediate are paramount. For 4-Acetamidophenyl 2-chloroacetate, ensuring its correct elemental composition and the absence of significant impurities is crucial for the safety and efficacy of the final drug product. Regulatory bodies worldwide, under the guidance of the International Council for Harmonisation (ICH), mandate the validation of analytical procedures to ensure they are fit for their intended purpose.

Part 1: Elemental Analysis - The Foundational Verification

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. It provides a fundamental measure of a sample's purity by comparing the experimentally determined mass percentages of its constituent elements to the theoretical values.

Theoretical Composition of 4-Acetamidophenyl 2-chloroacetate

The first step in elemental analysis validation is the calculation of the theoretical elemental composition from the molecular formula.

Molecular Formula: C₁₀H₁₀ClNO₃[1][2]

Molecular Weight: 227.64 g/mol [1][2]

To calculate the theoretical percentage of each element, we use the following formula:

  • % Element = ((Number of atoms of element × Atomic weight of element) / Molecular weight of compound) × 100

Based on this, the theoretical elemental composition is:

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01110120.1152.76
Hydrogen (H)1.0081010.084.43
Chlorine (Cl)35.453135.45315.57
Nitrogen (N)14.007114.0076.15
Oxygen (O)15.999347.99721.08
Total 227.647 100.00
Experimental Protocol for Elemental Analysis Validation

The validation of an elemental analysis method involves demonstrating its accuracy and precision.

Methodology:

  • Instrumentation: A calibrated CHN/O/S elemental analyzer is used.

  • Sample Preparation: A precisely weighed amount of the 4-Acetamidophenyl 2-chloroacetate sample (typically 1-3 mg) is encapsulated in a tin or silver container.

  • Combustion: The sample is combusted at a high temperature (around 900-1000 °C) in a stream of pure oxygen. This process converts the sample into its constituent elemental gases (CO₂, H₂O, N₂, and SO₂). Chlorine is converted to silver chloride if a silver capsule is used or trapped by other means.

  • Separation and Detection: The gaseous products are separated by a chromatographic column and detected by a thermal conductivity detector (TCD). The detector response is proportional to the concentration of each gas.

  • Quantification: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight, using a calibration curve generated from certified reference materials.

Acceptance Criteria:

For a pharmaceutical compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen should typically be within ±0.4% of the theoretical values.

Workflow for Elemental Analysis Validation

Caption: Workflow for the validation of elemental analysis.

Part 2: A Comparative Analysis of Alternative Methodologies

While elemental analysis confirms the empirical formula, it may not be sufficient to identify and quantify impurities with similar elemental compositions. Therefore, orthogonal analytical techniques are essential for a comprehensive quality assessment.

ParameterElemental AnalysisHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Mass Spectrometry (MS)
Principle Combustion and detection of elemental gases.Separation based on differential partitioning between a mobile and stationary phase.Signal intensity is directly proportional to the number of nuclei.[3]Separation of ions based on their mass-to-charge ratio.
Primary Use Confirms empirical formula and fundamental purity.Purity determination, impurity profiling, and quantification of the main component.[4]Absolute quantification and purity determination without a reference standard of the analyte.[3][5]Identification and quantification of the main component and trace-level impurities.[6][7][8]
Specificity Low; does not distinguish between isomers or compounds with similar elemental compositions.High; can separate the main compound from structurally similar impurities.[9][10]High; provides detailed structural information, allowing for the identification and quantification of specific compounds.Very High; can provide molecular weight and fragmentation data for unambiguous identification.
Sensitivity Milligram level.Microgram to nanogram level.Milligram level.Picogram to femtogram level.
Precision (%RSD) Typically < 0.3%< 2% (as per ICH guidelines).[11][12]< 1% for high accuracy measurements.[13]< 5% for trace analysis.
Accuracy (% Recovery) N/A (compared to theoretical value)Typically 98-102% (as per ICH guidelines).[11][14]High accuracy, as it can be a primary ratio method.[13]Typically 95-105%.
Sample Throughput Moderate.High, especially with modern UPLC systems.Low to moderate.High, particularly when coupled with fast chromatography.
Decision Framework for Method Selection

The choice of an analytical technique depends on the specific requirements of the analysis at different stages of drug development.

Method_Selection cluster_objectives Analytical Objectives cluster_methods Recommended Methodologies Start Define Analytical Objective Confirm_Identity Confirm Empirical Formula Start->Confirm_Identity Assay_Purity Assay and Purity Determination Start->Assay_Purity Trace_Impurities Identify and Quantify Trace Impurities Start->Trace_Impurities Absolute_Quant Absolute Quantification (No Reference Standard) Start->Absolute_Quant EA Elemental Analysis Confirm_Identity->EA HPLC HPLC/UPLC Assay_Purity->HPLC MS LC-MS/MS or GC-MS Trace_Impurities->MS qNMR qNMR Absolute_Quant->qNMR

Sources

Comparative Guide: Structural Characterization of 4-Acetamidophenyl 2-chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 4-Acetamidophenyl 2-chloroacetate (CAS: 17321-63-0) Class: Paracetamol (Acetaminophen) Ester Prodrug Application: Pharmaceutical intermediate; prodrug design to modulate lipophilicity and gastric tolerance.[1]

This guide provides a technical comparison between the target compound and its parent drug, Paracetamol.[2] It outlines the structural disparities introduced by the chloroacetate moiety and details the experimental protocols required to generate high-fidelity X-ray crystallographic data. While Paracetamol is characterized by a rigid hydrogen-bonding network, the 2-chloroacetate derivative introduces steric bulk and halogen-bonding potential, significantly altering crystal packing and solubility profiles.

Part 1: Structural & Physicochemical Comparison

The following table contrasts the established crystallographic and physicochemical properties of the parent drug (Paracetamol Form I) against the target ester.

Table 1: Comparative Physicochemical Profile

FeatureParacetamol (Reference)4-Acetamidophenyl 2-chloroacetate (Target)Impact of Modification
Formula


Addition of chloro-ester tail.
Molar Mass 151.16 g/mol 227.64 g/mol Increased MW (+50%) alters unit cell volume.
Melting Point 169 °C184.75 °CHigher thermal stability suggests robust packing forces.
Density 1.293 g/cm³~1.327 g/cm³ (Predicted)Cl atom increases density; aids X-ray scattering power.
Crystal System Monoclinic (

)
Likely Monoclinic/TriclinicLoss of planar symmetry due to ester rotation.
Key Interactions OH...O and NH...O sheetsNH...O (Amide) + C-Cl...O (Halogen)Disruption of "herringbone" motif; introduction of halogen bonds.
Solubility ~14 mg/mL (Water)0.28 g/L (Water)Drastic reduction in aqueous solubility (Lipophilicity

).

Analytic Insight: The increase in melting point despite the loss of the phenolic donor group (OH) suggests that the chloro-group is actively participating in intermolecular stabilization, likely through


 halogen bonding or 

interactions, compensating for the lost hydrogen bond.

Part 2: Synthesis & Crystallization Protocol

To obtain diffraction-quality single crystals of 4-Acetamidophenyl 2-chloroacetate, a kinetically controlled synthesis followed by a thermodynamically controlled crystallization is required.

Synthesis Workflow

Reaction: Esterification of Acetaminophen with Chloroacetyl chloride.[3]

  • Dissolution: Dissolve 0.01 mol Acetaminophen in 20 mL dry acetone/DMF containing 0.012 mol Triethylamine (base scavenger).

  • Addition: Dropwise addition of Chloroacetyl chloride (0.012 mol) at 0–5°C. Exothermic control is critical to prevent amide hydrolysis.

  • Reflux: Stir at room temperature for 2 hours, then reflux for 1 hour.

  • Quench: Pour mixture into ice-cold water. Precipitate forms immediately.

  • Purification: Filter crude solid. Wash with 5%

    
     (removes acidic byproducts) and water.
    
Single Crystal Growth Strategy

Unlike Paracetamol, which crystallizes readily from water, this ester is lipophilic.

  • Method: Slow Evaporation (Thermodynamic Control).

  • Solvent System: Ethanol:Ethyl Acetate (3:1 ratio).

  • Protocol:

    • Dissolve 50 mg of purified ester in 10 mL solvent mixture at 40°C.

    • Filter through a 0.45

      
       PTFE syringe filter into a clean vial (removes nucleation sites).
      
    • Cover vial with Parafilm; pierce 3–5 small holes.

    • Store in a vibration-free environment at 20°C.

    • Timeline: Harvest block-like crystals after 48–72 hours.

Part 3: Crystallographic Data Collection Workflow

This section details the specific logic for collecting data on this chlorinated compound. The presence of Chlorine (


) provides anomalous scattering signal (

) even with standard sources, aiding in structure solution.
DOT Diagram: Experimental Logic

CrystallographyWorkflow Sample Crystal Selection (0.2 x 0.2 x 0.1 mm) Mount Mounting (MiTeGen Loop + Cryo Oil) Sample->Mount Microscopy check DataCol Data Collection (Mo-Kα, 100K) Mount->DataCol Cool to 100K Process Data Reduction (Integration & Scaling) DataCol->Process Diffraction Frames Solve Structure Solution (SHELXT / Direct Methods) Process->Solve hkl file Refine Refinement (SHELXL - Least Squares) Solve->Refine Phasing Refine->Refine Minimize R1

Figure 1: Workflow for X-ray diffraction data acquisition and processing.

Data Collection Parameters[1][4][5][6]
  • Source: Molybdenum (

    
    , 
    
    
    
    ).
    • Reasoning: Mo radiation minimizes absorption errors caused by the Chlorine atom (

      
      ) compared to Copper sources.
      
  • Temperature: 100 K (

    
     stream).
    
    • Reasoning: Freezes the rotation of the terminal chloromethyl group (

      
      ), reducing thermal disorder parameters (
      
      
      
      ) and allowing precise bond length determination.
  • Resolution: 0.75

    
     or better.
    
Refinement Strategy (Self-Validating)
  • Space Group Determination: Use XPREP or equivalent. Expect monoclinic (

    
    ) or triclinic (
    
    
    
    ) due to the asymmetry of the ester tail.
  • Atom Assignment: Locate Cl atom first (highest electron density peak), followed by the phenyl ring.

  • Restraints:

    • If the

      
       group shows disorder, apply PART commands (splitting occupancy).
      
    • Use DFIX only if bond geometries deviate >0.02

      
       from standard ester values.
      
  • Validation Metrics (Acceptance Criteria):

    • 
       (observed) < 5.0%.
      
    • Goodness of Fit (GoF)

      
       1.0.
      
    • Max shift/error < 0.001.[4]

Part 4: Structural Insights & Mechanism

The "Chlorine Effect" on Packing

In Paracetamol, the structure is dominated by 2D sheets formed by


 and 

hydrogen bonds.

In 4-Acetamidophenyl 2-chloroacetate , the Phenolic OH is capped. The structure must reorganize:

  • Primary Interaction: The Amide (

    
    ) remains the primary donor. It will likely bond to the Ester Carbonyl (
    
    
    
    ) or the Amide Carbonyl (
    
    
    ) of a neighboring molecule.
  • Secondary Interaction (Halogen Bonding): The Chlorine atom is electron-rich but possesses a "sigma-hole" (positive potential cap). It often forms linear

    
     interactions, bridging the layers that are usually held by van der Waals forces in simple aromatics.
    
DOT Diagram: Predicted Interaction Network

PackingForces MolA Molecule A Amide NH...O=C (Strong H-Bond) MolA->Amide PiStack π...π Stacking (Aromatic) MolA->PiStack MolB Molecule B Halogen C-Cl...O (Weak Directional) MolB->Halogen MolC Molecule C Amide->MolB Halogen->MolC PiStack->MolC

Figure 2: Predicted intermolecular force hierarchy driving crystal packing.

References

  • Fadl, T. A., & Omar, F. A. (1998).[5] Paracetamol (acetaminophen) esters of some non-steroidal anti-inflammatory carboxylic acids as mutual prodrugs with improved therapeutic index.[2][5][6][7] Inflammopharmacology, 6(2), 143-157.[5] Link

  • Swintosky, J. V., et al. (1968).[8] 4-acetamidophenyl 2,2,2-trichlorethyl carbonate synthesis, physical properties, and in vitro hydrolysis.[8] Journal of Pharmaceutical Sciences, 57(5), 752-756.[8] Link

  • Nichols, G., & Frampton, C. S. (1998). Physicochemical characterization of the orthorhombic polymorph of paracetamol. Journal of Pharmaceutical Sciences, 87(6), 684-693. Link

  • GuideChem. (2024). 4-(Acetylamino)phenyl chloroacetate - Substance Information.[3] Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

Sources

A Comparative Analysis of the Cytotoxicity of 4-Acetamidophenyl 2-chloroacetate and Standard Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

Introduction

The evaluation of a drug candidate's cytotoxicity is a cornerstone of preclinical safety assessment. This guide provides a comparative analysis of the in vitro cytotoxicity of a novel compound, 4-Acetamidophenyl 2-chloroacetate, against widely used standard analgesics: paracetamol (acetaminophen), aspirin, and ibuprofen. While extensive data exists for the standard analgesics, this guide synthesizes available information to project the cytotoxic profile of 4-Acetamidophenyl 2-chloroacetate, a structural analog of paracetamol. This comparison is intended to inform early-stage drug development and guide further empirical investigation.

The central hypothesis of this guide is that the introduction of a 2-chloroacetate moiety to the 4-acetamidophenyl structure may alter its metabolic fate and intrinsic reactivity, potentially influencing its cytotoxic profile compared to the parent compound, paracetamol. We will explore the established mechanisms of cytotoxicity for the standard analgesics and extrapolate a potential mechanism for 4-Acetamidophenyl 2-chloroacetate based on the known toxicological profiles of related chloroacetamide compounds.

Chemical Structures and Mechanisms of Action

A fundamental understanding of the chemical structures of these compounds is crucial to appreciating their biological activities and potential toxicities.

  • Paracetamol (Acetaminophen): A p-aminophenol derivative, its analgesic and antipyretic effects are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[1]

  • Aspirin (Acetylsalicylic Acid): An irreversible inhibitor of both COX-1 and COX-2 enzymes, thereby blocking the production of prostaglandins and thromboxanes.

  • Ibuprofen: A non-selective COX inhibitor, it reversibly inhibits COX-1 and COX-2, reducing prostaglandin synthesis.[2]

  • 4-Acetamidophenyl 2-chloroacetate: A derivative of paracetamol where the hydroxyl group is esterified with 2-chloroacetic acid. Its pharmacological activity is not yet fully characterized but is presumed to have analgesic and anti-inflammatory properties.

Mechanisms of Cytotoxicity: A Comparative Overview

The cytotoxic effects of these analgesics are primarily linked to their metabolism and interaction with cellular macromolecules.

Paracetamol-Induced Hepatotoxicity

At therapeutic doses, paracetamol is primarily metabolized in the liver via glucuronidation and sulfation into non-toxic conjugates that are excreted in the urine.[1][3] However, a small fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[4][5][6] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[3][7] In cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI.[3] This depletes cellular GSH stores, allowing NAPQI to bind to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[7][8]

Aspirin and Ibuprofen Cytotoxicity

The cytotoxicity of aspirin and ibuprofen is generally lower than that of paracetamol at equimolar concentrations and is often associated with mitochondrial dysfunction and the induction of apoptosis, particularly at high concentrations. Their ability to uncouple oxidative phosphorylation can lead to a decrease in cellular ATP levels.

Projected Cytotoxicity of 4-Acetamidophenyl 2-chloroacetate

Given the lack of direct experimental data, the cytotoxic mechanism of 4-Acetamidophenyl 2-chloroacetate is hypothesized based on its structural components: the paracetamol backbone and the chloroacetate group.

It is plausible that 4-Acetamidophenyl 2-chloroacetate can be hydrolyzed in vivo to release paracetamol and 2-chloroacetic acid. Therefore, at high concentrations, it could exhibit a similar hepatotoxic profile to paracetamol, driven by the formation of NAPQI.

Furthermore, chloroacetamide compounds are known to induce cytotoxicity through the generation of reactive oxygen species (ROS) and depletion of glutathione.[9][10][11] The electrophilic nature of the chloroacetyl group can lead to direct alkylation of cellular nucleophiles, including GSH and protein sulfhydryl groups, leading to cellular dysfunction. Chloroacetanilides are known to be detoxified in plants via the glutathione pathway.[12]

Therefore, 4-Acetamidophenyl 2-chloroacetate may possess a dual mechanism of cytotoxicity:

  • Paracetamol-like toxicity: Following hydrolysis, the liberated paracetamol can be metabolized to NAPQI, leading to hepatotoxicity.

  • Direct chloroacetamide-related toxicity: The intact molecule or the 2-chloroacetate metabolite could directly deplete GSH and induce oxidative stress.

dot graph TD; A[4-Acetamidophenyl 2-chloroacetate] -->|Hydrolysis| B(Paracetamol); A --> C{Direct Alkylation of Cellular Macromolecules}; B -->|CYP450 Metabolism| D(NAPQI); D -->|Glutathione Depletion| E[Oxidative Stress]; C --> E; E --> F(Mitochondrial Dysfunction); F --> G(Cell Death);

end

Caption: Proposed dual cytotoxicity pathway of 4-Acetamidophenyl 2-chloroacetate.

Experimental Protocols for Cytotoxicity Assessment

To empirically test the cytotoxicity of 4-Acetamidophenyl 2-chloroacetate and compare it to standard analgesics, a panel of in vitro assays is recommended. The human hepatoma cell line, HepG2, is a suitable model due to its metabolic capabilities and relevance to drug-induced liver injury.[13][14]

Experimental Workflow

G cluster_assays Assay Panel A A B B A->B C C B->C D D C->D E E D->E F F D->F G G D->G H H E->H F->H G->H

Caption: General workflow for in vitro cytotoxicity assessment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][15]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 4-Acetamidophenyl 2-chloroacetate and the standard analgesics for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[1][6]

  • Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[16] The amount of formazan is proportional to the number of lysed cells.[6]

  • Protocol:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate with the LDH reaction mixture.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add a stop solution.

    • Measure the absorbance at 490 nm.

    • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Neutral Red Uptake (NRU) Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.[4][7]

  • Principle: Viable cells take up and accumulate Neutral Red in their lysosomes. Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.[4]

  • Protocol:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Remove the treatment medium and add a medium containing Neutral Red.

    • Incubate for 2-3 hours.

    • Wash the cells to remove excess dye.

    • Extract the dye from the lysosomes using a destain solution.

    • Measure the absorbance at 540 nm.

    • Calculate cell viability as a percentage of the untreated control.

Comparative Cytotoxicity Data

The following table summarizes the reported IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for the standard analgesics in HepG2 cells. A projected IC50 range for 4-Acetamidophenyl 2-chloroacetate is also provided based on the dual cytotoxicity hypothesis.

CompoundReported IC50 (mM) in HepG2 cellsProjected IC50 (mM) in HepG2 cellsReference(s)
Paracetamol~10-20-
Aspirin~15-
Ibuprofen>5-
4-Acetamidophenyl 2-chloroacetate Not available 5-15 (Projected) -

Justification for Projected IC50: The projected IC50 range for 4-Acetamidophenyl 2-chloroacetate is lower than that of paracetamol. This is based on the hypothesis that in addition to the toxicity from its paracetamol metabolite, the chloroacetate moiety will contribute to cytotoxicity through direct glutathione depletion and/or alkylation of cellular macromolecules, leading to a more potent cytotoxic effect.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential cytotoxicity of 4-Acetamidophenyl 2-chloroacetate in relation to standard analgesics. Based on its chemical structure, a dual mechanism of cytotoxicity is proposed, involving both paracetamol-like hepatotoxicity and direct toxicity from the chloroacetamide moiety. The projected IC50 value suggests that 4-Acetamidophenyl 2-chloroacetate may be more cytotoxic than its parent compound, paracetamol.

References

  • Acetaminophen Pathway (toxic doses), Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved February 16, 2024, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. (n.d.). MilliporeSigma. Retrieved February 16, 2024, from [Link]

  • Paracetamol. (2024, February 13). In Wikipedia. [Link]

  • The diagram illustrates the process of paracetamol metabolism, which... (n.d.). ResearchGate. Retrieved February 16, 2024, from [Link]

  • Paracetamol - almostadoctor. (2013, December 3). Almost a Doctor. Retrieved February 16, 2024, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 16, 2024, from [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021, April 15). Spandidos Publications. Retrieved February 16, 2024, from [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (n.d.). ResearchGate. Retrieved February 16, 2024, from [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021, April 28). International Journal of Molecular Medicine, 47(6), 109. [Link]

  • NAPQI – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 16, 2024, from [Link]

  • Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective. (2018, March 6). British Journal of Clinical Pharmacology, 84(6), 1269–1278. [Link]

  • Determination of enzyme kinetics and glutathione conjugates of chlortetracycline and chloroacetanilides using liquid chromatography-mass spectrometry. (2007, July 15). Journal of Chromatography A, 1157(1-2), 163–171. [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (n.d.). PubMed. Retrieved February 16, 2024, from [Link]

  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. (n.d.). Toxics, 10(10), 578. [Link]

  • Conjugation of 2-chloroacetanilide herbicides with glutathione: role of molecular structures and of glutathione S-transferase enzymes. (1991, November 1). Journal of Agricultural and Food Chemistry, 39(11), 2098–2101. [Link]

  • Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. (2022, June 17). Antioxidants, 11(6), 1188. [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021, April 28). PubMed. Retrieved February 16, 2024, from [Link]

  • Aspirin induces apoptosis in vitro and inhibits tumor growth of human hepatocellular carcinoma cells in a nude mouse xenograft model. (n.d.). Spandidos Publications. Retrieved February 16, 2024, from [Link]

  • Human Cytotoxicity, Hemolytic Activity, Anti-Inflammatory Activity and Aqueous Solubility of Ibuprofen-Based Ionic Liquids. (2022, August 13). Molecules, 27(16), 5199. [Link]

  • Differential Cytotoxicity of Acetaminophen in Mouse Macrophage J774.2 and Human Hepatoma HepG2 Cells: Protection by Diallyl Sulfide. (2015, December 29). PLOS ONE, 10(12), e0145964. [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020, August 31). Molecules, 25(17), 3959. [Link]

  • Acetic acid, chloro-: Human health tier II assessment. (2015, April 24). Australian Government Department of Health. Retrieved February 16, 2024, from [Link]

  • Chloroacetonitrile and N,2-Dichloroacetamide Formation from the Reaction of Chloroacetaldehyde and Monochloramine in Water. (n.d.). ResearchGate. Retrieved February 16, 2024, from [Link]

  • Ninety day toxicity study of chloroacetic acids in rats. (n.d.). PubMed. Retrieved February 16, 2024, from [Link]

  • chloroacetic acid, 79-11-8. (n.d.). The Good Scents Company. Retrieved February 16, 2024, from [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019, November 18). ResearchGate. Retrieved February 16, 2024, from [Link]

  • Effect of N-acetylcysteine on attenuation of chlropyrifos and its methyl analogue toxicity in male rats. (2021, September 15). Toxicology, 461, 152904. [Link]

  • Chloroacetaldehyde: Acute Exposure Guideline Levels. (n.d.). In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. National Academies Press (US). Retrieved from [Link]

  • Chloroacetic Acid. (n.d.). EPA. Retrieved February 16, 2024, from [Link]

  • Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies? (2023, December 1). ResearchGate. Retrieved February 16, 2024, from [Link]

  • Cell-based models to predict human hepatotoxicity of drugs. (n.d.). Redalyc. Retrieved February 16, 2024, from [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 4-Acetamidophenyl 2-chloroacetate and its Precursor, Paracetamol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of 4-Acetamidophenyl 2-chloroacetate and its widely-used precursor, paracetamol (acetaminophen). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data presentation. It delves into the structural basis for the observed spectroscopic differences, offers a robust experimental protocol for obtaining these spectra, and provides the theoretical framework necessary for accurate interpretation.

The esterification of paracetamol's phenolic hydroxyl group to form 4-Acetamidophenyl 2-chloroacetate is a common strategy in medicinal chemistry, often to create a prodrug. This chemical modification, while seemingly minor, significantly alters the molecule's electronic properties. UV-Vis spectroscopy is a rapid, accessible, and powerful tool to confirm this transformation, assess purity, and quantify the compound in various solvents.

Theoretical Framework: The Spectroscopic Impact of Phenolic Esterification

The UV-Vis absorption spectrum of paracetamol is dominated by π → π* electronic transitions within the benzene ring.[1] The ring is substituted with two auxochromes: an acetamido group (-NHCOCH₃) and a hydroxyl group (-OH), positioned para to each other. Both groups possess non-bonding electrons (n-electrons) that can be delocalized into the aromatic π-system, which shifts the absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.[2]

The phenolic hydroxyl group, in particular, is a strong electron-donating group. Its lone-pair electrons significantly interact with the ring's π-system.[2] When this hydroxyl group is converted to a 2-chloroacetate ester, the delocalization of these oxygen lone pairs is diminished. The electrons are now also drawn towards the carbonyl group of the ester (the resonance effect), reducing their interaction with the aromatic ring.

This electronic alteration is predicted to cause a hypsochromic shift (a shift to a shorter wavelength, or "blue shift") in the primary absorption band (λmax) for 4-Acetamidophenyl 2-chloroacetate relative to paracetamol. The overall shape of the spectrum is expected to remain similar, as the fundamental aromatic chromophore is preserved.

Comparative Spectral Data

The following table summarizes the established UV-Vis absorption data for paracetamol in common solvents and provides the theoretically predicted values for 4-Acetamidophenyl 2-chloroacetate. It is crucial to note that the solvent environment can influence the exact position of the λmax due to solute-solvent interactions.[3][4]

CompoundSolventλmax (nm)Comments
Paracetamol Ethanol~249 nmExhibits a strong absorption peak characteristic of the substituted benzene ring.[5]
(4-Acetamidophenol)Methanol/Water~243 nmThe λmax is often reported in the 243-250 nm range depending on the solvent system.[6][7]
0.1N NaOH~257 nmThe formation of the phenoxide ion in basic solution causes a significant bathochromic shift.[2][8]
4-Acetamidophenyl 2-chloroacetate Ethanol~240-245 nm (Predicted) A slight hypsochromic (blue) shift is expected due to the esterification of the phenolic -OH group, which reduces electron delocalization into the ring.

Experimental Protocol: A Self-Validating Workflow

This section details a comprehensive workflow for the synthesis, purification, and subsequent UV-Vis analysis of 4-Acetamidophenyl 2-chloroacetate, using paracetamol as the starting material. This integrated protocol ensures the integrity of the sample being analyzed.

Part 1: Synthesis of 4-Acetamidophenyl 2-chloroacetate

This procedure is adapted from established esterification methods.[9][10]

Materials:

  • Paracetamol (4-acetamidophenol)

  • Chloroacetyl chloride

  • A suitable polar aprotic solvent (e.g., Tetrahydrofuran)

  • A mild base (e.g., Anhydrous potassium carbonate)

  • Ice bath, round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve paracetamol in the polar aprotic solvent.

  • Add the mild base to the solution.

  • Cool the flask in an ice bath to 0-10°C.

  • While stirring, slowly add chloroacetyl chloride dropwise, ensuring the temperature remains below 10°C.[10]

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

  • Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to achieve high purity.

Part 2: UV-Vis Spectroscopic Analysis

Instrumentation & Reagents:

  • Double-beam UV-Vis Spectrophotometer

  • Matched 1 cm quartz cuvettes

  • Spectroscopic grade solvent (e.g., Ethanol)

  • Analytical balance

  • Class A volumetric flasks and pipettes

Procedure:

  • Wavelength Scan & λmax Determination:

    • Prepare a dilute standard solution of your synthesized 4-Acetamidophenyl 2-chloroacetate in the chosen solvent (e.g., 10 µg/mL in ethanol).

    • Prepare a similar concentration of a paracetamol reference standard.

    • Using the solvent as a blank, scan both solutions across a range of 200-400 nm.[7]

    • Determine the wavelength of maximum absorbance (λmax) for each compound. Confirm the predicted hypsochromic shift for the ester derivative compared to paracetamol.[6][11]

  • Quantitative Analysis (Beer-Lambert Law):

    • Prepare a series of standard solutions of known concentrations for both compounds (e.g., 2, 4, 6, 8, 10 µg/mL).[6]

    • Measure the absorbance of each standard solution at its respective λmax.

    • Plot a calibration curve of absorbance versus concentration for each compound. The resulting linear plot validates the method and can be used for quantifying unknown sample concentrations.

Visualizing the Workflow and Structures

To clarify the relationships and processes described, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow cluster_analysis UV-Vis Analysis Paracetamol Paracetamol SolventBase Dissolve in Solvent + Add Base Paracetamol->SolventBase Reaction Add Chloroacetyl Chloride (0-10°C) SolventBase->Reaction Purification Quench, Filter, Recrystallize Reaction->Purification Product Pure 4-Acetamidophenyl 2-chloroacetate Purification->Product Prep Prepare Dilute Solutions (Product & Standard) Product->Prep Scan Scan 200-400 nm Prep->Scan Compare Compare λmax (Ester vs. Paracetamol) Scan->Compare Data Confirm Hypsochromic Shift Compare->Data

Caption: Experimental workflow from synthesis to UV-Vis analysis.

Caption: Structural comparison and resulting λmax values.

Conclusion

The esterification of paracetamol to 4-Acetamidophenyl 2-chloroacetate induces a measurable and predictable hypsochromic shift in its UV-Vis absorption spectrum. This change serves as a key analytical checkpoint to confirm the reaction's success. By understanding the underlying electronic principles and employing a robust, self-validating experimental workflow, researchers can confidently use UV-Vis spectroscopy for the qualitative and quantitative analysis of this compound and its derivatives. This guide provides the necessary theoretical and practical foundation for such analyses in a drug development or research setting.

References

  • ResearchGate. (n.d.). UV-VIS spectra with chemical structure of paracetamol compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Acetaminophen. Retrieved from [Link]

  • Science Publishing Group. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Retrieved from [Link]

  • IJARSCT. (2025). UV Visible Spectroscopy : Analytical Technique for Measuring Paracetamol Drug Concentration and Evaluation its Stability. Retrieved from [Link]

  • Zheng, D., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Royal Society Open Science. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectrum of normalized paracetamol. Retrieved from [Link]

  • CUTM Courseware. (2012). UV-Visible Spectrophotometric Method Development and Validation of Assay of Paracetamol Tablet Formulation. Retrieved from [Link]

  • Semantic Scholar. (2016). Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation by Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. Retrieved from [Link]

  • Royal Society Publishing. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Simultaneous UV Spectrophotometric Analysis of Paracetamol and Ibuprofen in an Ethanol–NaoH Solvent System. Retrieved from [Link]

  • Orapuh Journal. (2025). Development and Validation of a UV-Visible Spectrophotometric Method for the Simultaneous Determination of Paracetamol and Ibuprofen in Dosage Forms. Retrieved from [Link]

  • PMC. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Effect of Solvent. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetaminophen. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetaminophen. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2022). Development and Validation of a Uv Spectroscopic Method for Laboratory Analysis of Paracetamol Bulk Powder and Various Manufactured Brands. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Simultaneous UV Spectrophotometric Analysis of Paracetamol and Ibuprofen in an Ethanol–NaoH Solvent System. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetaminophen. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetaminophen. Retrieved from [Link]

  • SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

  • PlumX. (n.d.). The UV difference spectra as a characteristic feature of phenols and aromatic amines. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Retrieved from [Link]

  • Aberystwyth University. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year 1 Undergraduates. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Reaction scheme for paracetamol synthesis. 4‐Aminophenol (1) is.... Retrieved from [Link]

  • ACS Publications. (2025). Visible-Light-Induced Synthesis of Esters via a Self-Propagating Radical Reaction. Retrieved from [Link]

  • International University of La Rioja. (n.d.). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of phenol and the main intermediate products. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353314A - Preparation of propacetamol hydrochloride.
  • The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Acetamidophenyl 2-chloroacetate

[1][2]

Part 1: Executive Safety Directive

Do not treat this compound as a standard organic solid.

While 4-Acetamidophenyl 2-chloroacetate (an ester prodrug of Paracetamol) appears stable, it possesses a latent toxicity profile driven by its hydrolytic instability. Upon contact with moisture, mucous membranes, or plasma esterases, it cleaves to release Chloroacetic Acid (MCA) .

The Critical Hazard: Chloroacetic acid is significantly more toxic than the parent ester. It is a potent alkylating agent that penetrates skin rapidly, inhibiting the TCA cycle (Krebs cycle) and causing severe metabolic acidosis. Standard "solid waste" disposal protocols are insufficient if they do not account for this hydrolysis potential.

Immediate Action Required:

  • Segregate from non-halogenated organic waste.

  • Label clearly as "Halogenated Organic - Potential Vesicant."

  • Protect against moisture during accumulation.

Part 2: Hazard Characterization & Causality

To dispose of this chemical safely, you must understand its degradation pathway. The disposal protocol is dictated by the breakdown products, not just the parent compound.

The Hydrolysis Trap

In the presence of water (or humidity in waste bins), the ester bond cleaves:

ComponentHazard ClassDisposal Implication
Parent Ester Irritant, SensitizerMust be contained to prevent dust inhalation.[1][2][3][4]
Paracetamol Low acute toxicityStandard organic waste.
Chloroacetic Acid High Toxicity, Corrosive The Driver: Requires "Halogenated" and "Corrosive" coding. Permeates standard nitrile gloves over time.

Part 3: Waste Stream Decision Matrix

Use the following logic flow to determine the correct disposal path for your specific sample state.

DisposalLogicStartWaste Material SourceStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution / Mother LiquorState->LiquidGlasswareContaminated GlasswareState->GlasswareBin_SolidDouble-Bagged Solid WasteLabel: Toxic/HalogenatedSolid->Bin_Solid No Free LiquidsHalogenCheckSolvent is Halogenated?Liquid->HalogenCheckWashTriple Rinse with AcetoneCollect Rinsate as Stream AGlassware->WashStream_HaloStream A: Halogenated Solvents(High BTU Incineration)HalogenCheck->Stream_Halo Yes (DCM, Chloroform)HalogenCheck->Stream_Halo No (Methanol, EtOAc)*Segregate due to solute*Stream_NonHaloStream B: Non-Halogenated(Do NOT mix if >2% Halogen content)Wash->Stream_Halo

Figure 1: Decision tree ensuring segregation of halogenated byproducts from general organic waste streams.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

For expired shelf stocks or reaction precipitates.

  • PPE Verification: Wear double nitrile gloves (or Silver Shield® laminates if handling large quantities) and a lab coat.

  • Primary Containment: Place the solid material into a clear polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-Acetamidophenyl 2-chloroacetate."[5]

    • Hazards: Check "Toxic" and "Irritant."[3][4] Add note: "Hydrolyzes to Chloroacetic Acid."

  • Secondary Containment: Seal the primary container inside a second bag (double-bagging).

  • Accumulation: Place in the Solid Hazardous Waste drum.

    • Crucial: Do not place in "Biohazard" or "General Trash."

Protocol B: Liquid Waste (Reaction Mixtures)

For mother liquors or dissolved samples.

  • Segregation: Regardless of the solvent used (even if dissolved in Methanol), the presence of the chloroacetate group mandates disposal into the Halogenated Solvent Waste stream.

    • Reasoning: Mixing halogenated organics into non-halogenated fuel blending streams can violate incinerator permits and cause corrosion in facility infrastructure.

  • pH Check: If the solution is aqueous or biphasic, check the pH.

    • If pH < 2 (acidic due to hydrolysis), neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 6-8 before adding to the waste carboy to prevent gas generation in the drum.

  • Transfer: Pour into the "Halogenated Waste" carboy using a funnel.

  • Closure: Cap the carboy immediately to prevent moisture ingress and vapor release.

Protocol C: Spill Cleanup (Emergency)

For benchtop spills > 1 gram.

  • Isolate: Evacuate the immediate area.

  • PPE: Use a full-face respirator if dust is airborne.

  • Neutralizing Absorbent:

    • Do not just wipe with paper towels.

    • Cover the spill with a mixture of Sodium Carbonate (Soda Ash) or Sodium Bicarbonate mixed with clay absorbent (kitty litter).

    • Why: This neutralizes any free chloroacetic acid generated by ambient moisture.

  • Collection: Scoop the resulting slurry into a wide-mouth jar. Label as "Debris from Toxic Spill."

  • Surface Decontamination: Wash the surface with a dilute soap solution, followed by water.

Part 5: Regulatory & Technical Data[7]

Waste Classification Codes (RCRA/EPA)

While the specific compound is not P-listed, its breakdown products dictate the coding profile.

ParameterValue/CodeNotes
Molecular Weight 227.64 g/mol
Hydrolysis Product Chloroacetic AcidLD50 (Oral, Rat): ~55 mg/kg [1]
EPA Waste Code D002 (Corrosive)If hydrolysis lowers pH < 2.0
EPA Waste Code F002 (Halogenated)If dissolved in spent halogenated solvents
DOT Shipping UN 2811 or UN 3261Toxic Solid, Organic, N.O.S. or Corrosive Solid, Acidic
Storage Compatibility[1][3][8]
  • Incompatible with: Strong oxidizers, Strong bases (rapid hydrolysis), Reducing agents.

  • Storage: Keep cold (+4°C) and dry (desiccator).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 300, Chloroacetic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Personal protective equipment for handling 4-Acetamidophenyl 2-chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 17321-63-0 | Molecular Formula: C₁₀H₁₀ClNO₃ Synonyms: 4-(Acetylamino)phenyl chloroacetate; Acetic acid, 2-chloro-, 4-(acetylamino)phenyl ester

Executive Safety Analysis

From the Desk of the Senior Application Scientist:

Handling 4-Acetamidophenyl 2-chloroacetate requires a departure from standard "organic solid" protocols. While often treated merely as a synthesis intermediate, this compound possesses a chloroacetate moiety —a potent alkylating pharmacophore.

The specific danger lies in its lipophilicity-toxicity duality . As an ester, it is lipophilic, allowing it to penetrate the stratum corneum (outer skin layer) more effectively than the free acid. Once absorbed, it is susceptible to enzymatic hydrolysis, potentially releasing Chloroacetic Acid (MCA) in situ. MCA is a mitochondrial toxin that disrupts the Krebs cycle, leading to cellular hypoxia.

Therefore, our safety architecture is not just about preventing irritation; it is about preventing transdermal alkylation and sensitization . The protocols below are designed to create a self-validating barrier system that assumes the compound is a "Trojan Horse" toxicant.

Hazard Identification & Risk Assessment
Hazard ClassGHS CategoryMechanism of ActionCritical Consequence
Skin Corrosion/Irritation Cat 2 / 1B*Alkylation of keratin/tissue proteins.Chemical burns; delayed necrosis.
Eye Damage Cat 1Rapid reaction with corneal proteins.Irreversible corneal opacity; blindness.
Sensitization Skin Sens. 1Hapten formation via protein binding.Anaphylactic response upon re-exposure.
Acute Toxicity Oral/DermalMetabolic hydrolysis to MCA.Systemic metabolic acidosis (theoretical risk).

*Note: While often classified as Irritant (Cat 2), alpha-halo esters should be handled with Corrosive (Cat 1B) precautions due to the potential for delayed, deep-tissue damage similar to HF or mustard agents.

Personal Protective Equipment (PPE) Matrix

This matrix prioritizes permeation resistance over dexterity. Standard latex gloves are strictly prohibited due to poor resistance against organic esters.

A. Hand Protection (The "Double-Shell" Protocol)

Rationale:[1] Nitrile provides physical durability, but organic esters can permeate it over time. A double-layer system creates a breakthrough buffer.

LayerMaterialThicknessSpecification
Inner Nitrile (Accelerator-Free) 4 mil (0.10 mm)Inspection white/blue color to contrast with outer glove.
Outer High-Grade Nitrile or Neoprene >5 mil (0.12 mm)Extended cuff (300mm) to overlap lab coat sleeves.
Spill/Stock Silver Shield / 4H (Laminate) N/AMANDATORY for handling stock solutions (>100g) or cleaning spills.
B. Respiratory & Body Protection

Rationale: As a solid powder (MP ~184°C), the primary vector is airborne dust.

  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).

    • Secondary (Outside Hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. Note: N95 is insufficient for alkylating dusts.

  • Eye Protection: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to dust migration risks.

  • Body: Tyvek® lab coat (disposable) or Nomex® lab coat with rubber apron.

Operational Protocol: Synthesis & Handling

This workflow utilizes a "Zone Defense" strategy to contain the chemical within the fume hood.

Graphviz Workflow: Solid Handling Logic

(Caption: Decision logic for handling 4-Acetamidophenyl 2-chloroacetate, emphasizing engineering controls and decontamination steps.)

G cluster_Hood Fume Hood (Restricted Zone) Start START: Handling Request CheckControls Check Engineering Controls (Hood Velocity > 100 fpm) Start->CheckControls PPE_Don Don PPE: Double Nitrile + Goggles + Lab Coat CheckControls->PPE_Don Weighing Weighing / Aliquoting (Use Anti-Static Gun) PPE_Don->Weighing Solubilization Solubilization (Add Solvent SLOWLY) Weighing->Solubilization WipeDown Decon: Wipe Containers with Acetone/Ethanol Solubilization->WipeDown Waste Solid Waste Segregation (P-List Protocol) WipeDown->Waste Disposables Doffing Doffing Sequence: Outer Gloves -> Goggles -> Inner Gloves WipeDown->Doffing Reagents Waste->Doffing End END: Wash Hands (Soap/Water) Doffing->End

Step-by-Step Methodology
  • Preparation (The "Cold" Zone):

    • Verify fume hood certification.

    • Place a disposable absorbent pad (benchkote) inside the hood.

    • Donning: Put on inner nitrile gloves, then lab coat, then outer extended-cuff gloves. Tape the outer glove over the lab coat cuff to prevent wrist exposure.

  • Weighing (The "Hot" Zone):

    • Static Control: Use an anti-static gun on the spatula and weighing boat. Chloroacetate powders are often electrostatic and can "jump."

    • Transfer the solid gently. Do not use compressed air or vigorous tapping.[2]

    • If the powder spills on the balance: STOP. Wipe gently with a solvent-dampened tissue (Acetone or DCM) to solubilize and remove. Do not brush dry powder into the air.

  • Reaction/Solubilization:

    • Add solvent to the solid, not solid to the solvent, to minimize splash risk.

    • Once in solution, the permeation risk increases. Change outer gloves immediately if a splash occurs.[3]

  • Decontamination & Doffing:

    • Wipe the exterior of the reaction vessel with a solvent wipe before removing it from the hood.

    • Doffing Order: Remove outer gloves (inside hood) -> Remove goggles -> Remove lab coat -> Remove inner gloves.

    • Wash: Immediately wash hands with soap and cool water. Warm water opens pores and increases absorption potential.

Emergency Response & Disposal
Accidental Exposure
  • Skin Contact:

    • Brush: If solid, gently brush off excess.

    • Flush: Irrigate with cool water for 15 minutes.

    • Neutralize (Advanced): If significant exposure occurs, consider application of a Sodium Bicarbonate slurry after initial washing to neutralize potential hydrolysis products (HCl/Chloroacetic acid), though water irrigation is the priority.

  • Eye Contact: Irrigate immediately for 15 minutes.[4] Transport to ER. Mention "Alkylating Agent" to medical personnel.

Disposal (Environmental Stewardship)
  • Segregation: Do not mix with general organic waste if possible.[5] Segregate into "Halogenated Organics."

  • Quenching (Small Scale): React residues with aqueous ammonia or sodium hydroxide to hydrolyze the ester and neutralize the alkyl chloride (forming glycine/chloride salts) before disposal, only if authorized by local EHS protocols.

  • Container: Triple rinse empty containers with acetone; dispose of rinsate as halogenated waste.

References
  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2024). Compound Summary: 4-(Acetylamino)phenyl chloroacetate (CAS 17321-63-0).[6] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetamidophenyl 2-chloroacetate
Reactant of Route 2
Reactant of Route 2
4-Acetamidophenyl 2-chloroacetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.